PSMA binder-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C21H26N4O8 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[(3-ethynylphenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C21H26N4O8/c1-2-13-6-5-7-14(12-13)23-20(32)22-11-4-3-8-15(18(28)29)24-21(33)25-16(19(30)31)9-10-17(26)27/h1,5-7,12,15-16H,3-4,8-11H2,(H,26,27)(H,28,29)(H,30,31)(H2,22,23,32)(H2,24,25,33)/t15-,16-/m0/s1 |
InChI-Schlüssel |
SPDPBCMAHFFQAM-HOTGVXAUSA-N |
Isomerische SMILES |
C#CC1=CC(=CC=C1)NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C#CC1=CC(=CC=C1)NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to PSMA Binder-1 as a Precursor for Ac-PSMA-trillium: A Novel Radiopharmaceutical for Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the role of PSMA binder-1 as a foundational precursor for the synthesis of Ac-PSMA-trillium (BAY 3563254), a promising next-generation targeted alpha therapy for metastatic castration-resistant prostate cancer (mCRPC). Ac-PSMA-trillium is a sophisticated radiopharmaceutical composed of a high-affinity prostate-specific membrane antigen (PSMA) targeting moiety derived from this compound, a customized albumin-binding domain to enhance plasma residence time, and a macropa chelator for the stable complexation of the alpha-emitting radionuclide, Actinium-225.[1][2] This document provides a comprehensive overview of its synthesis, detailed experimental protocols for its preclinical evaluation, and a summary of key quantitative data. Visualizations of the synthetic workflow, proposed therapeutic mechanism, and experimental designs are provided to facilitate a deeper understanding of this innovative therapeutic agent.
Introduction to Ac-PSMA-trillium
Targeted radionuclide therapy is a rapidly evolving field in oncology, offering the potential to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[3] Prostate-specific membrane antigen (PSMA) has emerged as an exceptional target for this approach due to its significant overexpression on the surface of prostate cancer cells.[4][5] Ac-PSMA-trillium is a novel radiopharmaceutical that leverages this target by utilizing a small molecule to deliver the potent alpha-emitter, Actinium-225 (225Ac), directly to PSMA-expressing tumors.
The unique design of Ac-PSMA-trillium incorporates three key components:
-
A High-Affinity PSMA Binder: Derived from the precursor this compound, this component ensures specific targeting of prostate cancer cells.
-
A Customized Albumin-Binding Moiety: This feature is designed to prolong the circulation time of the radiopharmaceutical in the bloodstream, thereby increasing the opportunity for it to accumulate in tumor tissues.
-
A Macropa Chelator: This specialized chelating agent securely sequesters the 225Ac isotope, preventing its premature release and associated off-target toxicity.
This combination of features aims to enhance therapeutic efficacy and improve the safety profile compared to earlier generations of PSMA-targeted radiotherapies.
Synthesis of Ac-PSMA-trillium from this compound
The synthesis of Ac-PSMA-trillium is a multi-step process that begins with the foundational this compound molecule. The process involves the sequential attachment of the albumin-binding moiety and the macropa chelator, followed by radiolabeling with 225Ac. While the precise, proprietary synthesis protocol for BAY 3563254 is not publicly available, a representative synthesis can be constructed based on established solid-phase peptide synthesis (SPPS) methodologies for similar PSMA-targeting radiopharmaceuticals.
Chemical Structure of this compound
This compound is a small molecule ligand for PSMA. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C21H26N4O8 |
| Molecular Weight | 462.45 g/mol |
| CAS Number | 2170653-14-0 |
Synthetic Workflow
The synthesis of PSMA-trillium (the non-radioactive precursor to Ac-PSMA-trillium) can be achieved through a convergent synthesis strategy employing solid-phase peptide synthesis (SPPS).
Experimental Protocol: Synthesis of PSMA-trillium
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Attachment of First Amino Acid: React the resin with Fmoc-Lys(Alloc)-OH in the presence of diisopropylethylamine (DIPEA) in DCM.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Coupling of the PSMA Binding Moiety: Couple a protected glutamate-urea-lysine (KuE) motif, which constitutes the core of the PSMA binder, to the deprotected lysine on the resin.
-
Alloc Deprotection: Remove the Alloc protecting group from the lysine side chain using a palladium catalyst.
-
Coupling of the Albumin Binder: React the deprotected lysine side chain with an activated form of the albumin binder, such as 4-(p-iodophenyl)butyric acid.
-
Linker and Chelator Conjugation: Sequentially couple a polyethylene glycol (PEG) linker and the macropa-NCS chelator to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the fully assembled molecule from the resin and remove all remaining protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PSMA-trillium product by mass spectrometry and analytical HPLC.
Experimental Protocol: Radiolabeling with Actinium-225
-
Precursor Preparation: Dissolve the purified PSMA-trillium in a suitable buffer (e.g., ammonium acetate, pH 5.5).
-
Radiolabeling Reaction: Add the 225AcCl3 solution to the precursor solution. The reaction is typically performed at room temperature for 5-30 minutes.
-
Quality Control: Determine the radiochemical purity of the final Ac-PSMA-trillium product using radio-thin-layer chromatography (radio-TLC) or radio-HPLC.
Preclinical Evaluation of Ac-PSMA-trillium
The preclinical evaluation of Ac-PSMA-trillium involves a series of in vitro and in vivo studies to assess its binding affinity, cytotoxicity, biodistribution, and therapeutic efficacy.
In Vitro Studies
A competitive binding assay is used to determine the half-maximal inhibitory concentration (IC50) of PSMA-trillium.
Experimental Protocol:
-
Cell Culture: Culture PSMA-expressing cells (e.g., LNCaP) in appropriate media.
-
Assay Setup: Seed the cells in multi-well plates.
-
Competition: Incubate the cells with a constant concentration of a radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617) and varying concentrations of non-radiolabeled PSMA-trillium.
-
Incubation: Incubate the plates for a defined period.
-
Washing: Wash the cells to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of PSMA-trillium to determine the IC50 value.
The cytotoxic effect of Ac-PSMA-trillium is evaluated in PSMA-positive cancer cell lines.
Experimental Protocol:
-
Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in multi-well plates.
-
Treatment: Treat the cells with increasing concentrations of Ac-PSMA-trillium.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or neutral red uptake assay.
-
Data Analysis: Determine the concentration of Ac-PSMA-trillium that causes 50% inhibition of cell growth (IC50).
In Vivo Studies
Biodistribution studies are performed in tumor-bearing animal models to assess the uptake and clearance of Ac-PSMA-trillium in various organs and the tumor.
Experimental Protocol:
-
Animal Model: Use immunodeficient mice bearing PSMA-positive tumor xenografts (e.g., LNCaP).
-
Injection: Inject a defined activity of Ac-PSMA-trillium intravenously into the mice.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48, 96 hours).
-
Organ Harvesting: Dissect and weigh major organs and the tumor.
-
Radioactivity Measurement: Measure the radioactivity in each organ and tumor using a gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
The therapeutic efficacy of Ac-PSMA-trillium is evaluated by its ability to inhibit tumor growth in a xenograft model.
Experimental Protocol:
-
Tumor Implantation: Implant PSMA-positive tumor cells subcutaneously into immunodeficient mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, different doses of Ac-PSMA-trillium).
-
Dosing: Administer the treatment intravenously.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to assess the efficacy of Ac-PSMA-trillium.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Ac-PSMA-trillium and similar PSMA-targeted radiopharmaceuticals.
Table 1: In Vitro Binding Affinity and Cytotoxicity
| Compound | Cell Line | IC50 (nM) | In Vitro Cytotoxicity (IC50) |
| Ac-PSMA-trillium | LNCaP | Data not yet public | Potent cytotoxicity observed |
| PSMA-617 | LNCaP | 2.3 ± 1.4 | Not applicable (non-radioactive) |
Table 2: In Vivo Biodistribution (%ID/g at 24h post-injection)
| Organ/Tissue | Ac-PSMA-trillium (in LNCaP xenografts) |
| Blood | ~5% |
| Tumor | Peaks at ~20% at 5-7 days |
| Kidneys | Data not yet public |
| Liver | Data not yet public |
| Salivary Glands | Reduced uptake compared to earlier agents |
Table 3: Therapeutic Efficacy
| Compound | Animal Model | Dose | Outcome |
| Ac-PSMA-trillium | LNCaP xenograft | 150 and 300 kBq/kg | Dose-dependent tumor growth inhibition |
| Ac-PSMA-trillium | KuCaP-1 PDX model | 250 kBq/kg | Strong tumor growth inhibition over 35 days |
Visualizations
Proposed Mechanism of Action
Experimental Workflow for Preclinical Evaluation
Conclusion
This compound serves as a critical starting material for the synthesis of the advanced targeted alpha therapy agent, Ac-PSMA-trillium. The rational design of Ac-PSMA-trillium, incorporating a high-affinity PSMA targeting moiety, an albumin binder for extended circulation, and a stable macropa chelator for Actinium-225, holds significant promise for improving the treatment landscape for patients with metastatic castration-resistant prostate cancer. The detailed synthetic strategies and preclinical evaluation protocols outlined in this guide provide a framework for the continued research and development of this and other next-generation radiopharmaceuticals. The promising preclinical data, demonstrating potent in vitro cytotoxicity and significant in vivo tumor growth inhibition, underscore the potential of Ac-PSMA-trillium as a valuable new therapeutic option.
References
- 1. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. H2BZmacropa-NCS: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Precision Oncology: A Technical Guide to PSMA Binders in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a linchpin in the management of prostate cancer, particularly in the theranostic space. Its overexpression in prostate cancer cells, which correlates with tumor aggressiveness and metastatic potential, makes it an ideal target for delivering cytotoxic radiation with high precision. This technical guide delves into the central role of PSMA binders, the molecular entities that selectively recognize and bind to PSMA, forming the backbone of targeted radionuclide therapy. This document will focus on the well-characterized and clinically significant PSMA-targeting ligand, PSMA-617, as a representative example to elucidate the core principles and applications of this therapeutic strategy.
The PSMA Target and its Signaling Axis
Prostate-Specific Membrane Antigen is a transmembrane glycoprotein with enzymatic functions, including folate hydrolase and N-acetylated alpha-linked acidic dipeptidase (NAALADase) activity.[1] Its expression is significantly upregulated in the majority of prostate cancer cases, providing a high-contrast target against the background of healthy tissues.[2]
Recent research has unveiled a crucial role for PSMA in oncogenic signaling. Upregulation of PSMA can lead to a shift in cellular signaling from the MAPK/ERK pathway, which is associated with cell proliferation, to the PI3K-AKT pathway, a key driver of tumor survival and progression.[3][4][5] This occurs through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that would normally activate the MAPK pathway. This "pathway switch" underscores the dual importance of PSMA as both a therapeutic target and a factor in tumor biology.
Mechanism of Action of PSMA-Targeted Radionuclide Therapy
PSMA-targeted radionuclide therapy (TRT) leverages the high specificity of a PSMA binder to deliver a radioactive payload directly to cancer cells. The process begins with the intravenous administration of a radiopharmaceutical, which consists of a PSMA-targeting ligand, a chelator, and a therapeutic radionuclide.
The PSMA binder circulates through the bloodstream and selectively binds to PSMA expressed on the surface of prostate cancer cells. Following binding, the PSMA-ligand complex is internalized by the cell. The trapped radionuclide then decays, emitting cytotoxic radiation in the immediate vicinity of the cancer cell's DNA. This localized radiation delivery induces DNA damage, leading to cancer cell death while minimizing exposure to surrounding healthy tissues.
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 5. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on PSMA Binder-1 for Molecular Imaging of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PSMA binder-1, a key component in the development of next-generation molecular imaging and therapeutic agents for prostate cancer. The focus will be on its application within the context of the PSMA-Trillium platform, particularly the alpha-emitting radiopharmaceutical Ac-225-PSMA-Trillium (BAY 3563254), which utilizes this compound as its core targeting scaffold.
Introduction to this compound and the PSMA-Trillium Platform
Prostate-Specific Membrane Antigen (PSMA) is a well-validated cell surface target for the diagnosis and treatment of prostate cancer due to its significant overexpression on prostate cancer cells. This compound is a potent and specific ligand designed to target the enzymatic pocket of PSMA. It serves as the foundational targeting moiety in the innovative PSMA-Trillium platform.
The PSMA-Trillium platform represents a modular approach to PSMA-targeted radiopharmaceuticals, consisting of three key components:
-
A high-affinity PSMA-targeting molecule (this compound): Ensures precise delivery of the radioactive payload to prostate cancer cells.
-
A customized albumin-binding domain: This moiety is designed to prolong the circulation time of the agent in the bloodstream, thereby increasing the opportunity for it to accumulate in tumor tissues while potentially reducing uptake in non-target organs like the salivary glands.
-
A chelator for radiolabeling: The platform can incorporate different chelators to accommodate various radionuclides for both imaging and therapeutic applications. For instance, a DOTA chelator can be used for imaging with isotopes like Indium-111, while a macropa chelator is employed for the therapeutic alpha-emitter Actinium-225.
Ac-225-PSMA-Trillium (BAY 3563254) is a leading therapeutic candidate from this platform, combining this compound with an albumin-binding moiety and a macropa chelator to stably bind Actinium-225. This targeted alpha therapy is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Quantitative Data
The following tables summarize the available quantitative data from preclinical and early clinical studies of PSMA-Trillium derivatives, which incorporate this compound.
Table 1: In Vitro Performance of Ac-225-PSMA-Trillium
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity | LNCaP subclone C4-2 | 0.114 kBq/ml | [1] |
| PSMA Binding Affinity (Kd) | - | 4.88 x 10⁻¹¹ M | [1] |
| Association Rate (Kon) | - | 1.4 x 10⁷ 1/Ms | [1] |
| Dissociation Rate (Koff) | - | 6.6 x 10⁻⁴ 1/s | [1] |
Table 2: In Vivo Biodistribution of Ac-225-PSMA-Trillium in a Preclinical Model
| Time Point | Blood (%ID/g) | Tumor (%ID/g) | Reference |
| 24 hours | 5 | - | [1] |
| 5-7 days | - | ~20 (peak) |
Table 3: Therapeutic Efficacy of Ac-225-PSMA-Trillium in Preclinical Models
| Model | Dose | Outcome | Reference |
| LNCaP | 300 kBq/kg (single dose) | Increased time to reach 400 mm³ by 35 days | |
| KuCaP-1 (androgen independent PDX) | 250 kBq/kg (single dose) | Strong tumor growth inhibition over 35 days |
Experimental Protocols
Detailed, step-by-step synthesis and experimental protocols for this compound and its conjugates are proprietary. However, the general methodologies employed in their preclinical evaluation are described below.
3.1. Synthesis and Radiolabeling
The synthesis of PSMA-targeting small molecules like this compound typically involves multi-step solid-phase peptide synthesis (SPPS) or solution-phase chemistry to construct the urea-based pharmacophore that binds to the active site of PSMA. The albumin-binding moiety and the chelator are then conjugated to this core structure.
For radiolabeling with Actinium-225, a macropa chelator is utilized, which allows for efficient and stable complexation under mild conditions (room temperature), a significant advantage when working with potentially heat-sensitive molecules. The general steps for radiolabeling are as follows:
-
The precursor molecule (PSMA-Trillium) is dissolved in a suitable buffer.
-
A solution of Actinium-225 (in a suitable acidic solution) is added to the precursor solution.
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 15-30 minutes) to allow for complexation.
-
The radiochemical purity of the final product is determined using techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
3.2. In Vitro Cytotoxicity Assay
The cytotoxic potential of Ac-225-PSMA-Trillium is evaluated in PSMA-expressing prostate cancer cell lines (e.g., LNCaP C4-2).
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then incubated with varying concentrations of Ac-225-PSMA-Trillium for a defined period.
-
After the incubation period, cell viability is assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial activity, or by direct cell counting.
-
The concentration of the radiopharmaceutical that inhibits cell growth by 50% (IC50) is then calculated.
3.3. In Vivo Biodistribution Studies
Biodistribution studies are performed in tumor-bearing animal models (e.g., mice with LNCaP or KuCaP-1 xenografts) to determine the uptake and clearance of the radiopharmaceutical from various organs and the tumor.
-
A known amount of Ac-225-PSMA-Trillium is administered to the animals, typically via intravenous injection.
-
At various time points post-injection, animals are euthanized, and tissues of interest (e.g., tumor, blood, kidneys, liver, salivary glands) are collected and weighed.
-
The radioactivity in each tissue sample is measured using a gamma counter.
-
The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
3.4. Clinical Imaging Studies
A Phase 0 clinical study was conducted using an imaging surrogate, 111In-PSMA-Trillium, where the macropa chelator and Actinium-225 were replaced with a DOTA chelator and Indium-111, respectively. This allows for non-invasive imaging in patients to assess the biodistribution and tumor-targeting properties of the PSMA-Trillium platform in humans. Patients with mCRPC undergo imaging at various time points after injection to monitor the uptake and retention of the tracer in tumors and normal organs.
Signaling Pathways and Experimental Workflows
4.1. PSMA Signaling Pathway
The following diagram illustrates the signaling pathway associated with PSMA in prostate cancer. Increased PSMA expression can lead to a shift from the MAPK/ERK pathway to the PI3K/AKT survival pathway, promoting tumor progression.
4.2. Preclinical Evaluation Workflow for Ac-225-PSMA-Trillium
The diagram below outlines the typical workflow for the preclinical evaluation of a novel PSMA-targeted radiopharmaceutical like Ac-225-PSMA-Trillium.
Conclusion
This compound is a promising targeting agent for the development of advanced molecular imaging and therapeutic agents for prostate cancer. Its incorporation into the PSMA-Trillium platform, particularly in the form of Ac-225-PSMA-Trillium, demonstrates a sophisticated approach to enhancing therapeutic efficacy through the inclusion of an albumin-binding moiety and the use of a potent alpha-emitting radionuclide. The preclinical data to date are encouraging, showing high tumor uptake and significant anti-tumor effects. Further clinical investigation is underway to fully elucidate the safety and efficacy of this novel therapeutic strategy in patients with advanced prostate cancer. This technical guide provides a foundational understanding of this compound and its role in the evolving landscape of PSMA-targeted theranostics.
References
In-Depth Technical Guide: Solubility and Stability of PSMA Binder-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of PSMA binder-1, a critical ligand for the development of prostate-specific membrane antigen (PSMA)-targeted diagnostics and therapeutics. Understanding these physicochemical properties is paramount for formulation development, ensuring biological activity, and maintaining the shelf-life of this key molecule.
Solubility of this compound
The solubility of this compound has been characterized in various solvent systems. The data is crucial for preparing stock solutions and formulating delivery vehicles for both in vitro and in vivo applications.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound.
| Solvent System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL (64.87 mM) | Ultrasonic assistance may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Aqueous Formulation 1 | ≥ 2.5 mg/mL (5.41 mM) | A clear solution can be achieved with a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The saturation point in this formulation has not been determined.[1][2] |
| Aqueous Formulation 2 | ≥ 2.5 mg/mL (5.41 mM) | A clear solution is obtainable using 10% DMSO and 90% of a 20% SBE-β-CD in Saline solution. The saturation point is unknown.[1] |
| Organic/Aqueous Formulation | ≥ 2.5 mg/mL (5.41 mM) | A clear solution can be prepared in a mixture of 10% DMSO and 90% Corn Oil.[1] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent. Below is a detailed protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, various organic solvents)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any undissolved solid, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. Note: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered supernatant from the solubility experiment by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. The results are typically reported in mg/mL or mol/L.
-
Stability of this compound
The stability of this compound is a critical parameter that influences its storage, handling, and utility in downstream applications.
Storage and Stock Solution Stability
Proper storage is essential to maintain the integrity of this compound.
| Condition | Duration | Notes |
| Solid | -20°C | Protect from light. |
| In DMSO | -80°C | 6 months, protect from light. |
| In DMSO | -20°C | 1 month, protect from light. |
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Experimental Protocol: Reverse-Phase HPLC for Stability Assessment
A stability-indicating HPLC method can be used to quantify the amount of intact this compound over time under various stress conditions.
Objective: To assess the stability of this compound under defined conditions (e.g., different pH values, temperatures, light exposure).
Materials:
-
This compound solution of a known concentration
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled chambers/incubators
-
Photostability chamber
-
RP-HPLC system with a UV or PDA detector
-
C18 analytical column
-
Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid or formic acid)
Procedure:
-
Sample Preparation and Stress Conditions:
-
Prepare solutions of this compound in the desired buffers or solvents.
-
For thermal stability, incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
For pH stability, incubate the solutions in buffers of varying pH.
-
For photostability, expose the solutions to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
-
HPLC Analysis:
-
Analyze the aliquots using a validated RP-HPLC method. A generic gradient method could be as follows:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to separate degradation products from the parent peak (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has maximum absorbance.
-
-
The peak area of the intact this compound is recorded at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Synthesis Workflow for PSMA-Targeted Radiopharmaceuticals
This compound is a crucial precursor in the synthesis of PSMA-targeted radiopharmaceuticals for imaging and therapy. The following diagram illustrates a generalized workflow.
Experimental Workflow for Solubility Determination
The shake-flask method is a gold standard for determining equilibrium solubility.
Experimental Workflow for Stability Assessment
A reverse-phase HPLC method is commonly employed to assess the stability of small molecules like this compound.
References
A Deep Dive into PSMA Binder Affinity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of prominent Prostate-Specific Membrane Antigen (PSMA) binders, offering valuable insights for researchers, scientists, and professionals in drug development. The document focuses on the quantitative binding characteristics of PSMA-617 and PSMA-I&T, two leading radioligands in the theranostics of prostate cancer. Detailed experimental protocols for determining binding affinity are provided, alongside visualizations of key experimental workflows and the intricate PSMA signaling pathway.
Core Findings: Binding Affinity of PSMA Binders
The affinity of a ligand for its target is a critical determinant of its efficacy and is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the binding affinities of PSMA-617 and PSMA-I&T as reported in the literature.
PSMA-617 Binding Affinity
| Parameter | Value | Cell Line | Notes |
| IC50 | ~5 nM | LNCaP, C4-2 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617.[1] |
| Ki | 2.3 ± 2.9 nM | - | Preclinical assays showed a significant improvement over PSMA-11.[2] |
| Ki | 0.24 nM | - | Determined by in vitro competition-binding assay.[3] |
| Ki | 0.37 nM | - | High-affinity PSMA inhibitor.[4] |
| KD | 0.01 ± 0.01 nM | - | Determined by Surface Plasmon Resonance (SPR) at 25°C.[5] |
| KD | 0.1 ± 0.06 nM | - | Determined by SPR at 37°C. |
PSMA-I&T Binding Affinity
| Parameter | Value | Cell Line | Notes |
| IC50 (natGa-PSMA I&T) | 6.3 ± 1.4 nM | LNCaP | Competitive binding assay using (¹²⁵I-BA)KuE as the radioligand. |
| IC50 (natLu-PSMA I&T) | 3.4 ± 0.6 nM | LNCaP | Competitive binding assay using (¹²⁵I-BA)KuE as the radioligand. |
| Kd (¹¹¹In-PSMA I&T) | 3.9 ± 1.2 nM | LNCaP | Saturation binding experiments. |
| Kd (¹¹¹In-PSMA I&T) | 5.6 ± 1.2 nM | LS174T-PSMA | Saturation binding experiments. |
Experimental Protocol: Competitive Radioligand Binding Assay
The following is a detailed methodology for a competitive radioligand binding assay to determine the IC50 of a PSMA binder, based on established protocols.
1. Cell Culture:
-
Culture PSMA-expressing cells, such as LNCaP, in an appropriate cell culture medium until they reach near confluence.
2. Reagent Preparation:
-
Binding Buffer: Prepare a suitable binding buffer, such as Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Unlabeled Ligand: Prepare a stock solution of the unlabeled PSMA binder (e.g., PSMA-617) in a suitable solvent like DMSO. Perform serial dilutions in binding buffer to create a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M).
-
Radioligand: Prepare the radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) at a fixed concentration, typically at its Kd value.
3. Assay Procedure:
-
Cell Seeding: Seed the PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Assay Setup (in triplicate):
-
Total Binding: Add the radioligand and binding buffer.
-
Non-specific Binding: Add the radioligand and a high concentration of an unlabeled competitor (e.g., 10 µM 2-PMPA).
-
Competition: Add the radioligand and the serially diluted unlabeled test ligand.
-
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 4°C.
-
Termination and Washing: Terminate the binding by aspirating the medium. Wash the cells three times with ice-cold PBS to remove any unbound radioligand.
4. Cell Lysis and Radioactivity Measurement:
-
Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).
-
Transfer the cell lysates to counting tubes.
-
Measure the radioactivity in each tube using a gamma counter.
5. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC50 value.
Visualizing the Science
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
The PSMA Signaling Pathway: A Shift in Cellular Command
PSMA expression levels can significantly alter intracellular signaling, promoting prostate cancer progression. In cells with low PSMA expression, a complex of β1 integrin, RACK1, and IGF-1R typically activates the MAPK/ERK pathway, which is associated with cell proliferation. However, in the presence of high PSMA expression, PSMA interacts with the scaffolding protein RACK1, disrupting this complex. This disruption leads to a "pathway switch," redirecting signaling towards the PI3K-AKT pathway, a key driver of tumor survival and growth.
This guide underscores the high-affinity binding of PSMA-617 and PSMA-I&T, providing a foundational understanding for the development of next-generation theranostic agents for prostate cancer. The detailed protocols and visual aids are intended to facilitate reproducible and robust research in this critical area of oncology.
References
Preclinical Profile of PSMA Binder-1: A Core Component for Targeted Radiotherapeutics
For Immediate Release
This technical whitepaper provides an in-depth overview of the initial preclinical studies surrounding PSMA binder-1, a foundational component in the development of next-generation targeted radiopharmaceuticals for prostate cancer. While direct preclinical data on this compound as a standalone agent is not publicly available, its integral role in the promising therapeutic agent, 225Ac-PSMA-Trillium (BAY 3563254), offers significant insight into its potential. This document will focus on the preclinical data of 225Ac-PSMA-Trillium, thereby providing a comprehensive understanding of the application and efficacy of this compound.
Introduction to this compound
This compound is a small molecule ligand designed to target Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells. Its chemical properties are detailed in Table 1. This binder serves as a crucial pharmacophore, guiding radioactive payloads specifically to tumor sites. The primary application of this compound to date has been in the synthesis of 225Ac-PSMA-Trillium, a targeted alpha therapy currently in clinical development.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 2170653-14-0 |
| Molecular Formula | C₂₁H₂₆N₄O₈ |
| Molecular Weight | 462.45 g/mol |
Preclinical Evaluation of 225Ac-PSMA-Trillium
The preclinical development of 225Ac-PSMA-Trillium, which incorporates a high-affinity PSMA-targeting moiety likely derived from this compound, has demonstrated significant anti-tumor activity and a favorable safety profile. The following sections detail the quantitative data and experimental methodologies from these foundational studies.
In Vitro Studies
Binding Affinity: The binding affinity of the PSMA-targeting component of 225Ac-PSMA-Trillium was determined using a Surface Plasmon Resonance (SPR) assay. The results, summarized in Table 2, indicate a very high affinity for PSMA.[1][2]
Table 2: In Vitro Binding Affinity of the PSMA-Targeting Moiety in 225Ac-PSMA-Trillium
| Parameter | Value |
| K_d (dissociation constant) | 4.88 x 10⁻¹¹ M |
| K_on (association rate) | 1.4 x 10⁷ 1/Ms |
| K_off (dissociation rate) | 6.6 x 10⁻⁴ 1/s |
Cytotoxicity: The in vitro cytotoxicity of 225Ac-PSMA-Trillium was assessed in the LNCaP human prostate cancer cell line subclone C4-2. The study revealed potent, dose-dependent cell killing, as detailed in Table 3.[1][2]
Table 3: In Vitro Cytotoxicity of 225Ac-PSMA-Trillium
| Cell Line | IC₅₀ |
| LNCaP subclone C4-2 | 0.114 kBq/ml |
In Vivo Studies
Biodistribution: The in vivo distribution of 225Ac-PSMA-Trillium was evaluated in mouse models of prostate cancer. The compound exhibited a pharmacokinetic profile consistent with its albumin-binding properties, showing a relatively slow clearance and high tumor accumulation.[1] Key biodistribution data are presented in Table 4.
Table 4: In Vivo Biodistribution of 225Ac-PSMA-Trillium
| Time Point | Blood (%ID/g) | Tumor (%ID/g) |
| 24 hours | 5% | - |
| 5-7 days (peak) | - | ~20% |
Tumor Growth Inhibition: The anti-tumor efficacy of 225Ac-PSMA-Trillium was demonstrated in multiple prostate cancer models. Single-dose administrations resulted in significant tumor growth inhibition. The results are summarized in Table 5.
Table 5: In Vivo Tumor Growth Inhibition by 225Ac-PSMA-Trillium
| Model | Treatment Dose | Outcome |
| LNCaP Xenograft | 150 kBq/kg (single dose) | Dose-dependent tumor growth inhibition |
| LNCaP Xenograft | 300 kBq/kg (single dose) | Increased time to reach 400 mm³ by 35 days |
| KuCaP-1 PDX | 250 kBq/kg (single dose) | Strong tumor growth inhibition over 35 days |
Experimental Protocols
A detailed description of the experimental methodologies employed in the preclinical evaluation of 225Ac-PSMA-Trillium is provided below.
Synthesis of 225Ac-PSMA-Trillium
While the precise, step-by-step synthesis protocol for 225Ac-PSMA-Trillium from this compound is proprietary, the general workflow can be inferred from available information. The process involves the conjugation of this compound to a linker, an albumin-binding moiety, and a macropa chelator, followed by radiolabeling with Actinium-225.
In Vitro Binding Affinity Assay (Surface Plasmon Resonance)
The binding kinetics of the PSMA-targeting moiety were likely determined using a surface plasmon resonance (SPR)-based biosensor.
Methodology:
-
Immobilization of recombinant human PSMA protein on a sensor chip.
-
Flowing of various concentrations of the PSMA-targeting compound (non-radiolabeled precursor) over the sensor surface.
-
Measurement of the association and dissociation rates by detecting changes in the refractive index at the sensor surface.
-
Calculation of the association rate constant (K_on), dissociation rate constant (K_off), and the equilibrium dissociation constant (K_d).
In Vitro Cytotoxicity Assay
The cytotoxic effects of 225Ac-PSMA-Trillium were evaluated in the LNCaP subclone C4-2 prostate cancer cell line.
Methodology:
-
Seeding of C4-2 cells in multi-well plates and allowing them to adhere.
-
Treatment of cells with increasing concentrations of 225Ac-PSMA-Trillium.
-
Incubation for a specified period.
-
Assessment of cell viability using a suitable method (e.g., MTS assay or clonogenic survival assay).
-
Calculation of the half-maximal inhibitory concentration (IC₅₀).
In Vivo Biodistribution Studies
The biodistribution of 225Ac-PSMA-Trillium was assessed in tumor-bearing mouse models.
Methodology:
-
Implantation of human prostate cancer cells (e.g., LNCaP) subcutaneously into immunocompromised mice.
-
Once tumors reached a specified size, intravenous injection of a defined activity of 225Ac-PSMA-Trillium.
-
Euthanasia of cohorts of mice at various time points post-injection.
-
Harvesting of tumors and major organs.
-
Measurement of the radioactivity in each tissue using a gamma counter.
-
Calculation of the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Tumor Growth Inhibition Studies
The therapeutic efficacy of 225Ac-PSMA-Trillium was evaluated in tumor-bearing mouse models.
Methodology:
-
Implantation of human prostate cancer cells (LNCaP) or patient-derived xenografts (KuCaP-1) into immunocompromised mice.
-
Randomization of mice into treatment and control groups once tumors reached a palpable size.
-
Administration of a single intravenous dose of 225Ac-PSMA-Trillium or vehicle control.
-
Regular measurement of tumor volume over a defined period.
-
Monitoring of animal body weight and overall health as indicators of toxicity.
-
Comparison of tumor growth between treated and control groups.
Conclusion
The initial preclinical data for 225Ac-PSMA-Trillium strongly support the utility of its core component, this compound, as a high-affinity targeting ligand for the development of effective and specific radiopharmaceuticals for prostate cancer. The potent in vitro cytotoxicity and significant in vivo tumor growth inhibition, coupled with a favorable biodistribution profile, underscore the therapeutic potential of this approach. Further clinical investigation of 225Ac-PSMA-Trillium is ongoing and will provide more definitive insights into its clinical utility.
References
An In-depth Technical Guide to the Pharmacophore of PSMA Binder-1
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the pharmacophore of PSMA binder-1, a potent ligand for the Prostate-Specific Membrane Antigen (PSMA). It outlines the critical chemical features required for high-affinity binding, presents quantitative binding data for related compounds, details relevant experimental protocols, and visualizes the key molecular interactions and associated signaling pathways.
Introduction to PSMA and this compound
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II (GCPII), is a transmembrane protein that is significantly overexpressed in prostate cancer cells, particularly in advanced, metastatic, and castration-resistant forms of the disease. This overexpression makes it an exceptional target for the diagnostic imaging and targeted radionuclide therapy of prostate cancer.
This compound (CAS 2170653-14-0) is a high-affinity small molecule ligand designed to target PSMA. It serves as a foundational component for the synthesis of more complex theranostic agents, such as Ac-PSMA-trillium.[1][2][3][4] The core of its efficacy lies in its specific pharmacophore, which mimics the natural substrates of PSMA.
The Core Pharmacophore: Lys-Urea-Glu Motif
The vast majority of high-affinity, small-molecule PSMA inhibitors, including this compound, are built upon a central pharmacophore known as the Lys-urea-Glu or Glu-urea-Lys motif.[5] This structure is a potent mimetic of N-acetyl-L-aspartyl-L-glutamate (NAAG), a natural substrate for PSMA's enzymatic activity.
The key interactions of this pharmacophore with the PSMA active site are:
-
Glutamate Moiety: The terminal glutamate residue fits into a deep S1' binding pocket of the PSMA enzyme. Its carboxylate groups form crucial hydrogen bonds and electrostatic interactions with residues such as Arg210, Asn257, and Tyr552, while also coordinating with the catalytic zinc ion (Zn²⁺).
-
Urea Linker: The urea group is essential for high-affinity binding. It acts as a zinc-binding moiety and forms a bidentate hydrogen bond interaction with the backbone of Gly518 and the side chain of Tyr552.
-
Lysine Moiety: The lysine residue's backbone and side chain extend into the S1 pocket, often called the "glutamate tunnel," forming interactions with residues like Arg463, Arg534, and Arg536.
The specific stereochemistry of these components is critical; compounds with (S)-configuration at both the lysine and glutamate alpha-carbons generally exhibit the highest potency.
Quantitative Data: Binding Affinity
| Compound | Binding Assay Type | Cell Line | Affinity Metric | Value (nM) |
| Ac-PSMA-Trillium | SPR Assay | - | Kd | 0.0488 |
| [177Lu]Lu-PSMA-617 | Saturation Binding | LNCaP | Kd | 4.36 |
| PSMA-617 | Competitive Binding | LNCaP | IC50 | ~5.0 |
| Ga-HTK03177 | Competitive Binding | LNCaP | Ki | 5.0 ± 2.4 |
| Lu-HTK03170 | Competitive Binding | LNCaP | Ki | 1.6 ± 0.4 |
Data sourced from multiple preclinical studies.
Experimental Protocols
The determination of binding affinity (Ki or IC50) is typically performed using a competitive radioligand binding assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a known radiolabeled PSMA ligand and calculate the inhibitory constant (Ki).
Materials:
-
Cells: PSMA-positive human prostate cancer cells (e.g., LNCaP) and PSMA-negative cells for control (e.g., PC3).
-
Radioligand: A high-affinity PSMA-targeting radioligand (e.g., [18F]DCFPyL or [177Lu]Lu-PSMA-617).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Buffers: Binding buffer (e.g., RPMI-1640 medium with 0.25% bovine serum albumin), wash buffer (e.g., ice-cold PBS).
-
Equipment: Cell culture plates (24-well or 96-well), incubator, gamma counter or scintillation counter.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed LNCaP cells in 24-well plates at a density of approximately 5 x 105 cells per well and allow them to adhere for 48-72 hours.
-
Compound Preparation: Prepare a range of concentrations of the test compound (this compound) via serial dilution.
-
Incubation: Remove the culture medium from the cells. Add the binding buffer containing a fixed, low nanomolar concentration of the radioligand along with the varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled known inhibitor).
-
Binding: Incubate the plates for 60-120 minutes. Incubation at 4°C can be used to minimize ligand internalization if only surface binding is to be measured.
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Associated Signaling Pathways
Beyond its role as a biomarker for targeted therapy, PSMA expression actively contributes to prostate cancer progression by modulating critical cell signaling pathways. Evidence shows that PSMA expression facilitates a switch from the canonical MAPK/ERK proliferation pathway to the pro-survival PI3K-AKT pathway.
Mechanism of Action:
-
In cells with low or no PSMA, a stable complex forms between β1-integrin, the scaffolding protein RACK1, and the IGF-1 receptor (IGF-1R). This complex activates the MAPK/ERK pathway, leading to cell proliferation.
-
When PSMA is highly expressed, it interacts with RACK1, disrupting the integrity of the RACK1/IGF-1R/β1-integrin complex.
-
This disruption redirects signaling downstream of IGF-1R towards the PI3K-AKT pathway, a key driver of cell survival, growth, and resistance to apoptosis.
This signaling switch highlights PSMA as a functional contributor to tumor progression and suggests that PSMA-positive tumors may be more sensitive to PI3K pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PSMA Binder-1 and its Interaction with the PSMA Binding Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PSMA binder-1, a key ligand for the Prostate-Specific Membrane Antigen (PSMA), and its interaction with the PSMA binding pocket. This document details the molecular interactions, relevant signaling pathways, quantitative binding data of related compounds, and standardized experimental protocols for ligand characterization.
Introduction to PSMA and this compound
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a transmembrane protein that is highly overexpressed in prostate cancer cells, particularly in metastatic and castration-resistant forms.[1] Its expression level correlates with tumor aggressiveness, making it an excellent biomarker and a prime target for diagnostic imaging and targeted radionuclide therapy.[2]
This compound is a ligand designed to bind with high affinity to the enzymatic pocket of PSMA. It serves as a precursor for the synthesis of more complex PSMA-targeting molecules, such as Ac-PSMA-trillium, which are used in therapeutic applications.[3] The core structure of this compound is based on the highly potent glutamate-urea-lysine (or Glu-urea-Glu) motif, which is a common feature of many high-affinity PSMA inhibitors.[4][5]
The PSMA Binding Pocket and Interaction with Glutamate-Urea-Core Binders
The extracellular domain of PSMA contains a deep, funnel-shaped active site that harbors two zinc ions. The binding of inhibitors like those based on the this compound core involves a network of specific interactions with key amino acid residues within this pocket.
The glutamate portion of the ligand typically occupies the S1' pocket, which is optimized for glutamate binding. The key interactions include:
-
Zinc Coordination: The urea functional group and carboxylate groups of the ligand interact with the two Zn2+ ions in the active site.
-
Hydrogen Bonds: The ligand forms hydrogen bonds with residues such as Tyr552 and His553.
-
Salt Bridges: The α-carboxylic group of the glutamate moiety forms a salt bridge with the guanidinium group of Arg210.
-
Additional Hydrogen Bonds: The backbone amino group of Asn257 also contributes to binding via hydrogen bonding.
These interactions are crucial for the high-affinity and specificity of glutamate-urea-core binders for PSMA.
Figure 1: Interaction of a Glu-Urea-Core Binder with the PSMA Binding Pocket.
PSMA-Mediated Signaling Pathways
The binding of ligands to PSMA is not only relevant for targeted delivery but also for its influence on cellular signaling. High expression of PSMA can induce a "pathway switch" from the MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.
In cells with low PSMA expression, a complex of β1 integrin, RACK1, and IGF-1R typically activates the MAPK/ERK pathway, which is associated with cell proliferation. However, in cells with high PSMA expression, PSMA interacts with the scaffolding protein RACK1, disrupting this complex. This disruption redirects the signaling cascade through the PI3K-AKT pathway, promoting tumor survival, growth, and progression. Understanding this mechanism is crucial for evaluating the downstream effects of PSMA-targeted therapies.
Figure 2: PSMA-Mediated Signaling Pathway Switch.
Quantitative Binding Data
While specific binding affinity data for "this compound" is not publicly available, data for structurally similar and derivative compounds demonstrate the high-affinity nature of this class of molecules. The following table summarizes the binding affinities (IC50, Ki, or Kd) for several well-characterized glutamate-urea-core PSMA inhibitors.
| Compound | Binding Affinity Constant | Cell Line | Assay Type | Reference |
| 225Ac-PSMA-Trillium | Kd: 4.88 x 10⁻¹¹ M | - | SPR Assay | |
| PSMA-617 | IC50: ~5 nM | LNCaP | Competitive Binding | |
| PSMA I&T | Kd: 3.9 nM | LNCaP | Saturation Binding | |
| MIP-1095 | Ki: 0.24 ± 0.14 nM | LNCaP lysates | NAALADase Assay | |
| MIP-1072 | Ki: 4.6 ± 1.6 nM | LNCaP lysates | NAALADase Assay | |
| Ac-YFK(Sub-KuE) (1) | IC50: 15.0 ± 1.3 nM | LNCaP | Competitive Binding | |
| SBPD-1 | Ki: 8.84 nM | - | - |
Note: The affinity of a ligand can vary depending on the cell line, assay conditions, and the specific radioligand used in competitive assays.
Experimental Protocols
Characterizing the binding affinity of a novel PSMA ligand is a critical step in its development. A competitive radioligand binding assay is a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound, which can then be used to calculate the inhibition constant (Ki).
Competitive Radioligand Binding Assay for PSMA
Objective: To determine the IC50 and Ki of a test compound (e.g., this compound derivative) for the PSMA receptor.
Materials:
-
Cell Line: PSMA-positive human prostate cancer cells (e.g., LNCaP).
-
Radioligand: A well-characterized, high-affinity PSMA-targeting radioligand (e.g., [¹²⁵I]IBA, [¹⁷⁷Lu]Lu-PSMA-617).
-
Test Compound: Unlabeled test ligand at various concentrations.
-
Non-specific Binding Control: A known PSMA inhibitor at a saturating concentration (e.g., 1-10 µM 2-PMPA).
-
Buffers: Assay buffer (e.g., Tris-based buffer), wash buffer (ice-cold).
-
Equipment: 96-well cell culture plates, incubator, gamma or beta counter, cell lysis buffer.
Methodology:
-
Cell Seeding:
-
Seed LNCaP cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Ligand Preparation:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Prepare the radioligand at a fixed concentration, typically at or below its Kd value.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer and the fixed concentration of radioligand to designated wells.
-
Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled inhibitor (e.g., 2-PMPA) and the fixed concentration of radioligand.
-
Competitor Wells: Add each dilution of the test compound and the fixed concentration of radioligand.
-
-
Incubation:
-
Incubate the plate for a predetermined time to reach equilibrium (e.g., 1 hour) at a specific temperature (e.g., 4°C to minimize internalization).
-
-
Washing:
-
Aspirate the medium from all wells.
-
Wash the cells twice with ice-cold wash buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Transfer the lysate from each well to counting tubes.
-
Measure the radioactivity in each tube using a gamma or beta counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each condition.
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each competitor concentration, calculate the Percent Specific Binding = [(CPM in competitor well - NSB) / (Total Binding - NSB)] x 100.
-
Plot the Percent Specific Binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound represents a foundational scaffold for the development of high-affinity PSMA-targeted agents. Its interaction with the PSMA binding pocket is characterized by a network of specific molecular interactions, leading to potent inhibition. The downstream effects on cellular signaling pathways underscore the importance of PSMA as a functional target in prostate cancer. The methodologies and data presented in this guide provide a framework for the continued research and development of novel PSMA-targeting diagnostics and therapeutics.
References
The Architectural Significance of the Urea Moiety in PSMA-Targeted Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is a well-validated biomarker significantly overexpressed in prostate cancer, particularly in advanced and metastatic stages. Its enzymatic activity and role in cellular signaling have made it a prime target for the development of diagnostic and therapeutic agents. At the heart of many successful PSMA-targeted radioligands and drug conjugates lies a critical structural element: the urea-based scaffold. This technical guide provides an in-depth exploration of the significance of the urea-based structure in PSMA binders, detailing its role in target engagement, the structure-activity relationships that govern its efficacy, and the cellular pathways it modulates.
The Urea-Based Pharmacophore: A Mimic of Natural Substrates
The most effective urea-based PSMA inhibitors incorporate a glutamate-urea-lysine (Glu-urea-Lys) or glutamate-urea-glutamate (Glu-urea-Glu) motif. This structural design is not arbitrary; it is a sophisticated mimic of N-acetylaspartylglutamate (NAAG), the natural substrate of PSMA. The urea functional group acts as a hydrolysis-resistant peptide bond surrogate, enabling high-affinity binding to the enzyme's active site without being cleaved.[1][2]
The binding of this motif occurs within a defined pocket of the PSMA protein. The terminal glutamate moiety interacts with the S1' glutamate recognition pocket, while the urea component directly engages with the dinuclear zinc(II) active site.[1][3] This bidentate interaction is crucial for the high affinity and specificity exhibited by these inhibitors. The flexibility of the urea-based scaffold allows for the attachment of various linker and chelator moieties without significantly compromising this critical binding interaction, making it an ideal foundation for developing theranostic agents.[3]
Quantitative Analysis of Urea-Based PSMA Binders
The binding affinity of urea-based PSMA inhibitors is a key determinant of their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The following tables summarize quantitative data for representative urea-based PSMA binders.
| Compound/Ligand | Cell Line/System | IC50 (nM) | Reference |
| PSMA-617 | LNCaP | ~5 | |
| PSMA-617 | C4-2 | ~5 | |
| PSMA-617 | 22Rv1 | 27.49 | |
| RPS-071 | LNCaP | 10.8 ± 1.5 | |
| RPS-072 | LNCaP | 6.7 ± 3.7 | |
| RPS-077 | LNCaP | 1.7 ± 0.3 |
| Compound/Ligand | Cell Line/System | Kd (nM) | Reference |
| PSMA-617 | Recombinant human PSMA | 0.01 ± 0.01 (at 25°C) | |
| PSMA-617 | Recombinant human PSMA | 0.1 ± 0.06 (at 37°C) | |
| PSMA-617 (Simulated) | PBPK Model | 0.06 | |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP | 23 ± 1 |
PSMA-Mediated Signaling Pathways
Beyond its enzymatic function, PSMA plays a significant role in intracellular signaling pathways that drive prostate cancer progression. High expression of PSMA is associated with a crucial shift in signaling from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT pathway, promoting cell survival and proliferation.
This signaling switch is mediated by the interaction of PSMA with the scaffolding protein RACK1. In the absence of high PSMA expression, RACK1 facilitates a complex between β1 integrin and the type 1 insulin-like growth factor receptor (IGF-1R), leading to the activation of the MAPK/ERK pathway. However, when PSMA is overexpressed, it binds to RACK1, disrupting this complex and redirecting signaling through the PI3K-AKT pathway. The inhibition of PSMA's enzymatic activity by urea-based binders can modulate this signaling cascade, offering a therapeutic avenue to counteract the pro-survival effects of PSMA.
References
- 1. brieflands.com [brieflands.com]
- 2. Influence of Molecular Design on the Tumor Targeting and Biodistribution of PSMA-Binding Tracers Labeled with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ac-PSMA-trillium from PSMA binder-1
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the synthesis of the targeted alpha therapy agent Ac-PSMA-trillium, starting from the PSMA binder-1 precursor. This document outlines the chemical synthesis of the PSMA-trillium conjugate, followed by the radiolabeling procedure with Actinium-225 (²²⁵Ac).
Introduction
Ac-PSMA-trillium is a next-generation targeted alpha therapy agent currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It is composed of three key components: a high-affinity Prostate-Specific Membrane Antigen (PSMA) targeting molecule derived from this compound, a Macropa chelator for the stable complexation of Actinium-225, and a customized albumin-binding moiety to enhance pharmacokinetic properties, thereby increasing tumor uptake and reducing potential side effects.[1][2] The alpha-emitting radionuclide, ²²⁵Ac, delivers high-energy, short-range radiation, leading to potent and localized cytotoxicity in PSMA-expressing tumor cells.
This document provides a comprehensive protocol for the synthesis and radiolabeling of Ac-PSMA-trillium, intended for research and preclinical development.
Signaling Pathway of PSMA in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is not only a biomarker but also an active participant in cellular signaling pathways that promote prostate cancer progression. Upregulation of PSMA expression is associated with a shift from the MAPK/ERK pathway to the pro-survival PI3K/AKT signaling pathway. This alteration in signal transduction is thought to contribute to tumor progression and resistance to therapy.[3][4][5]
Caption: PSMA signaling pathway in prostate cancer.
Synthesis of PSMA-trillium Conjugate
The synthesis of the non-radiolabeled PSMA-trillium precursor involves the conjugation of three components: the this compound (a lysine-urea-glutamate motif), a Macropa-derived chelator, and a pharmacokinetic modifier (an albumin binder, such as a derivative of 4-(p-iodophenyl)butyric acid). This is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation.
Materials and Reagents
-
This compound (or its protected precursors for solid-phase synthesis)
-
Fmoc-protected amino acids
-
Macropa-derived chelator with a reactive functional group (e.g., alkyne or carboxylic acid)
-
Albumin binder with a reactive functional group (e.g., 4-(p-iodophenyl)butyric acid)
-
Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Bases (e.g., DIPEA, Et₃N)
-
Deprotection reagents (e.g., piperidine in DMF, TFA cocktail)
-
Solvents (DMF, DCM, acetonitrile, water)
-
Purification system (preparative HPLC)
-
Analytical instruments (analytical HPLC, LC-MS, NMR)
Experimental Protocol: Synthesis of PSMA-trillium
The following is a representative protocol based on established methods for synthesizing similar PSMA-targeting conjugates.
Step 1: Solid-Phase Synthesis of the PSMA-targeting Backbone
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 45 minutes.
-
Couple the first protected amino acid of the this compound backbone to the resin using DIPEA in DMF.
-
Perform subsequent couplings of Fmoc-protected amino acids using a standard coupling reagent like HBTU or HATU in the presence of DIPEA in DMF. Monitor the completion of each coupling reaction using a Kaiser test.
-
After each coupling step, remove the Fmoc protecting group using 20% piperidine in DMF.
-
Introduce the lysine-urea-glutamate motif, which is the core of this compound.
-
Incorporate a linker with an orthogonal protecting group if necessary to attach the Macropa chelator and albumin binder at specific sites.
Step 2: Conjugation of Macropa Chelator and Albumin Binder
-
Selectively deprotect the functional group on the synthesized peptide backbone intended for conjugation with the Macropa chelator.
-
Activate the carboxylic acid group of the Macropa chelator using a coupling reagent and react it with the deprotected amino group on the peptide backbone.
-
Selectively deprotect the functional group for the attachment of the albumin binder.
-
Couple the activated albumin binder (e.g., 4-(p-iodophenyl)butyric acid) to the peptide.
Step 3: Cleavage and Deprotection
-
Cleave the fully assembled conjugate from the resin and remove all protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude product under vacuum.
Step 4: Purification and Characterization
-
Purify the crude PSMA-trillium conjugate using preparative reverse-phase HPLC (RP-HPLC).
-
Collect the fractions containing the desired product and lyophilize to obtain a pure white powder.
-
Confirm the identity and purity of the final product using analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Radiolabeling of PSMA-trillium with Actinium-225
The final step is the radiolabeling of the PSMA-trillium precursor with ²²⁵Ac.
Materials and Reagents
-
PSMA-trillium precursor
-
²²⁵AcCl₃ in dilute HCl
-
Ammonium acetate buffer (0.2 M, pH 6)
-
Metal-free water
-
Gentisic acid solution (optional, as a radioprotectant)
-
Sterile filters (0.22 µm)
-
Analytical HPLC and radio-TLC for quality control
Experimental Protocol: ²²⁵Ac-labeling
-
Dissolve the PSMA-trillium precursor in metal-free water to a stock concentration of 1 mg/mL.
-
In a sterile, metal-free reaction vial, add a specific amount of the PSMA-trillium precursor solution.
-
Add ammonium acetate buffer to adjust the pH to approximately 6.
-
Carefully add the desired amount of ²²⁵AcCl₃ solution to the reaction vial.
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 15-30 minutes.
-
After incubation, the reaction can be quenched by adding a solution like gentisic acid.
-
Perform quality control using radio-HPLC and/or radio-TLC to determine the radiochemical yield and purity.
-
The final product, Ac-PSMA-trillium, should be sterile-filtered before in vitro or in vivo use.
Quantitative Data
While specific quantitative data for the synthesis of the PSMA-trillium precursor is not publicly available, the following table summarizes typical data for the radiolabeling of similar PSMA conjugates with ²²⁵Ac and in vitro characterization of Ac-PSMA-trillium.
| Parameter | Value | Reference |
| Radiolabeling | ||
| Radiochemical Yield | >95% | |
| Radiochemical Purity | >98% | |
| In Vitro Characterization | ||
| PSMA Binding Affinity (Kd) | 4.88 x 10⁻¹¹ M | |
| In Vitro Cytotoxicity (IC₅₀ in C4-2 cells) | 0.114 kBq/mL | |
| Pharmacokinetics | ||
| Blood concentration at 24h | ~5 %ID/g | |
| Peak Tumor Accumulation | ~20 %ID/g (at 5-7 days) |
Experimental Workflow Diagram
The overall workflow for the synthesis and radiolabeling of Ac-PSMA-trillium is depicted below.
References
- 1. urologytimes.com [urologytimes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of PSMA Binders with Lutetium-177
Audience: Researchers, scientists, and drug development professionals.
Note on "PSMA binder-1": The term "this compound" is not a standardized nomenclature in the reviewed literature. The following protocols and data are based on the widely studied and clinically relevant PSMA ligand, PSMA-617, which serves as a representative example for the radiolabeling of DOTA-conjugated PSMA inhibitors with Lutetium-177.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and treatment of prostate cancer due to its overexpression in metastatic castration-resistant prostate cancer (mCRPC).[1] Lutetium-177 (¹⁷⁷Lu), a β⁻-emitting radionuclide, is utilized for targeted radioligand therapy. When chelated to a PSMA-targeting ligand like PSMA-617, it delivers a cytotoxic radiation dose directly to tumor cells.[2] The resulting radiopharmaceutical, ¹⁷⁷Lu-PSMA-617 (also known as Pluvicto™ or lutetium vipivotide tetraxetan), has shown significant efficacy in treating PSMA-positive mCRPC.[2][3]
These application notes provide a detailed protocol for the radiolabeling of a PSMA binder with ¹⁷⁷Lu, focusing on the synthesis, quality control, and relevant in vitro and in vivo evaluation parameters.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on ¹⁷⁷Lu-labeled PSMA binders.
Table 1: Radiolabeling and Quality Control Parameters
| Parameter | Value | References |
| Radiochemical Yield | >95% | [1] |
| Radiochemical Purity | >95% | |
| Specific Activity | > 3,000 GBq/mg | |
| Molar Activity | 50 - 100 MBq/nmol | |
| Stability in Saline (48h) | >95% | |
| Stability in Human Serum (48h) | >96% |
Table 2: In Vitro Performance
| Parameter | Cell Line | Value | References |
| PSMA Binding Affinity (IC₅₀) | LNCaP | Low nanomolar range | |
| PSMA Binding Affinity (K D) | PC3-pip | 3.8 nM (KD1), 25 nM (KD2) | |
| Cellular Internalization (4h) | PC-3 PIP | 22 ± 3% of added activity |
Table 3: In Vivo Biodistribution in LNCaP Tumor-Bearing Mice (%ID/g)
| Organ | 4 h post-injection | 8 h post-injection | 24 h post-injection | 72 h post-injection | Reference |
| Tumor | 21.1 | 33.6 | 18.8 | 14.3 | |
| Kidneys | 13 ± 3 (at 3h) | - | - | - | |
| Spleen | 2.1 ± 0.7 (at 1h) | - | - | - | |
| Blood | <1 (at 1h) | - | - | - |
Experimental Protocols
Protocol 1: Manual Radiolabeling of PSMA-617 with ¹⁷⁷Lu
This protocol describes a standard manual procedure for the preparation of ¹⁷⁷Lu-PSMA-617.
Materials:
-
PSMA-617 precursor
-
No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)
-
Ascorbic acid solution (e.g., 50 mg/mL)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 95 °C
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.
-
Add the desired amount of PSMA-617 precursor (e.g., 100 µg).
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Incubate the reaction vial in a heating block or water bath at 95 °C for 15-30 minutes.
-
After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
-
Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.
-
Perform quality control checks as described in Protocol 2.
Protocol 2: Quality Control of ¹⁷⁷Lu-PSMA-617
Quality control is essential to ensure the purity and identity of the radiopharmaceutical before administration.
2.1 Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a radiometric detector and a UV detector
-
C18 column (e.g., Luna C18, 5 µm, 100 Å, 150 x 4.6 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample of ¹⁷⁷Lu-PSMA-617 reaction mixture
Procedure:
-
Set up the HPLC system with a gradient elution method. A typical gradient might be: 0-2 min 95% A, 2-15 min linear gradient to 5% A, 15-20 min 5% A, 20-22 min linear gradient back to 95% A, 22-30 min 95% A.
-
Inject a small volume of the ¹⁷⁷Lu-PSMA-617 solution.
-
Monitor the chromatogram from both the radiometric and UV detectors.
-
Calculate the radiochemical purity by integrating the peak areas in the radiometric chromatogram. The peak corresponding to ¹⁷⁷Lu-PSMA-617 should be the major radioactive species.
Calculation: Radiochemical Purity (%) = (Area of ¹⁷⁷Lu-PSMA-617 peak / Total area of all radioactive peaks) x 100
2.2 Radiochemical Purity by Thin-Layer Chromatography (TLC)
Materials:
-
iTLC strips (e.g., silica gel)
-
Developing solvent (e.g., 0.2 M citric acid, pH 2.0)
-
TLC development chamber
-
TLC scanner or gamma counter
Procedure:
-
Spot a small amount of the reaction mixture onto the stationary phase of the TLC strip.
-
Develop the chromatogram in the chosen mobile phase.
-
Allow the solvent to travel up the strip.
-
Dry the strip and measure the distribution of radioactivity using a TLC scanner or by cutting the strip into sections and counting in a gamma counter.
-
In this system, free ¹⁷⁷Lu will remain at the origin (Rf = 0.0-0.1), while ¹⁷⁷Lu-PSMA-617 will move with the solvent front (Rf = 0.9-1.0).
Calculation: Radiochemical Purity (%) = (Counts in the ¹⁷⁷Lu-PSMA-617 spot / Total counts on the strip) x 100
Visualizations
Caption: Radiolabeling Workflow for ¹⁷⁷Lu-PSMA-617
Caption: Quality Control Workflow for ¹⁷⁷Lu-PSMA-617
References
Application Notes and Protocols for Radiolabeling PSMA Binders with Actinium-225
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the radiolabeling of Prostate-Specific Membrane Antigen (PSMA) binders with Actinium-225 (²²⁵Ac), a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT). This document focuses on the established and widely researched PSMA-617 ligand as a representative example, while also introducing the next-generation PSMA-targeting agent, Ac-PSMA-trillium, which utilizes "PSMA binder-1" in its composition.
Introduction to Actinium-225 in Targeted Alpha Therapy
Actinium-225 is a potent alpha-emitter with a half-life of 9.92 days, making it suitable for therapeutic applications.[1][2] Its decay cascade releases four high-energy alpha particles, which induce complex, difficult-to-repair double-strand DNA breaks in target cells, leading to effective cell killing.[1][3][4] This high linear energy transfer (LET) and short path length of alpha particles minimize damage to surrounding healthy tissues, offering a significant advantage over beta-emitters.
The Role of PSMA in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells. This overexpression makes it an excellent target for both imaging and therapy of prostate cancer. PSMA expression is correlated with tumor aggressiveness and metastasis. Upon binding of a ligand, the PSMA-ligand complex is internalized, delivering the conjugated radionuclide directly into the cancer cell.
PSMA Signaling Pathways
PSMA is not only a passive cell surface marker but is also involved in cellular signaling pathways that promote prostate cancer progression. Research has shown that PSMA can redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway. This shift promotes tumor cell survival and proliferation. Understanding these pathways is crucial for the development of effective PSMA-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of [225Ac]Ac-PSMA-I&T for Targeted Alpha Therapy According to GMP Guidelines for Treatment of mCRPC [ouci.dntb.gov.ua]
- 3. openmedscience.com [openmedscience.com]
- 4. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Cell Binding Assay Protocol for PSMA Binder-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein, is significantly overexpressed on the surface of prostate cancer cells, particularly in advanced and metastatic stages of the disease.[1] Its expression level often correlates with tumor aggressiveness, making it an excellent target for both diagnostic imaging and targeted radionuclide therapy.[1][2] The development of novel ligands that bind to PSMA with high affinity and specificity is a crucial area of research in oncology.
This application note provides a detailed protocol for an in vitro cell binding assay to characterize a novel test compound, "PSMA Binder-1." The primary objective of this assay is to determine the binding affinity of this compound to PSMA-expressing cells. The protocol described here is a competitive radioligand binding assay, a fundamental tool in pharmacology used to determine the half-maximal inhibitory concentration (IC50) of an unlabeled test compound by measuring its ability to displace a known radiolabeled ligand.[1] The IC50 value can then be used to calculate the binding affinity (Ki).
Quantitative Data Summary
The binding affinity of various PSMA binders has been characterized using different cell lines and assay formats. The table below summarizes representative binding affinity values for well-established PSMA binders to provide a comparative context for newly developed compounds like this compound.
| Cell Line | Compound | Assay Type | Parameter | Value (nM) |
| LNCaP | PSMA-617 | Competitive | IC50 | 3.4 ± 0.7 |
| PC-3 PIP | DOTA-MCG | Competitive | IC50 | 13.5 |
| PC-3 PIP | DOTA-EB-MCG | Competitive | IC50 | 15.6 |
| LNCaP | PSMA-11 | Saturation | Kd | 0.07 ± 0.04 |
| LNCaP | PSMA-617 | Saturation | Kd | 0.1 ± 0.06 |
| LNCaP | PSMA-D4 | Competitive | IC50 | 28.7 ± 5.2 |
Note: Values are compiled from multiple sources for illustrative purposes.[3] Actual results may vary based on specific experimental conditions.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the IC50 of "this compound." It is crucial to first perform a saturation binding assay with the chosen radioligand to determine its equilibrium dissociation constant (Kd) in the specific cell system being used.
Materials and Reagents
-
Cell Lines:
-
PSMA-positive: LNCaP or PC3-PIP cells.
-
PSMA-negative (for control): PC-3 or DU145 cells.
-
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).
-
Buffers:
-
Binding Buffer (e.g., Tris-based buffer, pH 7.4).
-
Wash Buffer (e.g., ice-cold PBS).
-
Lysis Buffer (e.g., 1 M NaOH).
-
-
Ligands:
-
Test Compound: this compound (unlabeled).
-
Radioligand: A known PSMA-targeting radioligand such as [¹⁷⁷Lu]Lu-PSMA-617 or [¹²⁵I]I-MIP-1095. The concentration should be fixed, typically at or below the Kd value.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a known unlabeled PSMA inhibitor like 2-PMPA.
-
-
Equipment:
-
96-well cell culture plates (clear bottom).
-
Gamma or beta counter.
-
Multichannel pipette.
-
Humidified incubator (37°C, 5% CO₂).
-
Saturation Binding Assay (To Determine Radioligand Kd)
-
Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) into a 96-well plate at a density of 1-2 x 10⁵ cells per well. Allow cells to adhere overnight in a humidified incubator.
-
Ligand Preparation: Prepare serial dilutions of the radioligand in binding buffer. The concentration range should span from approximately 0.1 to 10 times the expected Kd.
-
Assay Setup (in triplicate):
-
Total Binding: Add increasing concentrations of the radioligand to the wells.
-
Non-specific Binding (NSB): To a parallel set of wells, add the same increasing concentrations of the radioligand plus a saturating concentration of an unlabeled PSMA inhibitor (e.g., 10 µM 2-PMPA).
-
-
Incubation: Incubate the plate for 1 hour at 37°C or 4°C to reach equilibrium.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis: Add lysis buffer to each well and incubate for several minutes to ensure complete cell lysis.
-
Counting: Transfer the lysate from each well to counting tubes and measure the radioactivity using a gamma or beta counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the Specific Binding (y-axis) against the radioligand concentration (x-axis) and fit the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
Competitive Binding Assay (To Determine IC50 of this compound)
-
Cell Seeding: Follow the same procedure as in the saturation assay (Step 1).
-
Ligand Preparation:
-
Prepare serial dilutions of the unlabeled test compound (this compound) in binding buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
Prepare the radioligand at a fixed concentration, ideally equal to its predetermined Kd value.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add binding buffer and the fixed concentration of radioligand.
-
Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled inhibitor (e.g., 10 µM 2-PMPA) and the fixed concentration of radioligand.
-
Competitor Wells: Add each dilution of this compound and the fixed concentration of radioligand.
-
-
Incubation, Washing, Lysis, and Counting: Follow steps 4-7 from the saturation binding assay protocol.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each condition.
-
Determine the percentage of specific binding for each concentration of this compound using the formula: % Specific Binding = [(CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)] * 100
-
Plot the % Specific Binding (y-axis) against the logarithm of the competitor (this compound) concentration (x-axis).
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
Visualizations
PSMA Signaling Pathway
PSMA expression can influence key cell survival pathways. High PSMA expression disrupts the β1 integrin/RACK1/IGF-1R complex, which redirects signaling from the pro-proliferative MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps involved in the competitive cell binding assay to determine the IC50 of a test compound.
References
Application Notes and Protocols for In Vivo Biodistribution Studies of PSMA Binder Derivatives in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo biodistribution studies of Prostate-Specific Membrane Antigen (PSMA) binder derivatives in mice. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the imaging and radionuclide therapy of prostate cancer.[1][2][3] A variety of PSMA-binding small molecules have been developed and evaluated preclinically.[4] In vivo biodistribution studies in animal models, typically mice bearing human prostate cancer xenografts, are a critical step in the preclinical evaluation of these novel PSMA-targeted agents.[5] These studies provide essential data on tumor uptake, clearance from non-target organs, and overall pharmacokinetic profiles, which are crucial for assessing the diagnostic and therapeutic potential of new compounds.
This document outlines the common methodologies for radiolabeling PSMA binders, conducting in vivo biodistribution experiments, and presenting the resulting data.
Key PSMA Binder Derivatives and Concepts
Several classes of PSMA binder derivatives have been investigated, often featuring modifications to improve tumor targeting and pharmacokinetic properties. A common strategy involves the incorporation of an albumin-binding moiety to extend the circulation time in the blood, potentially leading to higher tumor accumulation. Examples of such derivatives include those with ibuprofen or 4-(p-iodophenyl)-moiety as albumin binders. The choice of the chelator (e.g., DOTA, DOTAGA) for radiolabeling can also influence the biodistribution profile, particularly affecting kidney uptake. Furthermore, the specific radiolabel used (e.g., 177Lu for therapy, 68Ga for PET imaging) will dictate the imaging modality and experimental time points.
Experimental Protocols
Radiolabeling of PSMA Binder Derivatives
Objective: To stably chelate a radionuclide to the PSMA-binding molecule. The following is a general protocol for labeling with Lutetium-177 (177Lu), a common therapeutic radionuclide.
Materials:
-
PSMA binder derivative with a chelator (e.g., DOTA-conjugated PSMA binder)
-
177LuCl3 solution in HCl (e.g., 0.05 M HCl)
-
Sodium acetate buffer (e.g., 0.5 M, pH 8)
-
Heating block or water bath (95°C)
-
High-Performance Liquid Chromatography (HPLC) system for quality control
Procedure:
-
In a sterile reaction vial, mix the sodium acetate buffer and the 177LuCl3 solution.
-
Add the PSMA binder derivative to the reaction mixture. A typical molar ratio might be 1 nmol of ligand per 5-100 MBq of 177Lu.
-
Incubate the reaction mixture at 95°C for 10-30 minutes.
-
After incubation, allow the mixture to cool to room temperature.
-
Perform radiochemical purity analysis using HPLC to ensure that the radiolabeling efficiency is high (typically >95%). If necessary, the product can be purified.
Animal Model Preparation
Objective: To establish a relevant in vivo model for evaluating PSMA-targeted agents.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
PSMA-positive human prostate cancer cell line (e.g., PC-3 PIP, LNCaP, 22Rv1)
-
PSMA-negative human prostate cancer cell line for control (e.g., PC-3 flu)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Syringes and needles
Procedure:
-
Culture the selected prostate cancer cell lines under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5-10 million cells in 100-200 µL) into the flank of the mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-500 mm³) before starting the biodistribution study. The tumor model chosen can significantly impact the biodistribution results.
In Vivo Biodistribution Study
Objective: To quantify the distribution of the radiolabeled PSMA binder derivative in various organs and the tumor over time.
Materials:
-
Tumor-bearing mice
-
Radiolabeled PSMA binder derivative, diluted in a sterile vehicle (e.g., saline with 0.05% BSA)
-
Syringes and needles for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter for measuring radioactivity
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Administer a defined amount of the radiolabeled compound (e.g., 0.05-1.0 nmol per mouse, with radioactivity typically in the MBq range) to each mouse via intravenous injection (e.g., lateral tail vein).
-
At predetermined time points post-injection (e.g., 1 h, 4 h, 24 h, 48 h), euthanize a group of mice (typically n=3-5 per group).
-
Collect blood samples via cardiac puncture.
-
Dissect and collect relevant organs and tissues, including the tumor, kidneys, liver, spleen, lungs, heart, muscle, bone, and salivary glands.
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Quantitative biodistribution data should be presented in a clear and structured format to facilitate comparison between different compounds and experimental conditions.
Table 1: Biodistribution of [177Lu]Lu-Ibu-DAB-PSMA in PC-3 PIP Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 4 h p.i. | 24 h p.i. | 48 h p.i. |
| Blood | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Tumor | 65 ± 10 | 78 ± 14 | 70 ± 12 |
| Kidneys | 15 ± 3 | 10 ± 2 | 8 ± 1 |
| Liver | 1.2 ± 0.3 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Spleen | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Lungs | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.6 ± 0.1 |
Data are presented as mean ± standard deviation. Data are hypothetical and for illustrative purposes, based on trends observed in published studies.
Table 2: Comparison of Tumor-to-Organ Ratios for Different PSMA Binders at 24 h p.i.
| Ratio | [177Lu]Lu-Ibu-DAB-PSMA | [177Lu]Lu-PSMA-617 |
| Tumor-to-Blood | 97.5 | 56.3 |
| Tumor-to-Kidney | 7.8 | 4.5 |
| Tumor-to-Liver | 111.4 | 64.3 |
Ratios are calculated from the mean %ID/g values. Data are hypothetical and for illustrative purposes, based on trends observed in published studies.
Visualization of Experimental Workflow
A clear workflow diagram is essential for understanding the sequence of experimental steps.
Caption: Workflow for in vivo biodistribution studies of PSMA binder derivatives in mice.
Signaling and Uptake Mechanism
The uptake of PSMA binder derivatives into cancer cells is a receptor-mediated process.
Caption: Simplified diagram of PSMA-mediated uptake of radiolabeled binders.
Conclusion
The protocols and guidelines presented here offer a framework for conducting robust in vivo biodistribution studies of novel PSMA binder derivatives. Adherence to standardized procedures is crucial for generating reproducible and comparable data, which is essential for the successful clinical translation of promising new radiopharmaceuticals for prostate cancer. The choice of animal model, the molar amount of the injected ligand, and the specific derivative all have a significant impact on the outcome and must be carefully considered and reported.
References
- 1. Metal-Based PSMA Radioligands [mdpi.com]
- 2. Biodistribution and dosimetry of a single dose of albumin-binding ligand [177Lu]Lu-PSMA-ALB-56 in patients with mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
Application Notes and Protocols: Conjugation of DOTA Chelator to PSMA Binder-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker and an attractive therapeutic target due to its significant overexpression on the surface of prostate cancer cells.[1][2][3] The development of small-molecule inhibitors that bind to PSMA has paved the way for targeted imaging and therapy of prostate cancer. These inhibitors can be conjugated with a chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which can then stably complex a variety of radiometals for diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) applications.[4][5]
PSMA-617 is a prominent example of a DOTA-conjugated PSMA inhibitor that has demonstrated high binding affinity and efficient internalization into cancer cells. These application notes provide detailed protocols for the synthesis, purification, characterization, and radiolabeling of a DOTA-conjugated PSMA binder, using PSMA-617 as a primary example.
PSMA Signaling Pathways in Prostate Cancer
PSMA is not merely a passive cell surface marker; it actively contributes to prostate cancer progression by modulating key signaling pathways. Its enzymatic activity releases glutamate, which can stimulate the PI3K-AKT-mTOR pathway, a critical axis for cell survival and proliferation. Research has shown that PSMA expression is strongly correlated with the activation of AKT in prostate tumors. Furthermore, PSMA can interact with cellular scaffolding proteins to redirect signaling from the MAPK/ERK pathway towards the pro-survival PI3K-AKT pathway, thereby promoting tumor progression. Understanding these pathways is crucial for the development of PSMA-targeted therapies.
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and radiolabelling of PSMA-targeted derivatives containing GYK/MVK cleavable linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of PSMA Binder-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker and therapeutic target for prostate cancer. It is a type II transmembrane glycoprotein that is overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1] PSMA's enzymatic activity and role in cellular signaling pathways, such as the PI3K-AKT pathway, make it an attractive target for the development of targeted therapies.[2][3][4][5] This document provides a detailed experimental workflow for the preclinical evaluation of PSMA binder-1, a ligand for PSMA that can be utilized in the synthesis of PSMA-targeting molecules for diagnostic and therapeutic applications.
PSMA Signaling Pathway
PSMA expression influences critical cell survival pathways. In prostate cancer cells with high PSMA expression, PSMA interacts with the scaffolding protein RACK1, leading to the disruption of the β1 integrin/IGF-1R complex. This disruption redirects signaling from the proliferative MAPK/ERK pathway to the pro-survival PI3K-AKT pathway, thereby promoting tumor growth and progression.
References
- 1. benchchem.com [benchchem.com]
- 2. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 5. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Autoradiography of Prostate Cancer Tissue Using PSMA Binder-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it an exceptional biomarker for diagnostic imaging and targeted radionuclide therapy.[1][2][3][4] The expression level of PSMA has been shown to correlate with tumor aggressiveness, disease progression, and metastatic potential.[5] In vitro autoradiography on prostate cancer tissue sections using radiolabeled PSMA binders provides a powerful tool to visualize the distribution and quantify the density of PSMA expression. This technique is invaluable for preclinical evaluation of novel PSMA-targeting radiopharmaceuticals, for studying tumor heterogeneity, and for patient stratification in clinical trials.
PSMA is implicated in several key signaling pathways that promote prostate cancer progression. Notably, it can modulate the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and proliferation. PSMA activity can lead to the activation of this pathway, contributing to tumor growth. Understanding the interplay between PSMA expression and these signaling cascades is crucial for developing effective therapeutic strategies.
This document provides a detailed protocol for performing in vitro autoradiography on prostate cancer tissue using a generic radiolabeled PSMA binder, referred to here as "[Radiolabeled] PSMA Binder-1".
PSMA Signaling Pathway in Prostate Cancer
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data for PSMA ligand binding in prostate cancer tissue, as determined by in vitro autoradiography and related assays from various studies.
| Parameter | Value | Tissue/Cell Line | Ligand | Reference |
| Binding Affinity (Kd) | 1.07 nM | LNCaP cells | MIP-1404 | |
| 4.35 nM | LNCaP cells | MIP-1405 | ||
| 3.8 nM | LNCaP cells | [¹²³I]MIP-1072 | ||
| 0.81 nM | LNCaP cells | [¹²³I]MIP-1095 | ||
| Inhibition Constant (Ki) | 0.24 nmol/L | Preclinical studies | MIP-1095 | |
| IC50 Value | Low nanomolar range | LNCaP cells | [¹⁷⁷Lu]Lu-PSMA-617 | |
| Tumor Uptake | ~11 %ID/g (3h p.i.) | LNCaP xenografts | ¹⁸⁸Re-PSMA-GCK01 | |
| Tumor-to-Kidney Ratio | Improved with 2-PMPA | Mice | [¹⁷⁷Lu]Lu-PSMA-ALB-56 | |
| PSMA Ligand Uptake | Significantly higher in PCa vs. benign tissue (p < 0.001) | Human prostate tissue | ⁹⁹mTc-PSMA-I&S | |
| Higher in Gleason Score ≥ 8 vs. < 8 (p < 0.001) | Human prostate tissue | ⁹⁹mTc-PSMA-I&S |
Abbreviations: Kd (Dissociation constant), Ki (Inhibition constant), IC50 (Half-maximal inhibitory concentration), %ID/g (percentage of injected dose per gram), p.i. (post-injection), PCa (Prostate Cancer).
Experimental Protocols
Protocol 1: In Vitro Autoradiography of Prostate Cancer Tissue Sections
This protocol outlines the steps for radioligand binding studies on frozen prostate cancer tissue sections.
Materials:
-
Frozen human prostate cancer tissue blocks
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
[Radiolabeled] this compound (e.g., labeled with ¹²⁵I, ¹⁷⁷Lu, or ⁶⁸Ga)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Non-specific binding control: High concentration of unlabeled PSMA binder (e.g., 10 µM 2-PMPA or unlabeled this compound)
-
Phosphor imaging screens or autoradiography film
-
Phosphor imager or film developer
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Sectioning:
-
Cut frozen prostate cancer tissue blocks into 10-20 µm thick sections using a cryostat at -20°C.
-
Thaw-mount the sections onto microscope slides and allow them to air dry at room temperature for at least 30 minutes.
-
Store slides at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in binding buffer for 15-30 minutes at room temperature to rehydrate the tissue and reduce non-specific binding.
-
-
Radioligand Incubation:
-
Prepare the incubation solution by diluting the [Radiolabeled] this compound in the binding buffer to the desired final concentration (typically in the low nanomolar range, e.g., 0.1-2 nM).
-
For determination of non-specific binding, prepare a separate incubation solution containing both the radioligand and a high concentration (e.g., 10 µM) of an unlabeled PSMA inhibitor (e.g., 2-PMPA).
-
Cover the tissue sections with the incubation solution (total binding or non-specific binding) and incubate for 60-90 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Decant the incubation solution.
-
Wash the slides in ice-cold wash buffer. Perform 2-3 washes of 5-10 minutes each to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Quickly dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Exposure time will vary depending on the radionuclide and its activity (ranging from several hours to several days).
-
-
Imaging and Analysis:
-
Scan the phosphor imaging screen using a phosphor imager or develop the film.
-
Quantify the signal intensity in regions of interest (e.g., tumor areas vs. benign tissue) using image analysis software.
-
Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro autoradiography with this compound.
Disclaimer
This document provides a generalized protocol and application notes based on published scientific literature. Researchers should optimize the specific conditions, such as incubation times, radioligand concentrations, and washing procedures, for their particular PSMA binder and experimental setup. All work with radioactive materials must be conducted in compliance with institutional and regulatory safety guidelines.
References
- 1. Heterogeneity of prostate-specific membrane antigen (PSMA) and PSMA-ligand uptake detection combining autoradiography and postoperative pathology in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical PSMA expression patterns of primary prostate cancer tissue are associated with the detection rate of biochemical recurrence with 68Ga-PSMA-11-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. The Future of PSMA-Targeted Radionuclide Therapy: An Overview of Recent Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSMA Binder-1 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the study of Prostate-Specific Membrane Antigen (PSMA) binders, focusing on the selection of appropriate cell lines and detailed protocols for essential in vitro assays.
Introduction to PSMA
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1), is a type II transmembrane glycoprotein. It is significantly overexpressed in prostate cancer cells, particularly in advanced, metastatic, and castration-resistant forms of the disease[1][2]. Its expression level often correlates with tumor aggressiveness, making it an exceptional biomarker and a prime target for the development of diagnostic and therapeutic agents[1][3]. The binding of ligands to PSMA can trigger internalization, a critical feature for the efficacy of antibody-drug conjugates and radioligand therapies[4]. Furthermore, PSMA expression is not just a passive cell surface marker; it actively influences key cell survival pathways, promoting a shift from the MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.
Cell Lines for PSMA Binder Studies
The choice of cell line is critical for the successful in vitro evaluation of PSMA binders. A variety of prostate cancer cell lines offer a spectrum of PSMA expression levels, and engineered cell lines provide controlled environments for mechanistic studies.
Endogenously Expressing Cell Lines
Several prostate cancer cell lines naturally express PSMA at varying levels. LNCaP and its derivatives, such as C4-2, are widely used models that exhibit high PSMA expression. The 22Rv1 cell line shows moderate PSMA expression, while PC-3 is generally considered PSMA-negative and often used as a negative control.
Engineered Cell Lines
To overcome the limitations of endogenous cell lines, such as slow growth or inconsistent expression, several engineered cell lines have been developed. These typically involve transfecting a PSMA-negative cell line, like PC-3 or HEK293, with the human PSMA gene. This approach allows for direct comparison between the parental (PSMA-negative) and the transfected (PSMA-positive) cells, providing a robust system for validating the specificity of PSMA-targeting agents. Chinese Hamster Ovary (CHO) cells have also been engineered to stably express human PSMA.
Summary of PSMA Expression in Common Cell Lines
| Cell Line | Origin | PSMA Expression Level | Notes |
| LNCaP | Human Prostate Carcinoma (lymph node metastasis) | High | Androgen-sensitive, widely used positive control. Can be slow-growing. |
| C4-2 | LNCaP subline | High | Androgen-independent derivative of LNCaP, also expresses high levels of PSMA. |
| 22Rv1 | Human Prostate Carcinoma (xenograft from CWR22) | Weak to Moderate | Androgen-independent, expresses a truncated androgen receptor. |
| LaPC4 | Human Prostate Carcinoma (xenograft) | Weak | Androgen-dependent. |
| PC-3 | Human Prostate Carcinoma (bone metastasis) | Negative or Very Low | Commonly used as a PSMA-negative control. |
| PC-3 PIP | Engineered PC-3 | High | PC-3 cells stably transfected to express PSMA. |
| HEK293/Human PSMA | Engineered Human Embryonic Kidney | High | Stable cell line engineered to express full-length human PSMA. |
| CHO-Tg(Human PSMA) | Engineered Chinese Hamster Ovary | High | Stable cell line for studying PSMA in a non-prostate cancer background. |
Experimental Protocols
Detailed methodologies are crucial for generating reproducible data in the characterization of PSMA binders. The following are protocols for key in vitro assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 and Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to PSMA on intact cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP, PC-3 PIP)
-
PSMA-negative cells (e.g., PC-3) for control
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [⁶⁸Ga]Ga-PSMA-11)
-
Unlabeled test compound (PSMA binder)
-
Unlabeled known PSMA inhibitor (e.g., 2-PMPA) for non-specific binding control
-
Binding buffer (e.g., serum-free medium or PBS with 1% BSA)
-
96-well cell culture plates
-
Gamma counter
-
Lysis buffer (e.g., 1 M NaOH)
Procedure:
-
Cell Seeding: Seed PSMA-positive cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Ligand Preparation:
-
Prepare serial dilutions of the unlabeled test compound in binding buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare the radiolabeled ligand at a fixed concentration, typically at or below its Kd value.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add binding buffer and the fixed concentration of radioligand.
-
Non-specific Binding (NSB): Add a high concentration of a known unlabeled PSMA inhibitor (e.g., 1-10 µM 2-PMPA) and the fixed concentration of radioligand.
-
Competition: Add the serially diluted unlabeled test compound and the fixed concentration of radioligand.
-
-
Incubation: Incubate the plate at 4°C for 1-2 hours to reach binding equilibrium while minimizing internalization.
-
Termination and Washing:
-
Aspirate the incubation medium.
-
Wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Internalization Assay
This assay quantifies the amount of PSMA binder that is internalized by cells after binding to the surface receptors.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Radiolabeled PSMA binder
-
Cell culture medium
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound ligand
-
Lysis buffer (e.g., 1 M NaOH)
-
24-well or 48-well cell culture plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Binding:
-
Cool the plate on ice.
-
Add the radiolabeled PSMA binder to the cells and incubate at 4°C for 1 hour to allow binding but prevent internalization.
-
-
Washing: Wash the cells twice with ice-cold PBS to remove unbound ligand.
-
Internalization:
-
Add pre-warmed culture medium to the wells.
-
Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). A parallel plate should be kept at 4°C as a control for no internalization.
-
-
Fractionation:
-
At each time point, place the plate on ice to stop internalization.
-
Surface-bound fraction: Add ice-cold acid wash buffer and incubate for 5-10 minutes. Collect the supernatant, which contains the surface-bound radioligand.
-
Internalized fraction: Wash the cells with PBS, then lyse the cells with lysis buffer. Collect the lysate, which contains the internalized radioligand.
-
-
Counting: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of internalized radioligand at each time point: % Internalized = (Internalized Counts / (Internalized Counts + Surface-bound Counts)) * 100.
-
Plot the % Internalized against time.
-
Caption: Experimental workflow for a PSMA binder internalization assay.
Protocol 3: Cytotoxicity Assay for PSMA-Targeted Radionuclide Therapy
This assay assesses the cell-killing efficacy of a PSMA-targeting radiopharmaceutical.
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells
-
Therapeutic radiolabeled PSMA binder (e.g., [¹⁷⁷Lu]Lu-PSMA-I&T)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTS, XTT, or PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both PSMA-positive and PSMA-negative cells in separate 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the therapeutic radiolabeled PSMA binder in culture medium.
-
Remove the old medium from the cells and add the medium containing the radiopharmaceutical. Include an untreated control group.
-
-
Incubation: Incubate the cells for a prolonged period (e.g., 3-7 days) to allow for the effects of radiation to manifest. The exact duration will depend on the half-life of the radionuclide and the cell doubling time.
-
Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the untreated control cells to determine the percentage of cell viability.
-
Plot the percent viability against the concentration or activity of the radiopharmaceutical.
-
Calculate the IC50 (the concentration required to inhibit cell growth by 50%).
-
Compare the IC50 values between PSMA-positive and PSMA-negative cells to demonstrate target-specific cytotoxicity.
-
PSMA Signaling Pathway
PSMA is more than a simple surface antigen; it actively participates in cellular signaling. In prostate cancer, high PSMA expression is associated with a shift in signaling from the proliferative MAPK/ERK pathway to the pro-survival PI3K-AKT pathway. This is thought to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and the IGF-1R, thereby redirecting the downstream signal. Understanding this pathway is crucial, as PSMA binders could potentially modulate these signaling events.
Caption: PSMA-mediated signaling switch from MAPK to PI3K-AKT pathway.
References
Application Notes and Protocols: PET Imaging with PSMA Binder-Based Tracers
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the applications, quantitative data, and experimental protocols for Positron Emission Tomography (PET) imaging using tracers based on Prostate-Specific Membrane Antigen (PSMA) binders. While the specific term "PSMA binder-1" can refer to a particular precursor molecule, this guide encompasses the broader, clinically relevant class of small-molecule PSMA inhibitors used in PET imaging.[1][2]
PSMA is a transmembrane glycoprotein that is highly overexpressed in prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[3][4][5] PSMA-targeted PET tracers have revolutionized the management of prostate cancer by enabling highly sensitive detection of primary, recurrent, and metastatic disease.
Structural Components and Mechanism of Action
Most small-molecule PSMA-targeted PET tracers share a common structural architecture consisting of three key components: a PSMA-binding motif, a linker, and a chelator that securely holds the positron-emitting radionuclide.
-
PSMA-Binding Motif: Typically a urea-based structure, such as the glutamate-urea-lysine (KuE) moiety, that binds with high affinity to the enzymatic active site of PSMA.
-
Linker: A chemical chain that connects the binder to the chelator. Its composition and length can be modified to optimize pharmacokinetics, such as blood clearance and tumor uptake.
-
Chelator & Radionuclide: The chelator (e.g., DOTA, HBED-CC) sequesters a positron-emitting radionuclide. The choice of radionuclide dictates the tracer's physical half-life and imaging characteristics. Commonly used radionuclides include Gallium-68 (⁶⁸Ga, half-life ~68 min) and Fluorine-18 (¹⁸F, half-life ~110 min).
Key Applications
PSMA PET imaging has demonstrated superior diagnostic accuracy compared to conventional imaging methods like CT and bone scans, particularly in the following clinical scenarios.
-
Primary Staging of High-Risk Prostate Cancer: For patients newly diagnosed with intermediate- to high-risk prostate cancer, PSMA PET/CT is used to detect locoregional and distant metastases to inform initial treatment planning. Studies have shown it has superior accuracy (92%) compared to conventional imaging (65%).
-
Detection of Biochemical Recurrence (BCR): PSMA PET is highly sensitive for localizing recurrent disease in patients who have rising Prostate-Specific Antigen (PSA) levels after definitive therapy (prostatectomy or radiation). It can detect sites of recurrence even at very low PSA levels (<0.5 ng/mL), where other imaging modalities often fail.
-
Guiding Therapy:
-
Patient Selection for Theranostics: PSMA PET imaging is essential for identifying patients who are candidates for PSMA-targeted radioligand therapy (RLT), such as with ¹⁷⁷Lu-PSMA-617. The imaging scan confirms that the patient's tumors express PSMA and will therefore take up the therapeutic agent.
-
Biopsy and Radiotherapy Planning: PSMA PET can guide biopsies in patients with suspected cancer despite previous negative biopsies and helps in planning the fields for salvage radiotherapy.
-
-
Emerging Applications: PSMA expression has also been identified in the neovasculature of other solid tumors, leading to investigational use of PSMA PET in cancers such as triple-negative breast cancer.
Quantitative Data Summary
The following tables summarize key quantitative data for various PSMA binder-based tracers from preclinical and clinical studies.
Table 1: In Vitro PSMA Binding Affinity
| Tracer/Ligand | IC₅₀ (nM) | Kᵢ (nM) | Cell Line | Comments | Reference |
|---|---|---|---|---|---|
| PSMA-I&F | 7.9 - 10.5 | - | LNCaP | Affinity remains high and unaffected by dye conjugation or metal chelation. | |
| [⁶⁸Ga]Ga-TWS02 | - | < 10 | LNCaP | - | |
| TWS03 | - | 59.42 | LNCaP | - | |
| TWS04 | - | 37.14 | LNCaP | - | |
| RPS-077 | 1.7 ± 0.3 | - | LNCaP | Albumin-binding ligand. |
| RPS-072 | 6.7 ± 3.7 | - | LNCaP | Albumin-binding ligand with PEG8 linker. | |
Table 2: Preclinical In Vivo Biodistribution and Tumor-to-Organ Ratios (Mice)
| Tracer | Time p.i. | Tumor Uptake (%ID/g) | Tumor/Kidney Ratio | Tumor/Muscle Ratio | Reference |
|---|---|---|---|---|---|
| [⁶⁸Ga]Ga-TWS02 | 1.5 h | - | 0.93 | 107.62 | |
| [⁶⁸Ga]Ga-PSMA-617 | 1.5 h | - | 0.39 | 15.01 | |
| [⁶⁸Ga]Ga-PSMA-11 | 1.5 h | - | 0.15 | 24.00 | |
| [⁶⁸Ga]Ga-PSMA-I&F | 1 h | 4.5 ± 1.8 | - | - |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | 4 h | 69 ± 13 | - | - | |
%ID/g = percentage of injected dose per gram of tissue.
Table 3: Clinical PET Imaging Data (Prostate Cancer)
| Tracer | Patient Cohort | Mean SUVₘₐₓ (Primary Tumor) | Key Finding | Reference |
|---|---|---|---|---|
| [⁶⁸Ga]Ga-PSMA-11 | High-risk, primary staging | 19.1 | SUVₘₐₓ associated with presence of nodal or distant metastases. | |
| [⁸⁹Zr]Zr-PSMA-DFO | Biochemical recurrence, prior negative scan | 11.5 ± 5.8 | Detected lesions missed by shorter half-life tracers (SUVₘₐₓ 4.7 ± 2.8 on original scan). |
| [¹⁸F]PSMA-1007 | Biochemical recurrence (PSA 0.2-<0.5 ng/mL) | - | Achieved a high detection rate of 61.5% in patients with ultra-low PSA. | |
SUVₘₐₓ = maximum Standardized Uptake Value.
Experimental Protocols
This section provides detailed methodologies for key experiments involving PSMA-targeted PET tracers.
Protocol 4.1: Radiolabeling of a DOTA-Conjugated PSMA Binder with Gallium-68
This protocol describes a typical procedure for labeling a DOTA-containing PSMA precursor with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.
Methodology:
-
Elution: Elute ⁶⁸GaCl₃ from a commercial ⁶⁸Ge/⁶⁸Ga generator using sterile 0.05 M HCl.
-
Reaction Setup: In a sterile reaction vial, add the required amount of PSMA-DOTA precursor (e.g., 1 nmol in DMSO) to a reaction buffer (e.g., sodium acetate or HEPES) to adjust the pH to 4.0-4.5. Add the ⁶⁸Ga eluate to this mixture.
-
Incubation: Heat the reaction vial at 95-100°C for 5-10 minutes in a shielded heating block.
-
Purification: After incubation, pass the reaction mixture through a conditioned C18 solid-phase extraction (SPE) cartridge. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga, and then elute the final product, [⁶⁸Ga]Ga-PSMA tracer, with a small volume of 50% ethanol/saline.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or thin-layer chromatography (TLC). The final product should have an RCP >95%. Perform tests for sterility, pyrogenicity (endotoxins), and pH before administration.
Protocol 4.2: In Vitro Competitive Binding Assay
This assay determines the binding affinity (IC₅₀ or Kᵢ) of a new PSMA binder by measuring its ability to compete with a known high-affinity radioligand.
Methodology:
-
Cell Culture: Culture PSMA-expressing cells (e.g., human LNCaP prostate cancer cells) in appropriate media until confluent.
-
Assay Preparation: Harvest and resuspend the cells in a binding buffer.
-
Competition: In a multi-well plate, incubate a constant, low concentration of a known PSMA radioligand (e.g., [¹²⁵I]-BA KuE or [¹⁷⁷Lu]Lu-PSMA-617) with the cells in the presence of increasing concentrations of the unlabeled test compound (the new PSMA binder).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a set period (e.g., 1 hour) to reach binding equilibrium.
-
Separation: Separate the bound from unbound radioligand by rapid filtration or centrifugation.
-
Quantification: Measure the radioactivity of the cell-bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Protocol 4.3: Preclinical PET Imaging and Biodistribution in Xenograft Models
This protocol outlines the in vivo evaluation of a new PSMA PET tracer in tumor-bearing mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSMA Receptor-Based PET-CT: The Basics and Current Status in Clinical and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auntminnie.com [auntminnie.com]
- 5. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations of PSMA Binder-1 Based Radiotherapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for Prostate-Specific Membrane Antigen (PSMA) binder-1 based radiotherapeutics. Accurate dosimetry is critical for evaluating the safety and efficacy of novel radiopharmaceuticals, enabling the determination of absorbed radiation doses in tumors and organs-at-risk.
Introduction to PSMA-Targeted Radiotherapeutics and Dosimetry
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for both imaging and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. Radiotherapeutics targeting PSMA, such as those utilizing PSMA binder-1, deliver cytotoxic radiation directly to the tumor cells, minimizing damage to surrounding healthy tissues. Dosimetry, the science of measuring or calculating the absorbed dose of ionizing radiation, is a fundamental component of the preclinical and clinical development of these agents. It allows for the establishment of dose-response relationships for tumors and dose-toxicity relationships for healthy organs.
PSMA Signaling Pathway
PSMA is not only a target for radionuclide delivery but also plays a role in prostate cancer cell signaling. Understanding this pathway can provide insights into the biological effects of PSMA-targeted therapies beyond direct radiation damage. PSMA expression has been shown to influence key oncogenic pathways, such as the PI3K-AKT-mTOR and MAPK pathways.[1][2] Specifically, PSMA can interact with the scaffolding protein RACK1, which disrupts the signaling between the β1 integrin and IGF-1R complex, leading to the activation of the PI3K-AKT survival pathway.[2][3][4] This shift from the MAPK to the PI3K-AKT pathway can promote prostate cancer progression.
PSMA signaling pathway in prostate cancer.
Quantitative Data on Biodistribution of PSMA Radiotherapeutics
The biodistribution of a radiopharmaceutical is essential for dosimetry calculations as it determines which organs will receive the highest radiation doses. The following tables summarize the biodistribution data for several Lutetium-177 (¹⁷⁷Lu) labeled this compound based radiotherapeutics in preclinical and clinical studies. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ¹⁷⁷Lu-PSMA-NARI-56 in LNCaP Xenograft-Bearing Mice
| Organ/Tissue | 1 h | 4 h | 24 h | 48 h | 72 h | 96 h |
| Blood | 1.85 ± 0.45 | 0.89 ± 0.18 | 0.25 ± 0.05 | 0.18 ± 0.03 | 0.15 ± 0.02 | 0.13 ± 0.02 |
| Tumor | 15.32 ± 3.83 | 30.15 ± 7.54 | 40.56 ± 10.01 | 35.12 ± 8.78 | 28.98 ± 7.25 | 20.15 ± 5.04 |
| Kidneys | 107.65 ± 37.19 | 50.25 ± 12.56 | 10.12 ± 2.53 | 5.32 ± 1.33 | 2.89 ± 0.72 | 1.55 ± 0.26 |
| Liver | 1.52 ± 0.38 | 0.98 ± 0.25 | 0.56 ± 0.14 | 0.45 ± 0.11 | 0.38 ± 0.09 | 0.31 ± 0.08 |
| Spleen | 0.89 ± 0.22 | 0.56 ± 0.14 | 0.32 ± 0.08 | 0.25 ± 0.06 | 0.21 ± 0.05 | 0.18 ± 0.04 |
Table 2: Biodistribution of ¹⁷⁷Lu-rhPSMA-10.1 and ¹⁷⁷Lu-PSMA-I&T in Non-Tumor-Bearing BALB/c Mice
| Organ/Tissue | Radiopharmaceutical | 1 h | 12 h | 24 h | 48 h | 168 h |
| Kidneys | ¹⁷⁷Lu-rhPSMA-10.1 | 18.3 ± 2.5 | 4.6 ± 0.9 | 2.1 ± 0.4 | 0.9 ± 0.2 | 0.1 ± 0.0 |
| ¹⁷⁷Lu-PSMA-I&T | 25.4 ± 3.1 | 29.9 ± 4.5 | 20.1 ± 3.0 | 10.2 ± 1.5 | 1.5 ± 0.2 | |
| Blood | ¹⁷⁷Lu-rhPSMA-10.1 | 1.5 ± 0.2 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| ¹⁷⁷Lu-PSMA-I&T | 1.2 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
Table 3: Absorbed Doses of ¹⁷⁷Lu-PSMA-ALB-56 in Patients with mCRPC (Gy/GBq)
| Organ/Tissue | Mean ± SD |
| Tumor Lesions | 6.64 ± 6.92 |
| Kidneys | 2.54 ± 0.94 |
| Salivary Glands | 0.87 ± 0.43 |
| Red Marrow | 0.29 ± 0.07 |
Table 4: Absorbed Doses of ¹⁷⁷Lu-Ludotadipep in Patients with mCRPC (Gy/GBq)
| Organ/Tissue | Mean ± SD |
| Tumors | 10.43 ± 7.77 |
| Salivary Glands | 1.17 ± 0.81 |
| Kidneys | 0.77 ± 0.28 |
| Liver | 0.14 ± 0.06 |
| Spleen | 0.12 ± 0.06 |
| Lungs | 0.05 ± 0.02 |
| Red Marrow | 0.07 ± 0.02 |
Experimental Protocols for Dosimetry Calculations
The following protocols outline the key steps for performing dosimetry calculations for this compound based radiotherapeutics. The general workflow involves image acquisition, image processing and quantification, calculation of time-integrated activity, and finally, the calculation of the absorbed dose.
Experimental Workflow for Dosimetry
General experimental workflow for dosimetry calculations.
Protocol 1: Preclinical Biodistribution Study in Xenograft Models
This protocol describes the steps for determining the biodistribution of a novel ¹⁷⁷Lu-labeled this compound in a mouse model bearing human prostate cancer xenografts.
Materials:
-
¹⁷⁷Lu-labeled this compound
-
Tumor-bearing mice (e.g., LNCaP or PC-3 PIP xenografts)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intravenous injection
-
Gamma counter
-
Analytical balance
-
Dissection tools
Procedure:
-
Animal Preparation: Acclimatize tumor-bearing mice for at least one week before the experiment.
-
Radiopharmaceutical Administration: Anesthetize the mice and intravenously inject a known amount of the ¹⁷⁷Lu-labeled this compound (e.g., 1.85 MBq) into the tail vein.
-
Time Points: Euthanize groups of mice (n=4 per group) at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 96 hours).
-
Organ and Tumor Harvesting: Immediately after euthanasia, dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines) and the tumor.
-
Sample Weighing: Weigh each collected tissue sample accurately.
-
Radioactivity Measurement: Measure the radioactivity in each sample and in standards of the injected radiopharmaceutical using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.
Protocol 2: Clinical Dosimetry Using SPECT/CT Imaging
This protocol outlines the procedure for patient-specific dosimetry based on quantitative Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging.
Materials and Equipment:
-
¹⁷⁷Lu-labeled this compound therapeutic
-
SPECT/CT scanner
-
Dose calibrator
-
Dosimetry software (e.g., OLINDA/EXM, IDAC-Dose)
Procedure:
-
Patient Preparation and Administration:
-
Obtain informed consent from the patient.
-
Measure the activity of the therapeutic dose using a calibrated dose calibrator before administration.
-
Administer the ¹⁷⁷Lu-labeled PSMA therapeutic to the patient, typically via intravenous infusion.
-
-
Image Acquisition:
-
Acquire whole-body planar and SPECT/CT images at multiple time points after administration. Common imaging time points are 1, 24, 48, 72, and 168 hours post-injection.
-
Ensure consistent acquisition parameters across all time points.
-
-
Image Reconstruction and Processing:
-
Reconstruct the SPECT images using an iterative reconstruction algorithm that includes corrections for attenuation, scatter, and collimator-detector response.
-
Co-register the SPECT and CT images.
-
-
Region of Interest (ROI) Definition:
-
On the CT or co-registered SPECT/CT images, delineate ROIs for organs-at-risk (e.g., kidneys, salivary glands, liver, red marrow) and visible tumor lesions.
-
-
Activity Quantification:
-
Determine the total activity within each ROI at each imaging time point. This requires a calibrated imaging system.
-
-
Time-Activity Curve (TAC) Generation:
-
For each ROI, plot the measured activity as a function of time.
-
Fit the data points with an appropriate function (e.g., mono-exponential or bi-exponential) to generate a continuous time-activity curve.
-
-
Time-Integrated Activity (TIA) Calculation:
-
Calculate the area under the time-activity curve for each source organ to obtain the total number of disintegrations (also known as cumulated activity).
-
-
Absorbed Dose Calculation:
-
Use a dosimetry software package to calculate the absorbed dose to each target organ. This is typically done using the Medical Internal Radiation Dose (MIRD) formalism, which employs S-values (absorbed dose per unit cumulated activity). The general formula is: D(T) = Σ S(T ← S) * Ã(S) where D(T) is the absorbed dose to the target organ T, S(T ← S) is the S-value for the target T from the source S, and Ã(S) is the time-integrated activity in the source organ S.
-
Voxel-level dosimetry can also be performed using dose-point kernel or Monte Carlo methods for a more detailed dose distribution.
-
Conclusion
The protocols and data presented in these application notes provide a framework for conducting accurate dosimetry calculations for this compound based radiotherapeutics. By following these standardized procedures, researchers and drug developers can obtain reliable data on the radiation doses delivered to tumors and healthy tissues, which is essential for the safe and effective translation of these promising cancer therapies from the laboratory to the clinic. It is important to note that dosimetry methodologies can be complex and may require optimization for specific radiopharmaceuticals and clinical scenarios.
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 4. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Quality Control of Radiolabeled PSMA Binder-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential quality control (QC) procedures for radiolabeled Prostate-Specific Membrane Antigen (PSMA) binders, with a focus on ensuring the safety, efficacy, and consistency of these radiopharmaceuticals. While the specific binder "PSMA binder-1" is used as a placeholder, the principles and protocols described herein are broadly applicable to various PSMA-targeting radioligands, drawing from established methods for well-characterized agents such as [¹⁷⁷Lu]Lu-PSMA-617 and [¹⁸F]PSMA-1007.
Introduction to Quality Control for Radiolabeled PSMA Binders
The quality control of radiolabeled PSMA binders is a critical step in their production, ensuring that the final product is suitable for clinical and research applications. This involves a series of tests to confirm the identity, purity, and safety of the radiopharmaceutical. The primary QC assays include determining the radiochemical purity, ensuring sterility, and testing for the presence of bacterial endotoxins. These tests are essential to prevent adverse patient reactions and to guarantee the diagnostic or therapeutic efficacy of the agent.
Radiochemical Purity Assessment
Radiochemical purity (RCP) is a key quality attribute, defined as the proportion of the total radioactivity in the desired chemical form. Impurities can arise from the presence of the free radionuclide, labeled byproducts, or degradation of the radiolabeled binder. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the two most common methods for determining RCP.[1][2]
High-Performance Liquid Chromatography (HPLC)
Radio-HPLC is a robust method for separating and quantifying the radiolabeled compound from potential impurities.[3]
Experimental Protocol: HPLC for [¹⁷⁷Lu]Lu-PSMA-1
This protocol is adapted from validated methods for similar 177Lu-labeled PSMA ligands.[4]
-
Instrumentation: HPLC system equipped with a C18 column and a radioactivity detector.
-
Mobile Phase: A gradient of trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small, accurately measured volume of the radiolabeled PSMA binder solution.
-
Run the gradient program to separate the components.
-
The radioactivity detector will generate a chromatogram showing peaks corresponding to the intact radiolabeled binder and any radiochemical impurities.
-
Calculate the radiochemical purity by integrating the peak areas: RCP (%) = (Area of Radioliagand Peak / Total Area of All Radioactive Peaks) x 100
-
-
Acceptance Criteria: The radiochemical purity should typically be ≥95%.[5]
Thin-Layer Chromatography (TLC)
Radio-TLC is a simpler and faster method often used to determine the presence of free radionuclide, such as unbound [¹⁸F]fluoride.
Experimental Protocol: TLC for [¹⁸F]PSMA-1007
This protocol is based on established procedures for [¹⁸F]PSMA-1007.
-
Stationary Phase: TLC silica gel plate.
-
Mobile Phase: A mixture of solvents appropriate for separating the radiolabeled binder from free fluoride (e.g., a mixture of acetonitrile and water).
-
Procedure:
-
Spot a small amount of the radiolabeled PSMA binder onto the TLC plate.
-
Develop the plate in a chamber containing the mobile phase.
-
After development, the plate is dried and analyzed using a radio-TLC scanner.
-
The free fluoride will migrate to a different position (retention factor, Rf) than the intact radiolabeled binder.
-
Calculate the percentage of free fluoride.
-
-
Acceptance Criteria: The amount of free [¹⁸F]fluoride should be ≤5%.
Table 1: Summary of Radiochemical Purity Specifications
| Radiopharmaceutical | Analytical Method | Acceptance Criteria | Reference |
| [¹⁷⁷Lu]Lu-PSMA-1 | HPLC | ≥95% | |
| [¹⁸F]PSMA-1007 | HPLC and TLC | ≥95% (total purity), <5% free [¹⁸F]fluoride | |
| [⁶⁸Ga]Ga-PSMA-11 | HPLC and TLC | ≥95% |
Sterility Testing
Sterility testing is performed to ensure the absence of viable microorganisms in the final radiopharmaceutical product, which is critical for injectable drugs.
Experimental Protocol: Sterility Testing
This protocol follows general pharmacopoeial guidelines.
-
Method: Direct inoculation or membrane filtration. Membrane filtration is preferred for small volume parenterals.
-
Media: Fluid Thioglycollate Medium (for anaerobic and some aerobic bacteria) and Soybean-Casein Digest Medium (for fungi and aerobic bacteria).
-
Procedure (Membrane Filtration):
-
Aseptically filter the radiopharmaceutical product through a 0.22 µm membrane filter.
-
Rinse the filter with sterile saline or another suitable sterile fluid.
-
Aseptically cut the filter into two halves.
-
Immerse one half in Fluid Thioglycollate Medium and the other half in Soybean-Casein Digest Medium.
-
Incubate the media at appropriate temperatures (e.g., 30-35°C for thioglycollate and 20-25°C for soybean-casein) for at least 14 days.
-
-
Interpretation: The test is passed if no microbial growth is observed in the media. Due to the short half-life of many radionuclides, the product is often released before the completion of the sterility test, making process validation and aseptic technique paramount.
Bacterial Endotoxin Testing (BET)
Bacterial endotoxins (pyrogens) are fever-inducing substances originating from the cell walls of Gram-negative bacteria. The Limulus Amebocyte Lysate (LAL) test is the standard method for their detection.
Experimental Protocol: Limulus Amebocyte Lysate (LAL) Test
This protocol is a general guideline for the gel-clot LAL test.
-
Reagents: LAL reagent, endotoxin standard, and endotoxin-free water.
-
Procedure:
-
Reconstitute the LAL reagent with endotoxin-free water.
-
In depyrogenated glass tubes, mix the LAL reagent with the test sample, a positive product control (sample spiked with endotoxin), and a negative control (endotoxin-free water).
-
Incubate the tubes at 37°C for a specified time (typically 60 minutes).
-
After incubation, carefully invert the tubes 180°.
-
-
Interpretation: A firm gel that remains intact upon inversion indicates a positive result (presence of endotoxin). The test is valid if the negative control is negative and the positive control is positive. The endotoxin level in the product must be below the established limit.
Table 2: Summary of Sterility and Endotoxin Specifications
| Test | Method | Acceptance Criteria | Reference |
| Sterility | Direct Inoculation or Membrane Filtration | No microbial growth | |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Below specified limit (e.g., < 175 EU/V for many radiopharmaceuticals, where V is the maximum recommended dose in mL) |
Visualizations
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not merely a passive cell surface marker but is actively involved in cellular signaling pathways that promote prostate cancer progression. Upregulation of PSMA can lead to a shift from the MAPK/ERK pathway to the pro-survival PI3K/AKT pathway.
References
- 1. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 | GU Oncology Now [guoncologynow.com]
- 2. Features and Practical Aspects of Radiochemical Purity Determination of Receptor-Specific Lu-177 Radiopharmaceuticals as Exemplified by [ 177 Lu]Lu–PSMA-617 | Larenkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. ejhp.bmj.com [ejhp.bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Conjugation of PSMA Binder-1 to Chelators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of PSMA Binder-1 to various chelators for diagnostic and therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when choosing a chelator for conjugation to this compound?
A1: The choice of chelator is crucial and depends on the intended application (imaging or therapy) and the specific radionuclide to be used. Key factors include:
-
Radionuclide Compatibility: The chelator must form stable complexes with the chosen radiometal. For instance, DOTA is suitable for lutetium-177, while HBED-CC is often used for gallium-68, although it has limitations for therapeutic radionuclides.[1][2] Novel chelators are being developed to accommodate a wider range of theranostic radionuclides.[3][4][5]
-
Complex Stability: The stability of the metal-chelator complex is vital to prevent the release of the free radiometal in vivo, which can lead to off-target toxicity, particularly in the bone marrow and spleen.
-
Conjugation Chemistry: The chelator must possess a functional group that allows for efficient and stable conjugation to the PSMA binder, often through an amide bond formation.
-
Pharmacokinetics: The chelator and the overall construct design can influence the pharmacokinetic properties of the final conjugate, such as blood clearance and tumor uptake.
Q2: What is the role of a linker in PSMA binder-chelator conjugates?
A2: A linker, or spacer, is used to connect the PSMA binding motif to the chelator. Its primary functions are to:
-
Spatially separate the bulky chelator-metal complex from the binding site of the PSMA binder to avoid steric hindrance and maintain high binding affinity.
-
Influence the overall physicochemical properties of the conjugate, such as lipophilicity and charge, which in turn affects pharmacokinetics, biodistribution, and clearance.
-
Introduce additional interactions with the binding cavity of PSMA, potentially enhancing binding affinity.
Q3: How can I improve the radiochemical yield (RCY) of my PSMA-chelator conjugate?
A3: Low radiochemical yield is a common issue. To improve it, consider optimizing the following parameters:
-
pH of the reaction mixture: The optimal pH for radiolabeling is crucial and depends on the chelator and radionuclide. For example, labeling with 68Ga is often performed at a pH between 4 and 5.
-
Temperature and incubation time: Heating is often required to facilitate radiolabeling. For instance, labeling with 177Lu may involve heating at 95°C for 15 minutes. However, prolonged heating at high temperatures can lead to degradation.
-
Precursor concentration: Increasing the concentration of the PSMA-chelator conjugate can improve the RCY, but it's a balance to avoid issues with solubility and cost.
-
Presence of competing metal ions: Ensure all buffers and reagents are free from trace metal contaminants that can compete with the radionuclide for the chelator.
Q4: What causes radiolysis of my conjugate and how can I prevent it?
A4: Radiolysis is the degradation of the conjugate due to the high radioactivity, especially during the production of therapeutic doses. To mitigate radiolysis:
-
Use of antioxidants: The addition of antioxidants like ascorbic acid or L-methionine to the reaction mixture and final formulation is essential to protect the conjugate from radiolytic damage.
-
Optimization of reaction conditions: Conditions optimized at low activities may not be directly transferable to high-activity production. Higher concentrations of antioxidants may be necessary for larger batches.
-
Purification: Prompt purification of the radiolabeled conjugate can remove radiolysis byproducts.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Conjugation Yield | - Inefficient activation of carboxylic acid on the chelator or binder.- Suboptimal pH for the coupling reaction.- Steric hindrance.- Hydrolysis of the activated ester. | - Use a different coupling agent (e.g., HATU, HBTU instead of EDC/NHS).- Adjust the pH of the reaction buffer (typically pH 8-9 for amine-reactive conjugations).- Introduce a longer linker to reduce steric hindrance.- Perform the reaction in an anhydrous organic solvent to minimize hydrolysis. |
| Poor Solubility of the Conjugate | - Hydrophobic nature of the PSMA binder or the chelator.- Aggregation of the conjugate. | - Modify the linker to include more hydrophilic moieties (e.g., PEG).- Use co-solvents like DMSO or PEG300 in the formulation.- Optimize the pH of the solution. |
| Multiple or Unidentified Peaks in HPLC/LC-MS | - Incomplete reaction or presence of side products.- Degradation of the conjugate.- Presence of isomers. | - Optimize reaction time and stoichiometry to drive the reaction to completion.- Use milder reaction conditions (lower temperature, shorter reaction time).- Purify the product using preparative HPLC to isolate the desired conjugate.- Characterize peaks using mass spectrometry to identify impurities. |
| Low Radiochemical Purity (RCP) | - Suboptimal radiolabeling conditions (pH, temperature).- Radiolysis.- Presence of unbound radionuclide. | - Optimize labeling pH and temperature (see table below for examples).- Add antioxidants like ascorbic acid or L-methionine.- Use a purification method like solid-phase extraction (SPE) or HPLC to remove free radionuclide. |
| Loss of Binding Affinity to PSMA | - Conjugation at a site critical for PSMA binding.- Conformational changes in the binder after conjugation.- Steric hindrance from the chelator-metal complex. | - Ensure the conjugation site on the PSMA binder is distal to the binding motif.- Introduce a longer, flexible linker between the binder and the chelator.- Perform competitive binding assays to quantify the binding affinity (IC50) of the new conjugate. |
Quantitative Data Summary
Table 1: Example Radiolabeling Conditions for PSMA-Chelator Conjugates
| Radionuclide | Chelator | Buffer | pH | Temperature (°C) | Time (min) | Antioxidant | Reference |
| 68Ga | Various | Sodium Acetate | 4-5 | Not specified | Not specified | Ascorbic Acid | |
| 177Lu | PSMA-ALB-56 | Sodium Acetate | Not specified | 95 | 15 | L-methionine | |
| 111In | DOTA-conjugates | Ammonium Acetate | 5.5 | 85 | 30 | Not specified | |
| 177Lu | PSMA-617 | Ammonium Acetate | Not specified | 75 | 45 | Not specified |
Table 2: In Vitro Performance of Selected PSMA-Chelator Conjugates
| Conjugate | IC50 (nM) | Internalization (% of cell-associated) | Cell Line | Reference |
| [111In]In-BQ7840 | Low nanomolar | Not specified | Not specified | |
| [68Ga]Ga-DATA5m.SA.KuE | ~20 | 6.6 ± 0.6 | LNCaP | |
| [44Sc]Sc-AAZTA5.SA.KuE | ~20 | 4.8 | LNCaP | |
| PSMA-N01/N02/N03 | < 50 | 73-90 | LS174T-PSMA |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Amine-Reactive Chelator
This protocol describes a general method for conjugating a PSMA binder containing a primary amine to a chelator activated with an N-hydroxysuccinimide (NHS) ester.
-
Activation of Chelator:
-
Dissolve the chelator containing a carboxylic acid group in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Add an excess of a coupling agent (e.g., EDC or HATU) and an NHS reagent (e.g., N-hydroxysuccinimide).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated chelator.
-
-
Conjugation Reaction:
-
Dissolve the this compound in a suitable buffer with a slightly alkaline pH (e.g., phosphate or borate buffer, pH 8-9).
-
Add the activated chelator solution to the this compound solution. The molar ratio of chelator to binder may need to be optimized (e.g., 5:1 to 10:1).
-
Allow the reaction to proceed for 2-24 hours at room temperature or 4°C with gentle stirring.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by liquid chromatography-mass spectrometry (LC-MS) and analytical HPLC.
-
Protocol 2: General Procedure for Radiolabeling with a Therapeutic Radionuclide (e.g., 177Lu)
-
Preparation:
-
In a reaction vial, add a specific amount of the PSMA-chelator conjugate dissolved in a suitable buffer (e.g., sodium acetate or ammonium acetate buffer).
-
Add an antioxidant solution (e.g., L-methionine or ascorbic acid) to prevent radiolysis.
-
-
Radiolabeling:
-
Add the required activity of the radionuclide (e.g., 177LuCl3) to the reaction vial.
-
Incubate the reaction mixture at an optimized temperature and time (e.g., 95°C for 15 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the crude product using radio-HPLC or radio-TLC.
-
-
Purification (if necessary):
-
If the RCP is below the acceptable limit (typically >95%), purify the radiolabeled conjugate using a solid-phase extraction (SPE) cartridge or preparative radio-HPLC.
-
-
Formulation:
-
Formulate the final product in a physiologically compatible solution (e.g., saline) with an appropriate stabilizer/antioxidant for injection.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a chelator.
Caption: Troubleshooting decision tree for low radiochemical purity.
References
- 1. Refined Chelator Spacer Moieties Ameliorate the Pharmacokinetics of PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Refined Chelator Spacer Moieties Ameliorate the Pharmacokinetics of PSMA-617 [frontiersin.org]
- 3. Hybrid Chelator-Based PSMA Radiopharmaceuticals: Translational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelating Agent May Reduce Toxicity Associated With PSMA Radiopharmaceutical Therapy - The ASCO Post [ascopost.com]
- 5. snmmi.org [snmmi.org]
Technical Support Center: Overcoming PSMA Binder-1 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with PSMA binder-1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a ligand for Prostate-Specific Membrane Antigen (PSMA) and serves as a crucial component in the synthesis of PSMA-targeting molecules for imaging and therapeutic applications in cancer research, particularly for prostate cancer.[1][2] Its inherent chemical structure can lead to poor solubility in neutral aqueous solutions, which is a significant challenge for in vitro and in vivo experiments that require physiological buffer conditions. Achieving the desired concentration without precipitation is essential for reliable experimental outcomes.
Q2: What are the initial steps I should take to dissolve this compound?
A systematic approach is recommended. Start by preparing a high-concentration stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO).[3] this compound is reported to be soluble in DMSO at concentrations up to 30 mg/mL.[1] This stock solution can then be diluted into your aqueous experimental buffer. It is crucial to use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can negatively impact solubility.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This phenomenon, known as "precipitation upon dilution," is a common issue with hydrophobic compounds. Several strategies can be employed to prevent this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing to ensure rapid dispersal and prevent localized high concentrations that can lead to precipitation.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent into your aqueous buffer can increase the solubility of your compound.
-
Employ Surfactants: Low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds.
-
Adjust pH: If your experimental conditions permit, adjusting the pH of the buffer can significantly alter the solubility of compounds with ionizable groups.
Q4: Can heating or sonication be used to dissolve this compound?
Yes, gentle heating and/or sonication can be effective in aiding the dissolution of this compound, especially if precipitation occurs during preparation. However, it is important to be cautious about the thermal stability of the compound and other components in your solution. Short bursts of sonication are generally preferred.
Q5: Are there pre-formulated solvent systems that have been shown to be effective for this compound?
Yes, several multi-component solvent systems have been reported to effectively solubilize this compound at concentrations of at least 2.5 mg/mL. These often involve a combination of DMSO, polyethylene glycol (PEG), surfactants like Tween-80, or complexing agents like cyclodextrins.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems with this compound.
Problem: this compound powder is not dissolving in the chosen aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Low Intrinsic Aqueous Solubility | 1. Prepare a concentrated stock solution in 100% DMSO (up to 30 mg/mL). 2. Dilute the DMSO stock into the final aqueous buffer, ensuring the final DMSO concentration is compatible with your experiment (typically <0.5-1%). |
| Precipitation Upon Dilution | 1. Add the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing. 2. Use a lower final concentration of this compound. 3. Gently warm the buffer before adding the stock solution. |
| Insufficient Agitation | 1. Use a bath sonicator to aid dissolution. 2. Vortex the solution for several minutes. |
Problem: The solution is cloudy or contains visible precipitates after dilution.
| Potential Cause | Troubleshooting Steps |
| Exceeded Solubility Limit in Final Buffer | 1. Increase the proportion of co-solvents (e.g., PEG300) in the final aqueous buffer. 2. Add a surfactant (e.g., Tween-80 at 0.01-0.1%) to the buffer. 3. Consider using a cyclodextrin-based formulation to enhance solubility. |
| Incorrect Buffer pH | 1. Assess if the experimental design allows for pH modification. The solubility of compounds with ionizable groups can be pH-dependent. |
| Salting Out Effect | 1. If using a buffer with a high salt concentration, try reducing the salt concentration if experimentally permissible. |
Quantitative Data Summary
The following tables summarize reported solubility data for this compound in various solvent systems.
Table 1: Stock Solution Solubility
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL (64.87 mM) | Requires sonication; use of newly opened DMSO is recommended. |
Table 2: Formulations for Aqueous Solutions
| Formulation Composition | Achieved Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.41 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.41 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.41 mM) |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the desired amount of this compound solid into a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, use an ultrasonic bath for short intervals until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Formulation with Co-solvents and Surfactants
This protocol is adapted from a reported formulation for achieving a 2.5 mg/mL working solution.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.5 mg/mL.
Protocol 3: Formulation with Cyclodextrin
This protocol is based on a reported formulation using SBE-β-CD.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the this compound DMSO stock to the SBE-β-CD solution while vortexing.
-
The final solution will contain 10% DMSO and has been shown to keep this compound in solution at ≥ 2.5 mg/mL.
Visualizations
References
Technical Support Center: Improving the In Vivo Stability of PSMA Binder-1 Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prostate-Specific Membrane Antigen (PSMA) binder-1 derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the in vivo stability and performance of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of PSMA binder-1 derivatives?
A1: The main challenges to the in vivo stability of this compound derivatives, particularly radiolabeled ones, include:
-
Enzymatic Degradation: Peptidomimetic structures can be susceptible to cleavage by proteases in the blood and tissues.[1]
-
Radiolysis: The radioactive emissions from radiolabeled compounds can degrade the molecule itself, reducing its radiochemical purity and binding affinity.
-
Rapid Clearance: Small molecules are often quickly cleared by the kidneys, limiting their circulation time and accumulation in tumors.[2]
-
Off-Target Accumulation: Uptake in non-target tissues like the kidneys and salivary glands can lead to toxicity and reduce the therapeutic window.[3][4]
Q2: How can the introduction of an albumin binder improve the in vivo stability and pharmacokinetics of this compound derivatives?
A2: Incorporating an albumin binder into the structure of a PSMA ligand can significantly improve its in vivo performance. By reversibly binding to albumin, a long-lived and abundant protein in the blood, the PSMA derivative benefits from an extended circulation half-life. This prolonged retention in the bloodstream increases the likelihood of the compound reaching and accumulating in tumor tissues.[3] However, the binding affinity to albumin must be carefully optimized, as excessively strong binding can hinder tumor penetration and increase uptake in organs like the liver and spleen.
Q3: What is the impact of different linkers on the stability and performance of this compound derivatives?
A3: The linker region connecting the PSMA binding motif, the chelator (for radiolabeling), and any additional moieties like an albumin binder plays a crucial role in the overall properties of the molecule. The composition and length of the linker can influence:
-
Binding Affinity: An appropriately designed linker maintains the optimal conformation for high-affinity binding to PSMA.
-
Pharmacokinetics: The linker can affect the molecule's solubility, charge, and size, thereby influencing its biodistribution and clearance characteristics. For example, substituting L-amino acids with D-amino acids in the linker can enhance metabolic stability.
-
Tumor-to-Organ Ratios: Strategic linker modifications can help optimize tumor uptake while minimizing accumulation in non-target organs like the kidneys.
Q4: What causes high uptake of PSMA radiotracers in the kidneys, and how can it be mitigated?
A4: High kidney uptake is a common issue with PSMA-targeted radiopharmaceuticals and is attributed to both specific binding to PSMA expressed in the proximal tubules and renal clearance of the radioligand. Strategies to reduce renal accumulation include:
-
Optimizing Acidity: Modifying the overall charge and acidity of the molecule can alter its renal handling.
-
Blocking Agents: Co-administration of agents like 2-(phosphonomethyl)pentanedioic acid (2-PMPA) can competitively block renal PSMA binding sites, thereby reducing radiotracer uptake.
-
Modifying the Albumin Binder: Adjusting the albumin-binding affinity can influence the clearance pathway and reduce the amount of radioligand filtered by the kidneys.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro uptake in PSMA-positive cells | 1. Low specific activity of the radiolabeled compound.2. Poor cell health or viability.3. Suboptimal incubation conditions (time, temperature).4. Lower than expected PSMA expression levels. | 1. Ensure high specific activity of the radiolabeled derivative.2. Confirm cell viability using methods like Trypan Blue exclusion.3. Optimize incubation time and temperature; uptake can increase over several hours.4. Verify PSMA expression levels using flow cytometry or western blot. |
| High variability in tumor growth in xenograft models | 1. Heterogeneous PSMA expression within the tumor.2. Inconsistent administration of the compound.3. Differences in the tumor microenvironment. | 1. Screen tumors for PSMA expression using imaging techniques like PSMA-PET before starting treatment to ensure homogeneity.2. Standardize injection techniques to ensure consistent dosing.3. Ensure uniform animal housing and health status. |
| Rapid degradation of the radiolabeled compound | 1. Radiolysis due to high radioactive concentration.2. Instability of the chelator-radionuclide complex. | 1. Add quenchers like ascorbic acid or ethanol to the formulation after radiolabeling to mitigate radiolysis.2. If possible, dilute the final product to reduce the effects of radiolysis.3. Ensure the chosen chelator forms a highly stable complex with the radionuclide under investigation. |
| Unexpected biodistribution profile with high off-target uptake | 1. Suboptimal lipophilicity of the compound.2. Instability leading to free radionuclide in circulation.3. Saturation of PSMA receptors at the tumor site. | 1. Modify the linker or other parts of the molecule to achieve a more favorable logP value.2. Check the radiochemical purity of the injected compound.3. Assess for receptor saturation by performing studies with varying concentrations of the compound. |
Quantitative Data Summary
The following tables summarize key quantitative data for different this compound derivatives to facilitate comparison.
Table 1: In Vitro Stability and Binding Affinity of Selected PSMA Derivatives
| Compound | Radiochemical Purity (after 24h in PBS) | PSMA Binding Affinity (Kd, nM) | Albumin Binding (Kd, nM) | Reference |
| [177Lu]Lu-Ibu-PSMA-02 | >99% (with ascorbic acid) | N/A | N/A | |
| [177Lu]Lu-PSMA-I&T | >98% (up to 48h) | N/A | N/A | |
| Al18F-PSMA-CM | Stable in 5% HSA for 4h | 8.46 ± 0.24 | 3.08 ± 0.45 | |
| [68Ga]Ga-PSMA-11 | >95% (in serum after 1h) | N/A | N/A |
Table 2: In Vivo Tumor Uptake and Biodistribution of Selected PSMA Derivatives in Mice
| Compound | Tumor Uptake (%ID/g at 4h p.i.) | Kidney Uptake (%ID/g at 4h p.i.) | Liver Uptake (%ID/g at 4h p.i.) | Blood Retention (%ID/g at 4h p.i.) | Reference |
| [177Lu]Lu-Ibu-PSMA-02 | ~15 | ~5 | ~1 | ~7.1 | |
| [123I]MIP-1095 | 34 | N/A | N/A | N/A | |
| [225Ac]Ac-macropa-RPS-070 | ~13 | ~52 | N/A | N/A | |
| [177Lu]Lu-PSMA-617 | ~10.58 (at 24h) | N/A | N/A | N/A | |
| Al18F-PSMA-CM | ~6.16 (at 2h) | ~74.76 (at 2h) | N/A | N/A |
Note: %ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection. Experimental conditions may vary between studies.
Experimental Protocols
1. Radiolabeling and Radiolytic Stability Assay
-
Objective: To radiolabel a this compound derivative and assess its stability against radiolysis.
-
Materials: this compound derivative, radionuclide (e.g., 177LuCl3), reaction buffer (e.g., pH 4.5), L-ascorbic acid, saline, HPLC system.
-
Procedure:
-
Combine the this compound derivative with the radionuclide in the reaction buffer.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Perform quality control using HPLC to determine the radiochemical purity.
-
For the stability assay, dilute the radiolabeled compound in saline to a defined activity concentration.
-
Add L-ascorbic acid as a quencher to a subset of the samples.
-
Incubate the samples at room temperature.
-
At various time points (e.g., 1, 4, and 24 hours), analyze the samples by HPLC to determine the percentage of the intact radiolabeled compound.
-
2. In Vitro Serum Stability Assay
-
Objective: To evaluate the stability of a this compound derivative in the presence of serum enzymes.
-
Materials: this compound derivative, human serum, precipitating solution (e.g., 1% TFA in acetonitrile), HPLC system.
-
Procedure:
-
Prepare a stock solution of the this compound derivative.
-
Spike the human serum with the stock solution to a final concentration (e.g., 100 µg/mL) and incubate at 37°C.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
-
Add the precipitating solution to stop the enzymatic reaction and precipitate the serum proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of the remaining intact peptide.
-
3. In Vivo Biodistribution Study in Tumor-Bearing Mice
-
Objective: To determine the tissue distribution, tumor uptake, and clearance of a radiolabeled this compound derivative.
-
Materials: Radiolabeled this compound derivative, tumor-bearing mice (e.g., with LNCaP or PC-3 PIP xenografts), saline, gamma counter.
-
Procedure:
-
Inject a defined activity of the radiolabeled compound intravenously into the tail vein of the mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Dissect the mice and collect tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow for assessing the in vivo stability of this compound derivatives.
References
- 1. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
Strategies to enhance the tumor-to-kidney ratio of PSMA binder-1 radioligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the tumor-to-kidney ratio of Prostate-Specific Membrane Antigen (PSMA) binder-1 radioligands.
Frequently Asked Questions (FAQs)
Q1: Why is high kidney uptake a significant issue in PSMA-targeted radioligand therapy?
High kidney uptake of PSMA radioligands is a primary concern for two main reasons:
-
Dose-Limiting Toxicity: PSMA is physiologically expressed on the brush border membrane of the proximal tubules in the kidneys.[1][2] Consequently, systemically administered PSMA-targeted radioligands accumulate in the kidneys, leading to a high radiation dose that can be dose-limiting and potentially cause nephrotoxicity.[2][3]
-
Imaging Interference: In diagnostic imaging (e.g., PET/CT), high background radioactivity in the kidneys can obscure the detection of small metastatic lesions located near or adjacent to the kidneys, creating "halo-artifacts".[4]
Q2: What are the principal strategies to improve the tumor-to-kidney ratio of PSMA radioligands?
There are four main strategic approaches to reduce renal accumulation and improve the tumor-to-kidney (T/K) ratio:
-
Pharmacokinetic Modification: This involves altering the ligand's structure to change its absorption, distribution, metabolism, and excretion (ADME) profile. A key example is the addition of an albumin-binding moiety, which extends the radioligand's circulation time in the blood, often leading to increased tumor accumulation and improved T/K ratios at later time points.
-
Competitive Inhibition: This strategy involves the co-administration of a non-radiolabeled, high-affinity PSMA inhibitor. This "cold" ligand competes with the radioligand for binding to PSMA in healthy tissues like the kidneys, thereby reducing off-target uptake.
-
Structural & Linker Modification: The chemical linker connecting the PSMA-binding motif to the chelator can be rationally designed to accelerate clearance from non-target tissues. Strategies include incorporating charged amino acid linkers (e.g., HEHEHE) or enzyme-cleavable linkers that, once cleaved at the kidney brush border, release the radionuclide in a form that is rapidly excreted.
-
Dosage & Molar Activity Adjustment: Studies have shown that reducing the effective molar activity of the radiopharmaceutical by adding a small amount of non-radiolabeled ("cold") ligand can significantly reduce uptake in the kidneys and salivary glands with only a marginal impact on tumor uptake.
Troubleshooting Guide
Issue 1: My novel PSMA radioligand shows excellent tumor uptake but exhibits excessively high and persistent kidney retention. What are my options besides a complete redesign?
Solution A: Implement a Co-Injection Strategy with a Competitive Inhibitor
The most established method is the subsequent injection of a small-molecule PSMA inhibitor, such as 2-(phosphonomethyl)pentanedioic acid (PMPA). Because the radioligand is internalized and trapped within tumor cells over time but remains largely accessible on the surface of kidney tubule cells, a delayed injection of PMPA can displace the radioligand from the kidneys without significantly affecting tumor retention.
Key Findings:
-
A delayed injection of PMPA can lead to a rapid and significant displacement of radioactivity from the kidneys.
-
PMPA doses in the range of 0.2–1.0 mg/kg in mouse models appear optimal, achieving near-total blocking of renal PSMA binding while having a minimal effect on tumor uptake (<10% reduction).
Table 1: Effect of PMPA Dose on Renal vs. Tumor Activity Displacement
| PMPA Dose (mg/kg) | Renal Activity Displacement | Tumor Activity Displacement | Reference |
|---|---|---|---|
| 0.2 | Relevant Improvement | < 5% | |
| 1.0 | Near-Total Displacement | < 10% |
| 50 | Complete Blocking | Complete Blocking (if co-injected) | |
Solution B: Adjust the Effective Molar Activity
Co-administering the therapeutic radioligand (e.g., [¹⁷⁷Lu]-PSMA-617) with a defined amount of a non-radiolabeled ("cold") ligand (e.g., PSMA-11) can saturate the high-expression binding sites in the kidneys and salivary glands. This leads to a substantial reduction in off-target uptake while only marginally affecting tumor accumulation.
Key Findings:
-
Adding 1000-2000 pmoles of PSMA-11 to [¹⁷⁷Lu]-PSMA-617 significantly reduced kidney and salivary gland uptake in mice at 1 hour post-injection.
-
While tumor uptake shows a small decline at the highest amounts of added cold ligand, this can be compensated for by increasing the total injected radiation dose without risking toxicity.
Table 2: Effect of Adding PSMA-11 on [¹⁷⁷Lu]-PSMA-617 Biodistribution (%ID/g at 1h p.i.)
| Added PSMA-11 (pmoles) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Salivary Gland Uptake (%ID/g) | Reference |
|---|---|---|---|---|
| 0 | 18.90 ± 1.83 | 123.14 ± 52.52 | 0.48 ± 0.11 | |
| 500 | 16.54 ± 2.65 | 2.12 ± 1.88 | 0.08 ± 0.03 | |
| 1000 | 12.02 ± 2.60 | 1.16 ± 0.36 | 0.09 ± 0.07 |
| 2000 | 10.49 ± 1.15 | 0.64 ± 0.23 | 0.05 ± 0.02 | |
Issue 2: I am in the design phase of a new PSMA radioligand. What molecular strategies can I employ to preemptively optimize for a high tumor-to-kidney ratio?
Solution A: Incorporate an Albumin-Binding Moiety
Adding an albumin-binding entity to the PSMA ligand is a proven strategy to improve its pharmacokinetic profile. By reversibly binding to serum albumin, the radioligand’s circulation half-life is extended. This prolonged blood residence allows for greater accumulation in tumor tissue over time. While this may increase initial kidney uptake, it often leads to superior tumor-to-kidney ratios at later time points (e.g., 24-96h).
Key Considerations:
-
The choice of albumin binder is critical. Strongly binding moieties like p-iodophenyl can lead to unfavorably high retention in blood and kidneys.
-
Binders with moderate or lower affinity, such as the p-tolyl entity or ibuprofen, have shown more promising preclinical results with faster kidney clearance, resulting in higher tumor-to-kidney ratios.
Table 3: Comparison of PSMA Radioligands with Different Albumin Binders
| Radioligand | Albumin Binder | Key Feature | Tumor-to-Kidney AUC Ratio | Reference |
|---|---|---|---|---|
| ¹⁷⁷Lu-PSMA-ALB-53 | p-iodophenyl | Strong albumin binding | ~1.9 | |
| ¹⁷⁷Lu-PSMA-ALB-56 | p-tolyl | Weaker albumin binding | 5.9 | |
| ¹⁷⁷Lu-PSMA-617 | None | No albumin binder | N/A (fast clearance) | |
| CTT1401 | None | No albumin binder | ~0.1 (at 24h) |
| CTT1403 | Albumin-binding scaffold | Strong albumin binding | ~1.0 (at 24h) | |
Solution B: Employ Rational Linker Design
The linker connecting the PSMA-binding pharmacophore and the chelator can be modified to dramatically influence biodistribution.
Key Strategies:
-
Charged Linkers: Introducing negatively charged linkers, such as a histidine-glutamic acid repeat ((HE)₃), has been shown to significantly reduce uptake in non-target tissues and accelerate renal excretion, improving the T/K ratio.
-
Linker Lipophilicity: Modifying lipophilic amino acids within the linker can drastically alter kidney uptake. Replacing 2-naphthylalanine (in PSMA-617) with 3,3-diphenylalanine (Dip) was shown to reduce kidney uptake by nearly 7-fold while maintaining reasonable tumor uptake.
-
Cleavable Linkers: A linker containing a sequence (e.g., Gly-Tyr) that can be cleaved by brush border enzymes in the kidney can release the radiometabolite in a form that is quickly cleared, thus reducing renal retention.
Table 4: Impact of Linker Modification on Biodistribution of ⁶⁸Ga-PSMA Ligands (%ID/g at 1h p.i.)
| Radioligand | Key Linker Moiety | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
|---|---|---|---|---|---|
| ⁶⁸Ga-PSMA-11 | Standard | 8.91 ± 0.86 | 204 ± 70.6 | 0.05 ± 0.02 | |
| ⁶⁸Ga-PSMA-617 | 2-naphthylalanine | 16.7 ± 2.30 | 29.2 ± 5.14 | 0.63 ± 0.10 |
| ⁶⁸Ga-HTK01167 | 3,3-diphenylalanine | 7.79 ± 1.65 | 4.30 ± 1.80 | 1.98 ± 0.63 | |
Visualized Workflows and Mechanisms
Experimental Protocols
Protocol 1: General In Vivo Biodistribution Study
This protocol outlines a standard procedure to assess the biodistribution of a novel PSMA radioligand in a tumor xenograft model.
1. Animal Model:
-
Use male immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.
-
Subcutaneously implant PSMA-positive human prostate cancer cells (e.g., LNCaP or PC-3 PIP) into the right flank.
-
Allow tumors to grow to a volume of 100-200 mm³. Monitor tumor growth and animal health regularly.
2. Radiopharmaceutical Administration:
-
Prepare the ¹⁷⁷Lu-labeled PSMA ligand solution under sterile conditions.
-
Administer a defined activity (e.g., 1-2 MBq) of the radiopharmaceutical via tail vein injection. The typical injection volume is 100-200 µL.
-
For intervention groups (e.g., testing PMPA or cold ligand), prepare a co-injection solution or plan for subsequent injections as required by the study design.
3. Tissue Harvesting and Measurement:
-
At predetermined time points (e.g., 1, 4, 24, 48, 168 hours) post-injection, euthanize cohorts of mice (n=3-5 per group) via an approved method.
-
Immediately perform a full dissection, collecting major organs and tissues of interest (blood, tumor, kidneys, liver, spleen, muscle, bone, salivary glands, etc.).
-
Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
4. Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate relevant ratios, such as tumor-to-kidney, tumor-to-blood, and tumor-to-muscle, for each time point.
-
Compare the results between the control group and intervention groups to assess the effectiveness of the tested strategy.
Protocol 2: PMPA Co-Medication for Kidney Protection
This protocol is adapted from studies evaluating PMPA as a nephroprotective agent.
1. Study Groups:
-
Control Group: Receives only the radiolabeled PSMA ligand.
-
PMPA Groups: Receive the radiolabeled PSMA ligand followed by PMPA at varying doses (e.g., 0.2, 1.0, 10, 50 mg/kg) and at a defined time point after radioligand injection.
2. Procedure:
-
Inject all mice with the radiolabeled PSMA ligand (e.g., ¹²⁵I-MIP1095) via the tail vein.
-
Allow a latency period for the tracer to accumulate in the tumor and clear from the blood. A period of 16 hours has been shown to be effective.
-
After the latency period, inject the PMPA groups with their assigned dose of PMPA, and inject the control group with saline.
-
Perform tissue harvesting (as described in Protocol 1) or imaging at set time points after the PMPA/saline injection (e.g., 2, 4, 6, and 24 hours) to determine the displacement of radioactivity from the kidneys and tumor.
3. Endpoint:
-
Determine the optimal PMPA dose and timing that maximizes the displacement of radioactivity from the kidneys while minimizing displacement from the tumor, thereby improving the therapeutic index.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. PMPA for nephroprotection in PSMA-targeted radionuclide therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Linker Modification on Tumor-to-Kidney Contrast of 68Ga-Labeled PSMA-Targeted Imaging Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing aggregation issues with PSMA binder-1 conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with PSMA binder-1 conjugates. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
Q1: I observed precipitation in my this compound conjugate solution after the conjugation reaction. What are the potential causes and how can I resolve this?
A1: Post-conjugation precipitation is a common indicator of significant aggregation. This can be caused by several factors:
-
High Drug-to-Ligand Ratio (DLR): A high ratio of the conjugated drug, especially if it is hydrophobic, can dramatically increase the overall hydrophobicity of the conjugate, leading to aggregation and precipitation.[1][2][3]
-
Hydrophobic Payloads and Linkers: The intrinsic properties of the drug and linker are critical. Hydrophobic components will have a higher tendency to cause the conjugate to aggregate in aqueous solutions.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can influence the solubility of the conjugate. If the buffer conditions are close to the isoelectric point of any component, solubility can decrease.
-
Use of Organic Solvents: While organic co-solvents like DMSO are often necessary to dissolve linkers or drugs, their concentration in the final reaction mixture can destabilize the conjugate and promote aggregation.
Troubleshooting Steps:
-
Optimize Drug-to-Ligand Ratio (DLR): Reduce the molar excess of the drug-linker complex used in the conjugation reaction. Aim for a lower, more controlled DLR.
-
Modify the Linker: If possible, utilize a more hydrophilic linker. For example, incorporating polyethylene glycol (PEG) linkers can improve the solubility of the final conjugate.
-
Adjust Buffer Conditions:
-
Screen a range of pH values to find the optimal pH for solubility.
-
Increase the ionic strength of the buffer by adding salts like NaCl, which can help to mitigate electrostatic interactions that may lead to aggregation.
-
-
Minimize Organic Solvent Concentration: Keep the concentration of organic co-solvents in the reaction mixture to a minimum. Add the dissolved drug-linker solution to the this compound solution slowly and with gentle mixing to avoid localized high concentrations.
-
Purification: Immediately after conjugation, purify the conjugate using methods like size exclusion chromatography (SEC) to remove unreacted components and aggregates.
Q2: My purified this compound conjugate solution appears clear, but subsequent analysis shows the presence of soluble aggregates. How can I detect and quantify these aggregates, and what are the steps to prevent their formation?
A2: Soluble aggregates are often not visible to the naked eye but can significantly impact the efficacy and safety of the conjugate.
Detection and Quantification of Soluble Aggregates:
-
Size Exclusion Chromatography (SEC): SEC is the primary method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.
-
Analytical Ultracentrifugation (AUC): This technique can provide detailed information about the size, shape, and distribution of species in a solution.
Prevention Strategies:
-
Formulation Optimization: The choice of formulation excipients is critical for maintaining the stability of the conjugate.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) can prevent surface-induced aggregation and stabilize the conjugate.
-
Sugars and Polyols: Sugars such as sucrose and trehalose can act as stabilizers.
-
Amino Acids: Certain amino acids like arginine and histidine can help to reduce aggregation.
-
-
Storage Conditions:
-
Temperature: Store the conjugate at the recommended temperature, typically 2-8°C or frozen, to minimize degradation and aggregation.
-
Light Exposure: Protect the conjugate from light, especially if the payload is photosensitive, as this can lead to degradation and subsequent aggregation.
-
Mechanical Stress: Avoid vigorous shaking or agitation, which can induce aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is conjugate aggregation and why is it a concern?
A1: Conjugate aggregation is the process where individual conjugate molecules self-associate to form larger, often non-functional and potentially immunogenic, species. Aggregation is a critical quality attribute to control because it can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and an increased risk of adverse immune responses.
Q2: How does the Drug-to-Ligand Ratio (DLR) affect the aggregation of this compound conjugates?
A2: The Drug-to-Ligand Ratio (DLR) is a key parameter that influences the physicochemical properties of the conjugate. A higher DLR, especially with a hydrophobic drug, increases the overall hydrophobicity of the conjugate, which is a major driver of aggregation. High-DLR species are more prone to self-association to minimize the exposure of hydrophobic surfaces to the aqueous environment.
Q3: Can the choice of linker impact the aggregation of my this compound conjugate?
A3: Yes, the linker plays a crucial role. Hydrophobic linkers can contribute to the overall hydrophobicity of the conjugate and increase the propensity for aggregation. Conversely, using hydrophilic linkers, such as those containing polyethylene glycol (PEG), can significantly improve the solubility and reduce the aggregation of the conjugate.
Q4: What are some common formulation excipients used to prevent aggregation?
A4: Several types of excipients can be used to stabilize this compound conjugates and prevent aggregation:
-
Surfactants: Polysorbate 20 and Polysorbate 80 are commonly used to prevent surface-induced aggregation.
-
Sugars/Polyols: Sucrose, trehalose, and sorbitol are used as stabilizers.
-
Amino Acids: Arginine, glycine, and histidine can inhibit aggregation.
-
Buffers: Maintaining an optimal pH with appropriate buffering agents is crucial for stability.
Data Presentation
Table 1: Impact of Drug-to-Ligand Ratio (DLR) on Conjugate Properties
| Average DLR | % Monomer (by SEC) | In vivo Clearance Rate | Relative Efficacy |
| 2 | >98% | Low | Baseline |
| 4 | 95% | Low | High |
| 6 | 85% | Moderate | High |
| 8 | <70% | High | Reduced |
This table is a representative example based on general principles observed in antibody-drug conjugates, adapted for small molecule-drug conjugates. Actual results may vary depending on the specific PSMA binder, drug, and linker used.
Table 2: Effect of Formulation Excipients on this compound Conjugate Aggregation (after thermal stress)
| Formulation Buffer | Excipient | % Aggregate (by SEC) |
| Phosphate Buffered Saline (PBS), pH 7.4 | None | 15.2% |
| PBS, pH 7.4 | 0.02% Polysorbate 20 | 2.5% |
| PBS, pH 7.4 | 5% Sucrose | 5.8% |
| PBS, pH 7.4 | 150 mM Arginine | 4.1% |
| PBS, pH 7.4 | 0.02% Polysorbate 20 + 5% Sucrose | 1.8% |
This table illustrates the potential stabilizing effects of common excipients on a hypothetical this compound conjugate subjected to stress conditions.
Experimental Protocols
Protocol 1: Analysis of Conjugate Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric, aggregated, and fragmented species of a this compound conjugate.
Materials:
-
Purified this compound conjugate sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, or similar)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0 (adjust as needed for optimal separation)
-
Sample vials
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound conjugate to a final concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Chromatography: Run the separation under isocratic conditions for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Data Acquisition: Monitor the eluate at a wavelength of 280 nm (for protein/peptide-based binders) or another appropriate wavelength for the specific chromophores in the conjugate.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated peak area.
Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution profile of the this compound conjugate and detect the presence of aggregates.
Materials:
-
This compound conjugate sample
-
DLS instrument
-
Low-volume quartz cuvette
-
Filtration device (0.22 µm syringe filter)
-
Formulation buffer
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.
-
Sample Preparation:
-
Filter a sufficient volume of the formulation buffer to be used as a blank.
-
Filter the this compound conjugate sample (at a concentration of ~1 mg/mL) through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. This step is crucial to remove extraneous dust particles that can interfere with the measurement.
-
-
Blank Measurement: Measure the scattering of the filtered formulation buffer to ensure the absence of contaminants.
-
Sample Measurement: Place the cuvette containing the conjugate sample into the DLS instrument. Set the measurement parameters (e.g., temperature, acquisition time).
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles in the solution.
-
Data Analysis: The software will use the autocorrelation function of the intensity fluctuations to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak at the expected size of the monomeric conjugate with a low PDI (<0.2) indicates a homogenous sample. The presence of larger species in the size distribution plot is indicative of aggregation.
Visualizations
Caption: Troubleshooting workflow for aggregation issues.
Caption: Experimental workflow for aggregation analysis.
Caption: Factors contributing to conjugate aggregation.
References
Technical Support Center: Optimization of PSMA Binder-1 Derivatization
Welcome to the technical support center for the optimization of reaction conditions for PSMA binder-1 derivatization. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and its NHS ester derivative?
A1: this compound is soluble in DMSO at a concentration of 30 mg/mL (64.87 mM), though ultrasonic assistance may be needed. It is crucial to use freshly opened, hygroscopic DMSO, as water content can significantly impact solubility.[1] For conjugation reactions, amine-free dimethylformamide (DMF) is also a common solvent.[2]
Q2: What is the optimal pH for the conjugation reaction between this compound and an NHS ester?
A2: The reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine, such as the one on this compound, is pH-dependent. The optimal pH range is typically between 7.2 and 8.5 to ensure the primary amine is sufficiently deprotonated and nucleophilic.
Q3: Which buffers are recommended for the derivatization reaction?
A3: Phosphate-buffered saline (PBS) with a pH between 7.0 and 8.0 is a suitable choice. Buffers containing primary amines, such as Tris, should be avoided as they will compete with this compound for reaction with the NHS ester.[2]
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be kept at -20°C and protected from light. In solvent, it can be stored at -80°C for up to 6 months or at -20°C for one month, also with protection from light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH of the reaction buffer. | Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5. |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. Avoid moisture. | |
| Incorrect molar ratio of reactants. | Optimize the molar ratio of the NHS ester to this compound. A molar excess of the NHS ester is generally recommended. | |
| Precipitation in Reaction | Poor solubility of this compound or the NHS ester. | Dissolve this compound in fresh, hygroscopic DMSO with sonication if necessary before adding to the reaction buffer.[1] Ensure the organic solvent concentration in the final reaction mixture is appropriate. |
| Presence of Side Products | Reaction with non-target amines. | Use amine-free buffers and solvents. |
| Instability of the conjugate. | Assess the stability of the conjugate under the reaction and purification conditions. Consider using stabilizing agents if necessary. | |
| Difficulty in Purification | Similar properties of the conjugate and unreacted starting materials. | Employ high-performance liquid chromatography (HPLC) for purification. Optimize the gradient and column selection for better separation. Solid-phase extraction cartridges can also be used. |
Experimental Protocols
General Protocol for this compound Derivatization with an NHS Ester-Chelator (e.g., DOTA-NHS)
-
Preparation of this compound Solution:
-
Dissolve this compound in fresh, hygroscopic DMSO to a stock concentration of 10 mM. Use sonication if necessary to achieve complete dissolution.
-
-
Preparation of NHS Ester-Chelator Solution:
-
Dissolve the DOTA-NHS ester in amine-free DMF to a stock concentration of 20 mM immediately before use.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the this compound stock solution to a phosphate buffer (0.1 M, pH 8.0).
-
Add the DOTA-NHS ester stock solution to the reaction mixture. A 2-5 fold molar excess of the NHS ester over this compound is a good starting point for optimization.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to maintain the basicity of the reaction mixture.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Monitor the reaction progress by LC-MS.
-
-
Quenching the Reaction:
-
(Optional) Add a small amount of an amine-containing buffer like Tris to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Solvent | DMSO for this compound, DMF for NHS ester | Use fresh, amine-free, and hygroscopic solvents. |
| pH | 7.2 - 8.5 | Optimal for amine-NHS ester coupling. |
| Buffer | Phosphate buffer (e.g., 0.1 M PBS) | Avoid amine-containing buffers like Tris. |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | Monitor progress with LC-MS. |
| Molar Ratio | 1:2 to 1:5 (this compound:NHS ester) | This should be optimized for each specific reaction. |
Visualizations
Caption: Experimental workflow for this compound derivatization.
References
Troubleshooting Inconsistent PSMA Binder-1 Binding Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in Prostate-Specific Membrane Antigen (PSMA) binder-1 binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our binding assay results between experiments. What are the common causes and how can we improve reproducibility?
Inconsistent results in PSMA binding assays can stem from several factors, ranging from biological variables to technical execution. Key areas to investigate include:
-
Cell Line Integrity and PSMA Expression:
-
Variable PSMA Expression: PSMA expression levels can differ significantly between prostate cancer cell lines and can even fluctuate within the same cell line under different culture conditions or passage numbers.[1][2][3][4][5] For instance, LNCaP cells are known to express high levels of PSMA, while PC-3 cells are typically PSMA-negative unless engineered to express it (e.g., PC-3 PIP). The 22Rv1 cell line has been reported to have heterogeneous PSMA expression.
-
Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or stressed cells can exhibit altered receptor expression.
-
-
Reagent Quality and Handling:
-
Ligand Stability: Ensure the PSMA binder-1 and any competing ligands are properly stored and have not undergone degradation. Repeated freeze-thaw cycles should be avoided.
-
Buffer Composition: The composition of the assay buffer is critical. The presence of certain ions can influence binding. Consistency in buffer preparation is paramount.
-
-
Assay Protocol Adherence:
-
Incubation Times and Temperatures: Inconsistent incubation times can prevent the binding reaction from reaching equilibrium. Temperature fluctuations can also affect binding kinetics.
-
Pipetting Accuracy: Calibrate and use pipettes correctly, especially when performing serial dilutions of the binder or competitor.
-
Q2: Our non-specific binding is excessively high. What steps can we take to reduce it?
High non-specific binding can obscure the specific binding signal, leading to inaccurate affinity measurements. Consider the following troubleshooting steps:
-
Blocking Agents: The inclusion of a blocking agent, such as bovine serum albumin (BSA), in the assay buffer can help to reduce non-specific binding to the assay plates or tubes. The exclusion of serum albumin has been shown to considerably increase non-specific binding.
-
Washing Steps: Optimize the washing procedure to effectively remove unbound ligand without causing significant dissociation of the specific binder-receptor complex. Use ice-cold wash buffer to minimize dissociation.
-
Reduce Ligand Concentration: While counterintuitive, using an excessively high concentration of the radiolabeled binder can lead to increased non-specific binding.
-
Cell/Membrane Concentration: Titrate the amount of cell membrane protein used in the assay. A typical range is 100-500 µg of membrane protein.
Q3: We are not observing any specific binding. What could be the issue?
A lack of specific binding can be frustrating. Here are some potential causes:
-
Incorrect Cell Line: Verify that the cell line used expresses PSMA at a detectable level. Use a well-characterized positive control cell line, such as LNCaP or PC-3 PIP.
-
Inactive Ligand: Confirm the integrity and activity of your this compound. If possible, test it in a different, validated assay.
-
Suboptimal Assay Conditions: Ensure the assay buffer pH and ionic strength are appropriate for the interaction.
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Determine the optimal incubation time through kinetic experiments.
Quantitative Data Summary
For consistent and comparable results, it is crucial to be aware of the varying binding affinities and expression levels reported in the literature.
Table 1: PSMA Expression Levels in Common Prostate Cancer Cell Lines
| Cell Line | PSMA Expression Level | Approximate PSMA Sites per Cell | Reference(s) |
| LNCaP | High | 1.4–5.9 × 10⁵ | |
| C4-2 | Moderate | 1.4–5.9 × 10⁵ | |
| PC-3 PIP | Very High (Engineered) | 4.9 × 10⁶ | |
| 22Rv1 | Low / Heterogeneous | Not consistently reported | |
| PC-3 | Negative | ~2.5 x 10³ (considered negative control) |
Table 2: Reported Binding Affinities (IC₅₀/Kᵢ) of Various PSMA Ligands
| Ligand | Cell Line / Assay Type | IC₅₀ / Kᵢ (nM) | Reference(s) |
| RPS-071 | LNCaP cells | 10.8 ± 1.5 | |
| RPS-072 | LNCaP cells | 6.7 ± 3.7 | |
| RPS-077 | LNCaP cells | 1.7 ± 0.3 | |
| CTT-54 | Enzyme activity assay | 14 | |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP cells | Kₑ of 23 ± 1 |
Experimental Protocols & Methodologies
Saturation Binding Assay Protocol
This protocol is designed to determine the equilibrium dissociation constant (Kₑ) and the maximum number of binding sites (Bₘₐₓ).
-
Cell Preparation: Seed PSMA-positive cells (e.g., LNCaP) in a suitable multi-well plate and allow them to adhere.
-
Ligand Preparation: Prepare serial dilutions of the radiolabeled this compound in a binding buffer (e.g., Tris-based buffer with MgCl₂ and BSA).
-
Assay Setup:
-
Total Binding: Add increasing concentrations of the radiolabeled binder to the wells.
-
Non-specific Binding: To a parallel set of wells, add the same concentrations of radiolabeled binder along with a saturating concentration of an unlabeled, high-affinity PSMA ligand (e.g., 2-PMPA) to block all specific binding sites.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 4°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Washing: Aspirate the incubation buffer and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells and measure the amount of bound radioactivity using a suitable counter (e.g., gamma or scintillation counter).
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kₑ and Bₘₐₓ values.
-
Competitive Binding Assay Protocol
This protocol is used to determine the binding affinity (IC₅₀ and subsequently Kᵢ) of an unlabeled test compound (competitor).
-
Cell Preparation: Prepare cells as described in the saturation binding assay.
-
Ligand Preparation:
-
Prepare serial dilutions of the unlabeled competitor compound.
-
Prepare the radiolabeled this compound at a fixed concentration, typically at or below its Kₑ value.
-
-
Assay Setup:
-
Total Binding: Wells with only the radiolabeled binder.
-
Non-specific Binding: Wells with the radiolabeled binder and a saturating concentration of a known unlabeled inhibitor.
-
Competition: Wells with the radiolabeled binder and increasing concentrations of the unlabeled competitor.
-
-
Incubation, Washing, Lysis, and Counting: Follow the same procedure as for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the specifically bound radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.
-
Visualized Workflows and Pathways
Caption: A decision tree for troubleshooting common issues in PSMA binding assays.
References
- 1. Factors Influencing the Therapeutic Efficacy of the PSMA Targeting Radioligand 212Pb-NG001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate-Specific Membrane Antigen Expression and Response to DNA Damaging Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis Scale-Up of PSMA Binder-1: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of PSMA binder-1, the transition from benchtop to bulk production presents a unique set of challenges. This technical support center provides essential guidance through troubleshooting guides and frequently asked questions to address common issues encountered during the chemical synthesis, purification, and quality control of this critical precursor for prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound, a molecule with a peptide-like structure featuring a central urea-based pharmacophore (Glu-urea-Lys), introduces several complexities. Key challenges include:
-
Maintaining Yield and Purity: Reactions that are high-yielding at the milligram scale may see a significant decrease in efficiency at the kilogram scale due to issues with heat and mass transfer.
-
Side Reactions and Impurity Profile: Certain side reactions, such as the formation of deletion sequences in solid-phase synthesis or cyclization of the glutamate moiety, can become more prevalent at larger scales.[1][2][3][4]
-
Purification Efficiency: The purification of large quantities of the crude product, typically by preparative HPLC, can be a bottleneck, leading to potential loss of material and challenges in achieving the desired purity.
-
Reagent Stoichiometry and Cost: The sheer volume of expensive reagents, such as protected amino acids and coupling agents, required for large-scale synthesis necessitates careful optimization to ensure cost-effectiveness.
-
Solvent Handling and Waste Management: The large volumes of solvents used in both synthesis and purification steps pose logistical and environmental challenges.
Q2: Is solid-phase peptide synthesis (SPPS) or solution-phase synthesis more suitable for large-scale production of this compound?
A2: Both SPPS and solution-phase synthesis have been employed for producing PSMA binders, and the choice depends on several factors.[5]
| Synthesis Method | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Solid-Phase Peptide Synthesis (SPPS) | - Simplified purification of intermediates (excess reagents are washed away).- Amenable to automation. | - Higher cost of solid support and reagents.- Potential for aggregation of the growing peptide chain on the resin, leading to truncated or deletion sequences.- Lower overall yield for longer sequences compared to solution-phase. |
| Solution-Phase Synthesis | - Generally more cost-effective for large quantities.- Higher potential yields for shorter sequences.- More flexibility in reaction monitoring and characterization of intermediates. | - Requires purification after each step, which can be time-consuming and lead to material loss.- More complex to automate. |
For this compound, which has a relatively short peptide-like structure, a hybrid approach combining solution-phase synthesis of the core urea moiety and solid-phase extension of the linker can also be a viable strategy.
Q3: What are the most common impurities encountered in the synthesis of this compound and its analogs?
A3: Impurity profiling is critical for ensuring the quality and safety of the final product. Common impurities include:
-
Deletion Sequences: In SPPS, incomplete coupling reactions can lead to peptides missing one or more amino acids.
-
Truncated Sequences: Incomplete deprotection of the N-terminal protecting group (e.g., Fmoc) can result in shortened peptide chains.
-
Racemization: The chiral centers of the amino acid residues can be susceptible to racemization during activation and coupling steps, particularly for amino acids like histidine and cysteine.
-
Hydrazine Derivatives: A known impurity in the synthesis of PSMA-617, a close analog of this compound, is a hydrazine derivative.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.
-
Side-Chain Protection Group Adducts: During the final cleavage from the resin in SPPS, reactive cations can modify sensitive amino acid side chains if not properly scavenged.
Troubleshooting Guides
Synthesis Phase
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete coupling reactions in SPPS.- Aggregation of the peptide chain on the solid support.- Premature cleavage of the peptide from the resin. | - Double coupling: Repeat the coupling step for challenging amino acids.- Use stronger coupling reagents: Employ reagents like HATU or HCTU.- Optimize solvent: Switch to a more effective swelling solvent like NMP or add chaotropic salts.- Monitor resin loading: Ensure optimal loading of the first amino acid. |
| Presence of Deletion Sequences in Mass Spectrometry | - Steric hindrance from bulky amino acids.- Inefficient activation of the incoming amino acid. | - Increase the concentration of the amino acid and coupling reagents.- Extend the coupling reaction time.- Consider using a pseudo-proline dipeptide to disrupt secondary structures. |
| Formation of Cyclized Byproducts (e.g., pyroglutamate) | - Acid-catalyzed cyclization of the N-terminal glutamic acid during Fmoc deprotection or cleavage. | - Use a milder deprotection reagent or reduce the deprotection time.- Ensure complete neutralization after the deprotection step.- Optimize the cleavage cocktail and conditions. |
Purification Phase
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution in Preparative HPLC | - Inappropriate column chemistry or mobile phase.- Overloading of the column. | - Method development: Optimize the gradient, flow rate, and mobile phase composition on an analytical scale first.- Column selection: Choose a stationary phase with appropriate selectivity for the target molecule and its impurities.- Load study: Determine the maximum sample load that maintains adequate separation. |
| Low Recovery from Preparative HPLC | - Irreversible adsorption of the product onto the column matrix.- Precipitation of the product in the mobile phase. | - Modify mobile phase: Add ion-pairing agents or adjust the pH to improve solubility and reduce secondary interactions.- Column flushing: Implement a rigorous column cleaning and regeneration protocol.- Check solubility: Ensure the crude product is fully dissolved in the injection solvent. |
| Co-elution of Impurities with the Main Product | - Impurities with very similar physicochemical properties to the target molecule. | - Orthogonal purification methods: Combine different chromatographic techniques, such as ion-exchange chromatography followed by reversed-phase HPLC.- Optimize selectivity: Fine-tune the mobile phase composition (e.g., organic solvent, additives) to enhance the separation of closely eluting species. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a Glu-urea-Lys Core Structure
This protocol outlines the fundamental steps for synthesizing the core of many PSMA binders on a solid support. Note: This is a generalized protocol and requires optimization for specific sequences and scales.
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Attach the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Mtt)-OH) to the resin using a coupling agent (e.g., DIC/Oxyma) and a base (e.g., DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF (typically 20%).
-
Urea Bond Formation: a. Isocyanate Formation: React the free amine on the resin with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base like DIPEA in an anhydrous solvent (e.g., DCM). b. Coupling with Glutamate: Add a protected glutamate derivative (e.g., H-Glu(OtBu)-OtBu) to the isocyanate-functionalized resin to form the urea linkage.
-
Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Precipitation and Isolation: Precipitate the crude product in cold diethyl ether, centrifuge, and wash to obtain the solid peptide.
General Protocol for Preparative Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude PSMA binder in a suitable solvent, ideally the initial mobile phase of the HPLC gradient, and filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase (e.g., a mixture of water with 0.1% TFA and acetonitrile with 0.1% TFA) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column and run a linear gradient of increasing organic solvent concentration to elute the components.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the pure product.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the required purity specifications and lyophilize to obtain the final product as a solid.
Visualizing the Workflow
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 4. Side reactions in peptide synthesis: An overview | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 5. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing storage conditions for long-term stability of PSMA binder-1
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal use and long-term stability of PSMA binder-1.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a ligand that specifically binds to Prostate-Specific Membrane Antigen (PSMA), a protein that is highly expressed on the surface of prostate cancer cells. It serves as a foundational molecule for the synthesis of more complex PSMA-targeting agents, such as those used in targeted radionuclide therapy and imaging.[1][2]
2. What are the primary applications of this compound?
This compound is primarily used in research and development for creating targeted therapeutics and diagnostics for prostate cancer. By attaching different functional molecules, such as radioactive isotopes, it can be adapted for various applications, including:
-
Targeted Radionuclide Therapy: When chelated with therapeutic radioisotopes like Actinium-225 (²²⁵Ac), it can deliver a cytotoxic radiation dose directly to PSMA-expressing cancer cells.[1]
-
Diagnostic Imaging: When labeled with imaging isotopes like Indium-111 (¹¹¹In) or Gallium-68 (⁶⁸Ga), it can be used to visualize the location and extent of prostate cancer metastasis through techniques like SPECT or PET imaging.[1]
3. How should this compound be stored for long-term stability?
Proper storage is critical to maintain the integrity and binding affinity of this compound. The following conditions are recommended:
-
Solid Form: When received as a solid, this compound should be stored at -20°C and protected from light.[1]
-
In Solvent: Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
-80°C: For up to 6 months, protected from light.
-
-20°C: For up to 1 month, protected from light.
-
It is crucial to use a high-quality, anhydrous solvent for reconstitution, as hygroscopic solvents can negatively impact the stability of the compound.
4. What is the impact of freeze-thaw cycles on this compound?
5. How can the stability of PSMA binders be enhanced for long-term storage?
Lyophilization (freeze-drying) is a common method to enhance the long-term stability of peptides and small molecules like PSMA binders. This process removes water at low temperatures, which helps to prevent hydrolytic degradation. The inclusion of cryoprotectants, such as mannitol or sucrose, can further protect the binder during the freeze-drying process and subsequent storage. Lyophilized kits of similar PSMA binders have shown stability for extended periods when stored at -20°C.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Signal in Binding Assay | 1. Degraded PSMA Binder: Improper storage or multiple freeze-thaw cycles may have led to the degradation of the binder. | • Prepare a fresh stock solution of this compound from a new vial.• Ensure proper storage conditions (-80°C for long-term) and aliquot new stock solutions to avoid freeze-thaw cycles. |
| 2. Inactive Receptor: The PSMA protein in your cells or tissue may be degraded or in low abundance. | • Use a fresh batch of cells or tissue homogenate.• Confirm PSMA expression levels using a validated method like Western blot or flow cytometry.• Ensure proper handling and storage of biological samples. | |
| 3. Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding. | • Optimize incubation time to ensure equilibrium is reached.• Perform the assay at the recommended temperature (often 4°C or 37°C, depending on the specific protocol).• Ensure the pH and ionic strength of the assay buffer are appropriate for the receptor-ligand interaction. | |
| High Non-Specific Binding | 1. High Radioligand Concentration: Using a concentration of the radiolabeled PSMA binder that is too high can lead to increased binding to non-receptor sites. | • Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd). |
| 2. Hydrophobic Interactions: The binder may be interacting non-specifically with lipids or other hydrophobic components of the cell membrane or assay plate. | • Include a blocking agent like bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.• Consider pre-coating assay plates with a blocking agent. | |
| 3. Inadequate Washing: Insufficient washing may leave unbound radioligand behind, contributing to high background signal. | • Increase the number and/or volume of wash steps.• Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand during washing. | |
| Batch-to-Batch Variability | 1. Inconsistent Reagent Quality: Variations in the purity or concentration of this compound or other reagents between batches. | • Purchase reagents from a reputable supplier and request a certificate of analysis for each new lot.• Perform quality control checks on new batches of reagents before use in critical experiments. |
| 2. Pipetting and Handling Errors: Small inconsistencies in pipetting volumes or incubation times can lead to significant variability. | • Calibrate pipettes regularly.• Use consistent and proper pipetting techniques.• Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. | |
| 3. Cell Culture Variations: Differences in cell passage number, confluency, or health can affect PSMA expression levels. | • Use cells within a consistent and narrow passage number range.• Seed cells at a consistent density and allow them to reach a similar confluency before the experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative assessment of this compound degradation over time.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Appropriate buffer for stability testing (e.g., PBS at various pH values)
Method:
-
Prepare samples of this compound at a known concentration in the desired buffer conditions.
-
Divide the samples into aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Store the aliquots at the desired storage temperatures (e.g., 4°C, -20°C, -80°C).
-
At each time point, inject a sample onto the HPLC system.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 280 nm).
-
The intact this compound will elute as a primary peak. Degradation products will appear as new, smaller peaks.
-
Quantify the area of the primary peak and any degradation peaks. The percentage of intact this compound can be calculated as: (Area of Primary Peak / Total Area of All Peaks) * 100.
Data Presentation:
| Storage Condition | Time Point | % Intact this compound |
| 4°C, pH 7.4 | Week 0 | 100% |
| Week 1 | ||
| Week 4 | ||
| Week 12 | ||
| -20°C, pH 7.4 | Week 0 | 100% |
| Week 4 | ||
| Week 12 | ||
| Week 24 | ||
| -80°C, pH 7.4 | Week 0 | 100% |
| Week 12 | ||
| Week 24 | ||
| Week 52 |
Protocol 2: Cell-Based Radioligand Binding Assay to Determine Binding Affinity (Kd)
This protocol determines the equilibrium dissociation constant (Kd) of a radiolabeled PSMA binder.
Materials:
-
PSMA-positive cells (e.g., LNCaP or PC-3 PIP)
-
Radiolabeled PSMA binder (e.g., [¹²⁵I]-PSMA binder)
-
Unlabeled this compound (for competition)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well plates
-
Scintillation counter and scintillation fluid
Method:
-
Cell Seeding: Seed PSMA-positive cells in a 96-well plate at a density that allows for a detectable signal and let them adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the unlabeled this compound in assay buffer. Prepare the radiolabeled PSMA binder at a constant concentration (typically at or below the expected Kd).
-
Assay Setup:
-
Total Binding: Add assay buffer and the radiolabeled binder to a set of wells.
-
Non-specific Binding: Add a high concentration of unlabeled this compound (e.g., 1000-fold excess over the radioligand) and the radiolabeled binder.
-
Competition: Add the serial dilutions of unlabeled this compound and the constant concentration of the radiolabeled binder.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Washing: Rapidly wash the cells with ice-cold assay buffer to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
PSMA Signaling Pathway
Caption: PSMA redirects cell signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway.
Experimental Workflow for PSMA Binder Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of a novel PSMA binder.
References
Strategies to minimize off-target effects of PSMA binder-1 based therapies
Welcome to the technical support center for PSMA binder-1 based therapies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for off-target effects observed with this compound based therapies?
A1: Off-target effects primarily arise from the expression of Prostate-Specific Membrane Antigen (PSMA) in healthy tissues. While highly overexpressed in prostate cancer cells, PSMA is also found in several normal tissues, including the salivary glands, lacrimal glands, kidneys, small intestine, and some ganglia.[1] The binding of PSMA-targeted agents to these non-malignant tissues can lead to unwanted toxicities.
Q2: What are the most commonly reported off-target toxicities in clinical trials?
A2: In clinical trials of PSMA-targeted radioligand therapies, such as 177Lu-PSMA-617, the most frequently observed off-target toxicities include dry mouth (xerostomia), fatigue, nausea, and bone marrow suppression (anemia, thrombocytopenia, and leucopenia).[2][3][4] Xerostomia is a significant concern as it can impact the patient's quality of life.[3]
Q3: How can the affinity of a PSMA binder be optimized to improve the therapeutic index?
A3: Optimizing binder affinity is a key strategy. The goal is to achieve high affinity for PSMA on tumor cells while minimizing binding to low-level PSMA expression in healthy tissues. This can be achieved through medicinal chemistry efforts to modify the binder's structure. Techniques such as affinity maturation libraries can be employed to screen for binders with improved affinity and specificity.
Q4: What is the role of the linker in PSMA-targeted therapies and how can it be modified to reduce off-target effects?
A4: The linker connects the PSMA binder to the therapeutic payload (e.g., radionuclide, toxin). Its chemical properties significantly influence the agent's pharmacokinetics, biodistribution, and overall therapeutic index. Linker optimization can involve altering its length, charge, and composition to improve tumor-to-background ratios. For instance, incorporating charged linkers has been shown to reduce non-specific accumulation.
Troubleshooting Guides
Issue 1: High uptake of the therapeutic agent in the salivary glands and kidneys is observed in preclinical models.
Possible Cause: High levels of PSMA expression in these organs lead to on-target, off-tumor accumulation of the therapeutic agent.
Troubleshooting Steps:
-
Co-administration of a "cold" PSMA ligand: Injecting a non-radiolabeled PSMA ligand, such as PSMA-11, along with the therapeutic agent can competitively block the binding sites in the salivary glands and kidneys, thereby reducing their uptake of the therapeutic agent.
-
Optimize the injected molar amount: The amount of the ligand injected can impact tissue distribution. Experiment with varying molar amounts to find a balance between tumor uptake and off-target accumulation.
-
Linker Modification: Redesign the linker to alter the pharmacokinetic properties of the agent, potentially reducing its accumulation in non-target organs.
-
Localized Administration of a Blocking Agent: Preclinical studies have explored retrograde ductal injection of a non-radioactive PSMA ligand directly into the salivary gland to selectively block uptake.
Issue 2: The therapeutic agent shows low efficacy in tumor xenograft models despite good in vitro binding affinity.
Possible Cause: Poor tumor penetration, rapid clearance from circulation, or suboptimal in vivo stability of the agent.
Troubleshooting Steps:
-
Evaluate in vivo stability: Assess the stability of the therapeutic agent in plasma and other relevant biological matrices to ensure it remains intact in circulation.
-
Pharmacokinetic analysis: Conduct a detailed pharmacokinetic study to understand the agent's absorption, distribution, metabolism, and excretion (ADME) profile. This can reveal issues with rapid clearance.
-
Modify the linker to include an albumin-binding moiety: Incorporating an albumin binder can extend the circulation half-life of the agent, potentially leading to increased tumor accumulation.
-
Re-evaluate the preclinical model: Ensure the chosen xenograft model has sufficient and stable PSMA expression. Patient-derived xenograft (PDX) models may offer a more clinically relevant representation.
Quantitative Data Summary
Table 1: Off-Target Toxicities of 177Lu-PSMA-617 in the VISION Clinical Trial
| Toxicity (All Grades) | 177Lu-PSMA-617 Arm (%) | Standard of Care Arm (%) |
| Fatigue | 49.1 | 29.3 |
| Bone Marrow Suppression | 47.4 | 17.6 |
| Dry Mouth (Xerostomia) | 39.3 | 1.0 |
| Nausea/Vomiting | 39.3 | 17.1 |
Data from a pivotal clinical trial of 177Lu-PSMA-617.
Table 2: Biodistribution of [177Lu]-PSMA-617 with and without co-administration of PSMA-11 in a preclinical model
| Organ | [177Lu]-PSMA-617 alone (%ID/g) | [177Lu]-PSMA-617 + 2000 pmoles PSMA-11 (%ID/g) |
| Tumor | 21.71 ± 6.13 | 12.03 ± 1.96 |
| Kidneys | 123.14 ± 52.52 | 0.64 ± 0.23 |
| Salivary Glands | 0.48 ± 0.11 | 0.05 ± 0.02 |
%ID/g = percentage of injected dose per gram of tissue. Data from a study in athymic nude mice with PC3-PIP xenografts.
Experimental Protocols
1. Competitive Radioligand Binding Assay for IC50 Determination
-
Objective: To determine the concentration of a non-labeled PSMA binder that inhibits 50% of the specific binding of a radiolabeled PSMA ligand.
-
Materials:
-
PSMA-expressing cells (e.g., LNCaP)
-
Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617)
-
Unlabeled PSMA binder (test compound)
-
Binding buffer (e.g., Tris-based buffer with appropriate salts)
-
96-well cell culture plates
-
Gamma counter
-
-
Protocol:
-
Seed PSMA-expressing cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
Wash the cells with ice-cold binding buffer.
-
To determine total binding, add a fixed concentration of the radiolabeled ligand.
-
To determine non-specific binding, add the radiolabeled ligand along with a high concentration of a known unlabeled PSMA inhibitor.
-
For the competition curve, add the radiolabeled ligand and the serial dilutions of the test compound.
-
Incubate the plate at 4°C for a specified time.
-
Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
2. In Vitro Cytotoxicity Assay
-
Objective: To assess the cell-killing ability of a PSMA-targeted therapeutic agent.
-
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lines
-
PSMA-targeted therapeutic agent
-
Cell viability reagent (e.g., WST-1, CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
-
-
Protocol:
-
Seed both PSMA-positive and PSMA-negative cells in separate 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of the PSMA-targeted therapeutic agent.
-
Incubate for a period relevant to the agent's mechanism of action (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the log concentration of the agent to determine the IC50 value for each cell line.
-
3. Biodistribution Study in a Mouse Xenograft Model
-
Objective: To determine the in vivo distribution and tumor-targeting of a PSMA-targeted radiopharmaceutical.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
PSMA-expressing tumor cells (e.g., PC3-PIP)
-
Radiolabeled PSMA therapeutic agent
-
Gamma counter
-
-
Protocol:
-
Subcutaneously implant PSMA-expressing tumor cells into the mice.
-
Once tumors reach a suitable size, intravenously inject a known amount of the radiolabeled agent.
-
At various time points post-injection (e.g., 1h, 4h, 24h), euthanize a cohort of mice.
-
Dissect and collect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
-
Visualizations
Caption: Experimental workflow for optimizing this compound based therapies.
Caption: Strategies to mitigate off-target effects of PSMA-targeted therapies.
Caption: Simplified PSMA signaling pathway influencing cell survival.
References
Validation & Comparative
Preclinical Showdown: Ac-PSMA-Trillium vs. PSMA-617 in Prostate Cancer Models
A detailed comparison of two prominent PSMA-targeted radioligands, Ac-PSMA-Trillium (derived from PSMA binder-1) and PSMA-617, reveals distinct preclinical performance profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their binding affinity, cellular internalization, biodistribution, and therapeutic efficacy in preclinical models, supported by experimental data and detailed methodologies.
Ac-PSMA-Trillium (BAY 3563254), a promising new agent, is synthesized using "this compound" as a ligand. It is an investigational targeted alpha therapy that incorporates a novel prostate-specific membrane antigen (PSMA)-targeting small molecule with a customized albumin-binding moiety. This design aims to enhance therapeutic efficacy and minimize side effects. In contrast, PSMA-617 is a well-established PSMA ligand that has been extensively studied preclinically and is approved for clinical use in the form of [¹⁷⁷Lu]Lu-PSMA-617.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies of Ac-PSMA-Trillium and PSMA-617. It is important to note that the data for Ac-PSMA-Trillium is primarily from conference abstracts, and direct head-to-head comparative studies with PSMA-617 under identical experimental conditions are limited.
Table 1: Binding Affinity
| Compound | Parameter | Value | Cell Line / Assay |
| Ac-PSMA-Trillium | Kd | 4.88 x 10⁻¹¹ M | Surface Plasmon Resonance (SPR) Assay |
| PSMA-617 | IC₅₀ | ~5 nM | LNCaP cells (Competitive Binding Assay) |
| PSMA-617 | Kᵢ | 0.24 ± 0.06 nM | LNCaP cells (Competition assay with ¹⁸F-DCFPyL)[1] |
Note: Kd (dissociation constant) and IC₅₀/Kᵢ (inhibitory concentration/constant) are different measures of binding affinity and are not directly comparable. A lower value generally indicates higher affinity.
Table 2: In Vitro Cell Uptake and Internalization
| Compound | Parameter | Value | Cell Line | Incubation Time |
| Ac-PSMA-Trillium | IC₅₀ (Cytotoxicity) | 0.114 kBq/ml | C4-2 | Not Specified[2] |
| [¹⁷⁷Lu]Lu-PSMA-617 | Internalized Fraction | 17.51 ± 3.99% of added activity/10⁶ cells | LNCaP | Not Specified[3] |
| [⁶⁴Cu]Cu-PSMA-617 | Cellular Uptake | 80.1 ± 6.4% of dose/mg protein | LNCaP | 5 minutes[4] |
| [⁶⁴Cu]Cu-PSMA-617 | Cellular Uptake | 1355.0 ± 170.2% of dose/mg protein | LNCaP | 2 hours[4] |
Note: Direct comparison is challenging due to different parameters (cytotoxicity vs. internalization/uptake) and experimental conditions.
Table 3: In Vivo Biodistribution (Tumor Uptake)
| Compound | Animal Model | Peak Tumor Uptake (%ID/g) | Time to Peak |
| ²²⁵Ac-PSMA-Trillium | LNCaP or KuCaP-1 xenograft | ~20% | 5-7 days |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP xenograft | 15.1 ± 5.58% | 1 hour |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP xenograft | 23.31 ± 0.94% | 4 hours |
Note: The significant difference in the time to peak tumor uptake is attributed to the albumin-binding moiety in Ac-PSMA-Trillium, which prolongs its circulation time.
Table 4: Therapeutic Efficacy
| Compound | Animal Model | Dose | Outcome |
| ²²⁵Ac-PSMA-Trillium | LNCaP xenograft | 150 kBq/kg and 300 kBq/kg (single dose) | Dose-dependent tumor growth inhibition; increased time to reach 400 mm³ by 35 days for the 300 kBq/kg group. |
| ²²⁵Ac-PSMA-Trillium | KuCaP-1 PDX model | 250 kBq/kg (single dose) | Strong tumor growth inhibition over 35 days. |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP xenograft | 50 or 100 MBq | Significant tumor growth inhibition. |
| [¹⁷⁷Lu]Lu-PSMA-617 | RM1-PGLS allograft | 120 MBq | Most effective tumor growth inhibition. |
Experimental Protocols
Competitive Radioligand Binding Assay (for PSMA-617)
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a non-radiolabeled compound (e.g., PSMA-617) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor on cells.
-
Cell Culture: PSMA-expressing cells, such as LNCaP, are cultured to near confluence and then seeded in multi-well plates.
-
Reagent Preparation: A stock solution of unlabeled PSMA-617 is prepared and serially diluted to a range of concentrations. A constant concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) is prepared in a binding buffer.
-
Binding Assay: The cultured cells are washed and incubated with the radiolabeled ligand and varying concentrations of the unlabeled PSMA-617. Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand) are included.
-
Incubation and Washing: The plates are incubated to allow binding to reach equilibrium. The unbound radioligand is then removed by washing the cells with a cold buffer.
-
Cell Lysis and Counting: The cells are lysed, and the amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of specific binding against the concentration of the unlabeled competitor and fitting the data to a sigmoidal dose-response curve.
Competitive Binding Assay Workflow
In Vivo Biodistribution Study
This study evaluates the distribution and accumulation of a radiolabeled compound in different organs and tissues of an animal model over time.
-
Animal Model: Tumor-bearing mice (e.g., with LNCaP xenografts) are used.
-
Radioligand Administration: A defined amount of the radiolabeled compound (e.g., ²²⁵Ac-PSMA-Trillium or [¹⁷⁷Lu]Lu-PSMA-617) is administered to the mice, typically via intravenous injection.
-
Tissue Harvesting: At various time points post-injection, groups of mice are euthanized, and major organs and tissues (including the tumor, blood, kidneys, liver, etc.) are collected.
-
Radioactivity Measurement: The radioactivity in each collected tissue sample is measured using a gamma counter. The weight of each tissue is also recorded.
-
Data Calculation: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Time-Activity Curves: The %ID/g values for each organ are plotted against time to generate time-activity curves, which show the dynamic distribution of the radioligand.
In Vivo Biodistribution Study Workflow
Preclinical Therapy Study
This study assesses the anti-tumor efficacy of a therapeutic agent in an animal model of cancer.
-
Tumor Implantation: Tumor cells (e.g., LNCaP) are implanted into immunocompromised mice to establish tumors.
-
Treatment Groups: Once the tumors reach a certain size, the mice are randomized into different treatment groups: a control group (receiving vehicle), and one or more groups receiving different doses of the therapeutic agent (e.g., ²²⁵Ac-PSMA-Trillium or [¹⁷⁷Lu]Lu-PSMA-617).
-
Treatment Administration: The therapeutic agent is administered to the mice according to a predefined schedule (e.g., a single dose or multiple doses).
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., with calipers) throughout the study.
-
Survival Analysis: The survival of the mice in each group is monitored.
-
Data Analysis: Tumor growth curves are plotted for each group to visualize the treatment effect. Statistical analyses are performed to compare tumor growth and survival between the treatment and control groups.
Preclinical Therapy Study Workflow
Signaling Pathways
The binding of PSMA ligands like PSMA-617 can potentially influence intracellular signaling pathways. While specific pathway modulation by Ac-PSMA-Trillium is not yet detailed in the available literature, the interaction of PSMA with downstream signaling is an active area of research.
Potential PSMA-Mediated Signaling
Conclusion
The preclinical data available to date suggests that Ac-PSMA-Trillium and PSMA-617 have distinct pharmacological profiles. Ac-PSMA-Trillium, with its albumin-binding moiety, exhibits a prolonged circulation time, leading to a delayed but high tumor accumulation. This characteristic may be advantageous for delivering a sustained radiation dose to the tumor. PSMA-617, on the other hand, shows rapid tumor uptake and clearance from the blood.
The therapeutic efficacy data for both compounds are promising, demonstrating significant tumor growth inhibition in various preclinical models. However, the differences in experimental designs, including the choice of radionuclide (²²⁵Ac for Trillium vs. primarily ¹⁷⁷Lu for PSMA-617 in many studies), make direct comparisons of therapeutic potency challenging.
Further head-to-head preclinical studies under standardized conditions are warranted to definitively compare the therapeutic index of Ac-PSMA-Trillium and PSMA-617. The ongoing clinical development of Ac-PSMA-Trillium will provide crucial data on its safety and efficacy in patients with prostate cancer.
References
A Comparative Analysis of PSMA Binder-1 and Other Prominent PSMA Ligands: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the binding affinity of PSMA binder-1 with other well-established Prostate-Specific Membrane Antigen (PSMA) ligands. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative binding data, outlines detailed experimental methodologies, and visualizes key experimental workflows to offer an objective performance assessment.
Introduction to PSMA and its Ligands
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it a critical target for both diagnostic imaging and therapeutic intervention. The development of small molecule ligands that bind to PSMA with high affinity and specificity has paved the way for significant advancements in the management of prostate cancer. This guide focuses on "this compound," a key component in the synthesis of advanced PSMA-targeting molecules such as Ac-PSMA-trillium, and compares its binding characteristics to other widely used PSMA ligands, including PSMA-617, PSMA-I&T, and DCFPyL.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand to its target is a critical determinant of its efficacy. This is typically quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). A lower value for these parameters generally indicates a higher binding affinity.
While direct binding affinity data for the standalone "this compound" is not extensively published, its integral role in the high-affinity construct Ac-PSMA-trillium provides a strong indication of its binding capabilities. Preclinical evaluations of 225Ac-PSMA-Trillium have demonstrated a very high binding affinity, with a reported Kd value of 0.0488 nM as determined by a surface plasmon resonance (SPR) assay[1]. This suggests that the core "this compound" moiety contributes significantly to this potent binding.
For the purpose of this comparison, the binding affinity of Ac-PSMA-trillium will be used as a surrogate to represent the performance of the "this compound" scaffold. The following table summarizes the binding affinities of Ac-PSMA-trillium and other key PSMA ligands.
| Ligand | Binding Affinity Metric | Value (nM) | Cell Line/Method | Reference |
| Ac-PSMA-trillium | Kd | 0.0488 | Surface Plasmon Resonance (SPR) | [1] |
| PSMA-617 | Ki | 2.3 ± 2.9 | Preclinical assays | [2] |
| PSMA-617 | IC50 | 10.8 ± 1.5 | LNCaP cells | [3] |
| PSMA-I&T | IC50 | 6.7 ± 3.7 | LNCaP cells | [3] |
| DCFPyL | Ki | 1.1 ± 0.1 | Tissue binding |
Experimental Protocols
The determination of binding affinity is performed through standardized in vitro assays. The two most common methods are the competitive binding assay and the saturation binding assay.
Competitive Binding Assay
This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 value of a test ligand, which is the concentration that displaces 50% of the specifically bound radioligand.
Methodology:
-
Cell Culture: PSMA-expressing cells (e.g., LNCaP) are cultured to near confluence in appropriate multi-well plates.
-
Reagent Preparation: A constant concentration of a radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) is prepared. A range of concentrations of the unlabeled test ligand are prepared through serial dilutions.
-
Assay Setup:
-
Total Binding: Wells containing cells are incubated with only the radiolabeled ligand.
-
Non-specific Binding: Wells containing cells are incubated with the radiolabeled ligand and a high concentration of an unlabeled, known PSMA ligand to saturate the receptors.
-
Competitive Binding: Wells containing cells are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test ligand.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Washing: The cells are washed with a cold buffer to remove unbound ligands.
-
Lysis and Counting: The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the specific binding as a function of the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Objective: To characterize the binding of a radioligand to its receptor by measuring the binding at various radioligand concentrations.
Methodology:
-
Cell Culture: PSMA-expressing cells (e.g., LNCaP) are cultured in multi-well plates.
-
Reagent Preparation: A range of concentrations of the radiolabeled ligand are prepared.
-
Assay Setup:
-
Total Binding: Wells containing cells are incubated with increasing concentrations of the radiolabeled ligand.
-
Non-specific Binding: A parallel set of wells is incubated with increasing concentrations of the radiolabeled ligand in the presence of a saturating concentration of an unlabeled ligand.
-
-
Incubation, Washing, and Lysis: These steps are performed as described in the competitive binding assay protocol.
-
Data Analysis: The specific binding is determined at each radioligand concentration. The Kd and Bmax are then calculated by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.
Visualization of Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the competitive binding assay and the underlying signaling pathway of PSMA.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified PSMA signaling upon ligand binding.
Conclusion
The data presented in this guide highlight the exceptional binding affinity of the this compound scaffold, as evidenced by the performance of its derivative, Ac-PSMA-trillium. Its sub-nanomolar Kd value places it among the most potent PSMA ligands developed to date, comparable to or exceeding the affinity of established ligands like PSMA-617, PSMA-I&T, and DCFPyL. The detailed experimental protocols and workflow diagrams provided herein are intended to support researchers in the accurate evaluation and comparison of novel PSMA-targeting agents. The continued development of high-affinity PSMA binders is crucial for advancing the field of prostate cancer diagnostics and radioligand therapy.
References
A Comparative Guide to the In Vitro and In Vivo Targeting Specificity of PSMA Binders
This guide provides a comparative analysis of the targeting specificity of Prostate-Specific Membrane Antigen (PSMA) binders, with a focus on the validation of molecules synthesized using "PSMA binder-1". As specific validation data for "this compound" as a standalone agent is not extensively published, this guide will focus on the performance of its prominent derivative, Ac-PSMA-trillium (BAY 3563254), as a surrogate for its targeting capabilities. The performance of Ac-PSMA-trillium will be compared with other well-established PSMA-targeting agents to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to PSMA Targeting
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed in prostate cancer cells, making it a prime target for diagnostic imaging and targeted radionuclide therapy. The specificity of a PSMA binder is crucial for delivering a diagnostic or therapeutic payload to tumor cells while minimizing off-target effects. This is typically evaluated through a series of in vitro and in vivo experiments.
"this compound" is a ligand used in the synthesis of more complex PSMA-targeting molecules, such as Ac-PSMA-trillium.[1][2] Ac-PSMA-trillium is a radioligand that incorporates a high-affinity PSMA inhibitor, a customized albumin-binding domain to extend its circulation time, and a chelator for the therapeutic radioisotope Actinium-225.[3][4] The validation data for Ac-PSMA-trillium, therefore, provides strong evidence for the targeting specificity of its PSMA-binding component.
In Vitro Validation of Targeting Specificity
In vitro assays are fundamental in determining the binding affinity and specificity of a PSMA ligand to its target. These assays typically involve cell lines with varying levels of PSMA expression.
Data Presentation: In Vitro Performance of PSMA Binders
| Parameter | Ac-PSMA-trillium (derived from this compound) | PSMA-617 (Comparator) | Notes |
| Binding Affinity (Kd) | 4.88 x 10⁻¹¹ M | ~1-10 nM | Kd determined by Surface Plasmon Resonance (SPR) assay for Ac-PSMA-Trillium.[5] PSMA-617 Kd is an approximate range from various studies. |
| Association Rate (Kon) | 1.4 x 10⁷ 1/Ms | Not widely reported | Measured by SPR assay for Ac-PSMA-Trillium. |
| Dissociation Rate (Koff) | 6.6 x 10⁻⁴ 1/s | Not widely reported | Measured by SPR assay for Ac-PSMA-Trillium. |
| Cytotoxicity (IC₅₀) | 0.114 kBq/ml (in C4-2 cells) | Varies with radiolabel | In vitro cytotoxicity of 225Ac-PSMA-Trillium. |
Experimental Protocols: In Vitro Assays
Competitive Binding Assay (General Protocol)
A competitive binding assay is used to determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a test ligand.
-
Cell Culture : PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media and seeded in multi-well plates.
-
Assay Setup : The cells are incubated with a known concentration of a radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617) and varying concentrations of the unlabeled competitor ligand (e.g., a derivative of this compound).
-
Incubation : The plate is incubated to allow the binding to reach equilibrium.
-
Washing : Unbound ligand is removed by washing the cells with a cold buffer.
-
Lysis and Counting : The cells are lysed, and the radioactivity is measured using a gamma counter.
-
Data Analysis : The concentration of the competitor that inhibits 50% of the radioligand binding (IC₅₀) is determined by non-linear regression analysis.
Cell Uptake and Internalization Assay
This assay measures the ability of the PSMA binder to be taken up by and internalized into PSMA-expressing cells.
-
Cell Seeding : PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative cells are seeded in separate wells.
-
Incubation : Cells are incubated with the radiolabeled PSMA binder for various time points.
-
Total Cell-Associated Radioactivity : For uptake, cells are washed with cold buffer, lysed, and the radioactivity is measured.
-
Internalized Radioactivity : To measure internalization, after incubation, the cells are treated with an acid wash to remove surface-bound radioactivity before lysis and counting.
-
Data Analysis : The percentage of the added radioactivity that is cell-associated and internalized is calculated.
Visualization of In Vitro Experimental Workflow
In Vivo Validation of Targeting Specificity
In vivo studies are critical to assess the biodistribution, tumor uptake, and clearance of the PSMA binder in a living organism, typically in tumor-bearing mouse models.
Data Presentation: In Vivo Performance of PSMA Binders
| Parameter | Ac-PSMA-trillium (derived from this compound) | PSMA-617 (Comparator) | Notes |
| Tumor Uptake (%ID/g) | Peaks at ~20% ID/g after 5-7 days | Varies, typically lower peak and faster clearance | Data for Ac-PSMA-Trillium from biodistribution studies. |
| Blood Concentration (%ID/g at 24h) | ~5% ID/g | Generally lower | Reflects the prolonged plasma residence time due to the albumin binder in Ac-PSMA-Trillium. |
| Tumor Growth Inhibition | Strong inhibition in LNCaP and KuCaP-1 models | Effective, but may require higher doses than alpha-emitters | Ac-PSMA-Trillium showed dose-dependent efficacy. |
Experimental Protocols: In Vivo Assays
Biodistribution Study
This study quantifies the distribution of the radiolabeled binder in various organs and the tumor over time.
-
Animal Model : Immunocompromised mice are subcutaneously or orthotopically implanted with PSMA-positive human prostate cancer cells (e.g., LNCaP, 22Rv1).
-
Injection : Once tumors are established, the radiolabeled PSMA binder is administered intravenously.
-
Tissue Harvesting : At various time points post-injection, cohorts of mice are euthanized, and organs of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.) are collected and weighed.
-
Radioactivity Measurement : The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis : The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
SPECT/CT or PET/CT Imaging
Molecular imaging techniques are used to visualize the localization of the radiolabeled binder in vivo.
-
Animal Model and Injection : Similar to the biodistribution study.
-
Imaging : At selected time points, mice are anesthetized and imaged using a SPECT or PET scanner, often with an integrated CT for anatomical reference.
-
Image Analysis : The images are reconstructed and analyzed to assess the tumor-to-background ratios and confirm specific uptake in the tumor.
Visualization of In Vivo Experimental Workflow
PSMA Signaling Pathway
Understanding the biological consequences of PSMA-ligand binding is important. High PSMA expression can influence cell survival pathways. It has been shown to redirect signaling from the MAPK pathway to the PI3K-AKT pathway, which promotes tumor survival and growth.
Visualization of PSMA Signaling
Conclusion
The preclinical data available for Ac-PSMA-trillium (BAY 3563254) strongly supports the high binding affinity and specificity of its PSMA-targeting component, which is derived from "this compound". The nanomolar binding affinity, specific uptake in PSMA-positive cells, and robust tumor growth inhibition in vivo demonstrate its potential as a highly specific PSMA binder. The addition of an albumin-binding moiety in Ac-PSMA-trillium results in a distinct pharmacokinetic profile compared to binders like PSMA-617, leading to prolonged tumor retention. This comparative guide highlights the importance of thorough in vitro and in vivo validation for any new PSMA-targeting agent and provides a framework for the types of experiments and data required for such an evaluation.
References
Cross-Reactivity Profile of PSMA Binder-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of PSMA Binder-1, a urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), with other cell surface receptors. The high specificity of PSMA-targeted agents is critical for their efficacy and safety in diagnostic and therapeutic applications in prostate cancer. This document summarizes key experimental data, details the methodologies used for cross-reactivity assessment, and visualizes relevant biological pathways and experimental workflows.
Introduction to PSMA Binders and Cross-Reactivity
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII) or folate hydrolase 1 (FOLH1), is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells.[1][2] This overexpression makes it an ideal target for imaging and radionuclide therapy.[3] Small-molecule inhibitors, such as the urea-based this compound, are designed to bind to the enzymatic active site of PSMA with high affinity.[4][5]
However, the potential for these binders to interact with other structurally related or unrelated cell surface receptors is a critical consideration in drug development. Off-target binding can lead to undesired side effects and reduced therapeutic efficacy. Therefore, comprehensive cross-reactivity studies are essential to characterize the specificity profile of any new PSMA-targeted agent. A key protein with structural homology to PSMA is Glutamate Carboxypeptidase III (GCPIII), which is expressed in tissues like the salivary glands and kidneys, where off-target accumulation of PSMA-targeted radioligands has been observed.
Comparative Binding Affinity of a Representative PSMA Binder
While specific quantitative cross-reactivity data for "this compound" is not publicly available, the following table presents data for a well-characterized, potent urea-based PSMA inhibitor, DCIBzL, which serves as a representative compound for this class of molecules. The data illustrates the typical high selectivity of these binders for PSMA (GCPII) over its closest homolog, GCPIII. Binding to other potential off-target receptors, such as N-acetylated alpha-linked acidic dipeptidase like 1 (NAALADL-1) and transferrin receptor 1 (TfR1), has been reported to be negligible.
| Receptor | Binding Affinity (Ki in nM) | Selectivity (fold difference vs. PSMA) |
| PSMA (GCPII) | 0.01 | - |
| GCPIII | 3 | 300 |
| NAALADL-1 | Negligible Binding Reported | > 10,000 |
| TfR1 | Negligible Binding Reported | > 10,000 |
Data sourced from a study on urea-based PSMA inhibitors. The Ki value represents the inhibitor concentration required to occupy 50% of the receptors in the absence of the ligand.
Experimental Protocols
The determination of binding affinity and specificity involves a range of in vitro assays. Below are detailed protocols for three key experimental methods used in cross-reactivity studies.
Competitive Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled or fluorescently labeled ligand for binding to a target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for PSMA and other potential off-target receptors.
Materials:
-
Cells or cell membranes expressing the target receptor (e.g., PSMA-positive LNCaP cells, cells transfected to express GCPIII).
-
Radiolabeled ligand with known high affinity for the target receptor (e.g., [125I]DCIT for PSMA).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare a series of dilutions of this compound.
-
Incubation: In a multi-well plate, incubate the receptor source with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled known binder).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 1-2 hours at 4°C or room temperature).
-
Separation: Rapidly separate the bound from unbound radioligand by filtering the incubation mixture through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (the concentration of binder that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Flow Cytometry
Flow cytometry can be used to assess the binding of a fluorescently labeled PSMA binder to cells expressing different surface receptors.
Objective: To qualitatively and quantitatively assess the binding of a fluorescently labeled this compound to cells expressing PSMA versus cells expressing other surface receptors.
Materials:
-
PSMA-positive and PSMA-negative cell lines.
-
Cell lines engineered to express potential off-target receptors.
-
Fluorescently labeled this compound.
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and wash the different cell lines. Resuspend the cells in flow cytometry staining buffer.
-
Incubation: Incubate the cells with the fluorescently labeled this compound for a specified time (e.g., 30-60 minutes) on ice to prevent internalization.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound binder.
-
Analysis: Analyze the cells on a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of binder bound to the cell surface.
-
Competition (Optional): To confirm specificity, a parallel experiment can be run where cells are co-incubated with the fluorescently labeled binder and an excess of unlabeled this compound. A significant decrease in fluorescence intensity indicates specific binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound for purified receptor proteins.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified recombinant PSMA and other receptor proteins.
-
This compound.
-
Immobilization buffers and reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-EP).
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified receptor protein (ligand) onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound (analyte) over the sensor chip surface.
-
Binding Measurement: The SPR instrument measures the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This is recorded in real-time as a sensorgram.
-
Dissociation: After the association phase, running buffer is flowed over the chip to measure the dissociation of the binder from the receptor.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to calculate the ka, kd, and KD values.
Visualizing Pathways and Workflows
To further elucidate the context of PSMA binder interactions, the following diagrams illustrate a key signaling pathway influenced by PSMA and a typical experimental workflow for assessing binding competition.
Caption: Simplified PSMA-mediated signaling pathway.
Caption: Workflow for a competitive binding assay.
Conclusion
The available data for representative urea-based PSMA inhibitors strongly indicate a high degree of specificity for PSMA (GCPII) over other cell surface receptors, including its closest homolog, GCPIII. This high selectivity is a crucial attribute for minimizing off-target effects and maximizing the therapeutic index of PSMA-targeted agents. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of the cross-reactivity profiles of novel PSMA binders. Researchers and drug development professionals are encouraged to employ these methodologies to ensure the safety and efficacy of next-generation PSMA-targeted diagnostics and therapeutics.
References
- 1. Structural characterization of P1′-diversified urea-based inhibitors of glutamate carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biodistribution of PSMA-617 and Other PSMA-Targeting Radioligands
For researchers, scientists, and drug development professionals, the selection of a radioligand for targeting Prostate-Specific Membrane Antigen (PSMA) is a critical decision in the development of diagnostics and therapeutics for prostate cancer. This guide provides an objective comparison of the biodistribution profiles of the well-established PSMA-617 and other notable PSMA binders, supported by experimental data. This analysis focuses on their relative uptake in tumor tissues versus healthy organs, offering a data-driven perspective to inform preclinical and clinical research.
The ideal radioligand exhibits high and sustained uptake in tumor tissues while demonstrating rapid clearance from non-target organs to minimize off-target radiation exposure. This guide delves into the comparative biodistribution of prominent PSMA-targeting radioligands, including PSMA-I&T and PSMA-TO-1, against the benchmark, PSMA-617.
Quantitative Biodistribution Data
The following tables summarize the comparative biodistribution and dosimetry data for ¹⁷⁷Lu-labeled PSMA-617 and its counterparts from both human and preclinical studies. These data are crucial for evaluating the therapeutic index and potential toxicity of these agents.
Table 1: Comparative Dosimetry of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T in Humans
| Organ/Tissue | ¹⁷⁷Lu-PSMA-617 (Absorbed Dose in Gy/GBq) | ¹⁷⁷Lu-PSMA-I&T (Absorbed Dose in Gy/GBq) | Key Observations |
| Whole Body | 0.04[1][2] | 0.03[1][2] | ¹⁷⁷Lu-PSMA-617 shows a higher whole-body dose, with a longer half-life of 42 hours compared to 35 hours for ¹⁷⁷Lu-PSMA-I&T.[1] |
| Kidneys | 0.77 | 0.92 | Despite its longer whole-body retention, ¹⁷⁷Lu-PSMA-617 results in a lower renal dose than ¹⁷⁷Lu-PSMA-I&T. |
| Parotid Glands | 0.5 | 0.5 | The mean absorbed doses to the parotid glands are comparable for both ligands. |
| Lacrimal Glands | 5.1 | 3.7 | The absorbed dose to the lacrimal glands is significantly higher for ¹⁷⁷Lu-PSMA-617. |
| Bone Metastases | Comparable | Comparable | Mean absorbed doses to bone metastases were comparable, although ¹⁷⁷Lu-PSMA-I&T showed higher initial uptake and faster washout. |
| Lymph Node Metastases | Comparable | Comparable | Similar to bone metastases, the mean absorbed doses were comparable, with ¹⁷⁷Lu-PSMA-I&T exhibiting a different kinetic profile. |
Table 2: Preclinical Biodistribution of ¹⁷⁷Lu-PSMA-TO-1 vs. ¹⁷⁷Lu-PSMA-617 in Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | ¹⁷⁷Lu-PSMA-TO-1 | ¹⁷⁷Lu-PSMA-617 | Key Observations |
| Tumor | Higher at later time points | Higher at early time points | Tumor uptake of ¹⁷⁷Lu-PSMA-TO-1 tended to be greater up to one week post-injection. |
| Kidneys | Significantly Higher | Lower | ¹⁷⁷Lu-PSMA-TO-1 resulted in a 26-fold higher kidney dose compared to ¹⁷⁷Lu-PSMA-617 in mice. |
Experimental Protocols
The biodistribution and dosimetry data presented are typically acquired through standardized imaging and analysis procedures in both preclinical and clinical settings.
Preclinical Ex Vivo Biodistribution of Radiolabeled PSMA Ligands
This protocol outlines the general steps for conducting an ex vivo biodistribution study in a murine model of prostate cancer.
-
Radiolabeling: The PSMA ligand (e.g., PSMA-617) is radiolabeled with a radionuclide like Lutetium-177 (¹⁷⁷Lu). This involves incubating the ligand with ¹⁷⁷LuCl₃ in a buffer at an elevated temperature, followed by quality control to ensure high radiochemical purity (>98%).
-
Animal Model: A tumor model is established, typically by subcutaneously injecting human prostate cancer cells (e.g., LNCaP or PC-3 PIP) into immunodeficient mice.
-
Administration: A defined amount of the radiolabeled compound is administered to the mice, usually intravenously via the tail vein.
-
Tissue Collection: At various time points post-injection (e.g., 1, 2, 24, 48, and 168 hours), the mice are euthanized. Blood, tumor, and various organs of interest (kidneys, liver, spleen, etc.) are collected, rinsed, blotted dry, and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and time point.
Clinical Biodistribution and Dosimetry Studies
The following outlines a general experimental protocol for human studies.
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who are candidates for PSMA-targeted radioligand therapy are enrolled.
-
Radiopharmaceutical Administration: A therapeutic dose of the ¹⁷⁷Lu-labeled PSMA ligand is administered intravenously. Patients are well-hydrated to promote clearance.
-
Imaging: A series of whole-body scans are acquired at multiple time points post-injection (e.g., 0.5, 24, 48, and 68 hours) using a gamma camera. SPECT/CT imaging may also be performed for more accurate localization and quantification of radioactivity.
-
Dosimetry Analysis: Regions of interest (ROIs) are drawn around source organs and tumor lesions on the sequential images. Time-activity curves are generated for each source organ to determine the residence time of the radiopharmaceutical. Absorbed doses are then calculated using the Medical Internal Radiation Dose (MIRD) formalism, often with the aid of software like OLINDA/EXM.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a clinical biodistribution study of a PSMA-targeting radioligand.
Caption: Workflow of a clinical biodistribution and dosimetry study.
PSMA Signaling Pathway and Radioligand Internalization
The following diagram illustrates the binding and internalization of a PSMA-targeting radioligand, which is the fundamental mechanism for its therapeutic efficacy.
Caption: Mechanism of PSMA-targeted radioligand therapy.
References
A Comparative Guide to PSMA Binder-1 Based Therapeutics Versus Standard of Care in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Prostate-Specific Membrane Antigen (PSMA) binder-1 based therapeutics with the standard of care for metastatic castration-resistant prostate cancer (mCRPC). The information is supported by experimental data from pivotal clinical trials to aid in research and development efforts.
Executive Summary
PSMA-targeted radioligand therapy, particularly with Lutetium-177 (¹⁷⁷Lu)-PSMA-617, has emerged as a significant advancement in the treatment of mCRPC. Clinical trial data demonstrates that ¹⁷⁷Lu-PSMA-617 offers a notable improvement in overall survival (OS) and radiographic progression-free survival (rPFS) compared to the standard of care (SOC) in patients who have progressed on prior therapies. When compared with cabazitaxel, another standard of care chemotherapy, ¹⁷⁷Lu-PSMA-617 shows a better safety profile and higher response rates, although a statistically significant difference in overall survival was not observed in the TheraP trial.[1][2][3][4] This guide will delve into the quantitative data, experimental methodologies, and the underlying mechanisms of these treatments.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key efficacy and safety data from the pivotal VISION and TheraP clinical trials, comparing ¹⁷⁷Lu-PSMA-617 to standard of care treatments.
Table 1: Efficacy of ¹⁷⁷Lu-PSMA-617 + Standard of Care (SOC) vs. SOC Alone (VISION Trial) [5]
| Endpoint | ¹⁷⁷Lu-PSMA-617 + SOC (n=551) | SOC Alone (n=280) | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 15.3 months | 11.3 months | 0.62 (0.52, 0.74); p<0.001 |
| Median Radiographic Progression-Free Survival (rPFS) | 8.7 months | 3.4 months | 0.40 (0.29, 0.57); p<0.001 |
| Overall Response Rate (ORR) | 29.8% | 1.7% | p<0.001 |
| Disease Control Rate (DCR) | 89.0% | 66.7% | p<0.001 |
| Time to First Symptomatic Skeletal Event (SSE) | Not Reached | 11.5 months | 0.50 (0.40, 0.62) |
Table 2: Efficacy of ¹⁷⁷Lu-PSMA-617 vs. Cabazitaxel (TheraP Trial)
| Endpoint | ¹⁷⁷Lu-PSMA-617 (n=99) | Cabazitaxel (n=101) | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 19.1 months (RMST) | 19.6 months (RMST) | Difference -0.5 months (-3.7 to 2.7); p=0.77 |
| Progression-Free Survival (PFS) | - | - | HR 0.63 (0.46, 0.86) |
| PSA Response Rate (≥50% decline) | 66% | 37% | p<0.001 |
| Objective Response Rate (RECIST 1.1) | 49% | 24% | p<0.001 |
*Restricted Mean Survival Time at 36 months
Table 3: Key Grade 3-5 Adverse Events
| Adverse Event | ¹⁷⁷Lu-PSMA-617 + SOC (VISION Trial) | SOC Alone (VISION Trial) | ¹⁷⁷Lu-PSMA-617 (TheraP Trial) | Cabazitaxel (TheraP Trial) |
| Bone Marrow Suppression | 23.4% | 6.8% | - | - |
| Fatigue | 7.0% | 2.4% | - | - |
| Kidney Effects | 3.4% | 2.9% | - | - |
| Any Grade 3-4 Toxicity | - | - | 33% | 53% |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting the comparative data.
VISION Trial (Phase III)
-
Objective: To evaluate the efficacy and safety of ¹⁷⁷Lu-PSMA-617 in patients with PSMA-positive mCRPC.
-
Patient Population: Patients with progressive PSMA-positive mCRPC who had received at least one novel androgen axis drug and one to two taxane regimens. PSMA positivity was determined by PET imaging with ⁶⁸Ga-PSMA-11.
-
Treatment Arms:
-
Experimental Arm: ¹⁷⁷Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus best standard of care (SOC).
-
Control Arm: Best standard of care (SOC) alone. SOC did not include chemotherapy or radium-223.
-
-
Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).
TheraP Trial (Phase II)
-
Objective: To compare the efficacy and safety of ¹⁷⁷Lu-PSMA-617 versus cabazitaxel in men with mCRPC progressing after docetaxel.
-
Patient Population: Patients with mCRPC who had progressed after docetaxel chemotherapy. Patients were required to have high PSMA expression on PET imaging (at least one site with SUVmax≥20) and no sites of discordant FDG-positive/PSMA-negative disease.
-
Treatment Arms:
-
Experimental Arm: ¹⁷⁷Lu-PSMA-617 (starting at 8.5 GBq and decreasing by 0.5 GBq each cycle, every 6 weeks for up to 6 cycles).
-
Control Arm: Cabazitaxel (20 mg/m² every 3 weeks for up to 10 cycles).
-
-
Primary Endpoint: Prostate-Specific Antigen (PSA) response rate (reduction of at least 50% from baseline).
-
Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), and adverse events.
Mechanism of Action and Signaling Pathway
PSMA-targeted radioligand therapy operates on a "theranostic" principle, combining diagnostics and therapeutics. PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells.
Caption: Mechanism of ¹⁷⁷Lu-PSMA-617 action on a prostate cancer cell.
The PSMA binder-1 component, in this case, PSMA-617, acts as a homing molecule that specifically targets and binds to the PSMA receptors on prostate cancer cells. It is linked to a radioactive isotope, Lutetium-177, which is a beta-emitter. Upon binding, the ¹⁷⁷Lu-PSMA-617 complex is internalized by the cancer cell. The localized emission of beta radiation from ¹⁷⁷Lu induces DNA double-strand breaks, ultimately leading to cancer cell death (apoptosis). This targeted delivery of radiation minimizes damage to surrounding healthy tissues.
Experimental Workflow
The general workflow for a patient undergoing ¹⁷⁷Lu-PSMA-617 therapy involves several key steps, from initial screening to treatment and follow-up.
Caption: Generalized patient workflow for ¹⁷⁷Lu-PSMA-617 therapy.
Conclusion
This compound based therapeutics, exemplified by ¹⁷⁷Lu-PSMA-617, represent a paradigm shift in the management of metastatic castration-resistant prostate cancer. The data from the VISION and TheraP trials robustly support its efficacy in improving survival and delaying disease progression in heavily pre-treated patients. While the TheraP trial did not show a significant overall survival benefit over cabazitaxel, it demonstrated a more favorable safety profile and higher response rates, positioning it as a valuable alternative. The targeted mechanism of action and the theranostic approach allow for both patient selection and precise delivery of radiation to cancer cells. Ongoing research is exploring the use of PSMA-targeted therapies in earlier stages of prostate cancer and in combination with other agents, which may further enhance their clinical utility.
References
- 1. Overall survival with [177Lu]Lu-PSMA-617 versus cabazitaxel in metastatic castration-resistant prostate cancer (TheraP): secondary outcomes of a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TheraP: <sup>177</sup>Lu-PSMA-617 (LuPSMA) versus cabazitaxel in metastatic castration-resistant prostate cancer (mCRPC) progressing after docetaxel—Overall survival after median follow-up of 3 years (ANZUP 1603). - ASCO [asco.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. urologytimes.com [urologytimes.com]
- 5. novartis.com [novartis.com]
Validating PSMA Binder-1 Internalization in Prostate Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical cell surface target for the diagnosis and treatment of prostate cancer. Its ability to be internalized by cancer cells upon ligand binding makes it an ideal candidate for targeted drug delivery. This guide provides a comparative framework for validating the internalization of a novel ligand, PSMA binder-1, in prostate cancer cells. While specific internalization data for this compound is not yet publicly available, this document outlines the established experimental protocols and presents comparative data from other well-characterized PSMA binders to guide researchers in this validation process.
This compound is a ligand utilized in the synthesis of more complex PSMA-targeting molecules, such as Ac-PSMA-trillium. Ac-PSMA-trillium is a promising therapeutic agent composed of a PSMA-targeting small molecule, an albumin-binding moiety, and the alpha-emitting radioisotope actinium-225. It has recently entered Phase I clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The efficacy of such targeted radionuclide therapies is highly dependent on the efficient internalization of the PSMA-binder complex.
Comparative Internalization of PSMA Binders
The internalization of PSMA ligands is a key parameter for their therapeutic potential. Below is a summary of internalization data for several well-studied PSMA binders, which can serve as a benchmark for evaluating this compound. The data is typically generated using radiolabeled ligands and prostate cancer cell lines that express PSMA, such as LNCaP and PC-3 PIP.
| PSMA Binder | Cell Line | Time Point | Internalization (% of total bound) | Reference |
| Small Molecule Inhibitors | ||||
| 99mTc-CTT-54 (irreversible) | LNCaP | 30 min | >70% | [1] |
| 99mTc-CTT-54.2 (slowly reversible) | LNCaP | 4 h | Lower than irreversible binder | [1] |
| [68Ga]Ga-PSMA-11 | LNCaP C4-2 | various | Ligand-induced internalization rate of (3.6 ± 0.1) % min⁻¹ | [2] |
| Antibody | ||||
| J591 | LNCaP | 3 h | Significant internalization observed | [3] |
Experimental Protocols for Validating Internalization
To validate the internalization of this compound, a series of in vitro experiments should be conducted. The following protocols are standard in the field and allow for a quantitative comparison with other PSMA ligands.
Cell Culture
-
Cell Lines: PSMA-positive human prostate cancer cell lines (e.g., LNCaP, PC-3 PIP) and a PSMA-negative cell line (e.g., PC-3) as a negative control.
-
Culture Conditions: Cells should be maintained in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
Radiolabeling of this compound
For quantitative internalization assays, this compound needs to be labeled with a suitable radioisotope (e.g., ¹²⁵I, ¹¹¹In, or ¹⁷⁷Lu). The labeling process should be optimized to ensure high radiochemical purity and preservation of the binder's affinity for PSMA.
In Vitro Internalization Assay
This assay measures the amount of radiolabeled binder that is internalized by the cells over time.
Materials:
-
Radiolabeled this compound
-
PSMA-positive and PSMA-negative prostate cancer cells
-
Binding buffer (e.g., serum-free media)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound ligand
-
Lysis buffer (e.g., 1 N NaOH)
-
Gamma counter
Procedure:
-
Seed cells in 12-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add the radiolabeled this compound (at a specific concentration) to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, remove the radioactive medium and wash the cells with ice-cold PBS.
-
To determine the surface-bound fraction, add acid wash buffer and incubate for 5-10 minutes on ice. Collect the supernatant.
-
To determine the internalized fraction, lyse the cells with lysis buffer and collect the lysate.
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of internalization as: (Internalized counts / (Internalized counts + Surface-bound counts)) * 100.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: PSMA Internalization Signaling Pathway.
Caption: Experimental Workflow for Internalization Assay.
By following these established protocols and using the provided comparative data as a reference, researchers can effectively validate the internalization of this compound and other novel PSMA-targeting agents, thereby accelerating the development of new and improved therapies for prostate cancer.
References
Benchmarking PSMA Binder-1 and its Derivatives Against Other Urea-Based PSMA Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PSMA binder-1, as represented by its derivative Ac-PSMA-trillium, against a range of other urea-based Prostate-Specific Membrane Antigen (PSMA) inhibitors. The document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Urea-Based PSMA Inhibitors
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it a prime target for diagnostic imaging and targeted radionuclide therapy.[1] Urea-based inhibitors, characterized by a glutamate-urea-lysine (Glu-urea-Lys) or similar pharmacophore, have emerged as a highly effective class of small molecules that bind to the enzymatic active site of PSMA with high affinity.[2][3] These inhibitors can be conjugated with various payloads, such as imaging agents or therapeutic radionuclides, for targeted delivery to prostate cancer cells.[2] this compound is a ligand utilized in the synthesis of more complex PSMA-targeting molecules, such as Ac-PSMA-trillium.[4] Ac-PSMA-trillium is a promising therapeutic agent that incorporates a high-affinity PSMA binder, a chelator for a therapeutic radioisotope (Actinium-225), and an albumin-binding moiety to enhance its pharmacokinetic profile.
Comparative Performance Data
The following tables summarize the binding affinities (IC50, Ki, Kd) and pharmacokinetic parameters of Ac-PSMA-trillium (as a derivative of this compound) and other notable urea-based PSMA inhibitors.
Table 1: Binding Affinity of Urea-Based PSMA Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Kd (nM) | Cell Line / Method |
| Ac-PSMA-trillium | - | - | 0.488 | LNCaP / SPR Assay |
| PSMA-617 | 0.90 ± 0.3 | - | - | LS174T cells / NAALADase assay |
| PSMA I&T | 10.2 ± 3.5 | - | - | LNCaP cells |
| [¹⁸F]DCFPyL | 12.3 ± 1.2 | 0.398 ± 0.055 | 0.402 ± 0.121 | PC3(+) cells |
| PSMA-1007 | 4.2 ± 0.5 | - | - | LNCaP cells |
| PSMA-IN-1 | - | 2.49 | - | - |
| Boron-based Inhibitor (In1 analogue) | 130.3 | - | - | - |
| Boron-based Inhibitor (In2 analogue) | 318.4 | - | - | - |
| Boron-based Inhibitor (In5 analogue) | 20.3 | - | - | - |
| RPS-071 | 10.8 ± 1.5 | - | - | LNCaP cells |
| RPS-072 | 6.7 ± 3.7 | - | - | LNCaP cells |
| RPS-077 | 1.7 ± 0.3 | - | - | LNCaP cells |
| HTK03041 | - | 0.63 ± 0.06 | - | - |
| [¹¹¹In]In-PNT-DA1 | - | - | 8.4-42.2 | LNCaP cells |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | - | - | 23 ± 1 | PC-3 PIP cells |
Data compiled from multiple sources. Note that experimental conditions can vary between studies, affecting direct comparability.
Table 2: Pharmacokinetic and In Vivo Biodistribution Data of Selected Urea-Based PSMA Inhibitors
| Inhibitor | Key Pharmacokinetic/Biodistribution Findings |
| Ac-PSMA-trillium | Exhibits a relatively slow pharmacokinetic profile with prolonged plasma residence time due to its albumin-binding properties. It shows strong tumor uptake and retention. |
| [⁶⁸Ga]Ga-PSMA-617 | Demonstrates rapid blood clearance and high tumor uptake. |
| [¹⁷⁷Lu]Lu-PSMA I&T | Shows favorable tumor retention. |
| [¹⁸F]DCFPyL | Clears rapidly from non-target tissues with high tumor-to-background ratios. |
| [¹⁸F]PSMA-1007 | Exhibits high plasma protein binding and predominantly hepatobiliary excretion. |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | Enhanced blood retention and high tumor uptake (69 ± 13% ID/g at 4 h p.i.). |
| [⁶⁸Ga]Ga-Flu-1 | Shows high tumor uptake (40.11 ± 9.24 %ID/g at 2 h p.i.). |
PSMA Signaling Pathways
PSMA expression is not merely a passive docking site for targeted therapies; it actively influences intracellular signaling pathways that are crucial for prostate cancer progression. The binding of urea-based inhibitors can modulate these pathways. A key signaling axis affected by PSMA involves a switch between the MAPK and PI3K-AKT pathways.
In cells with low PSMA expression, a signaling complex involving β1 integrin, RACK1, and IGF-1R typically activates the MAPK/ERK pathway, which is associated with cell proliferation. However, in prostate cancer cells with high PSMA expression, PSMA interacts with RACK1, disrupting this complex. This disruption redirects signaling towards the PI3K-AKT pathway, a critical driver of tumor cell survival, growth, and progression. Furthermore, the enzymatic activity of PSMA, which releases glutamate, can also activate the PI3K-AKT pathway through metabotropic glutamate receptors.
Caption: PSMA-mediated signaling switch from MAPK to PI3K-AKT pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of PSMA inhibitors. Below are generalized protocols for key in vitro assays.
Competitive Radioligand Binding Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled PSMA inhibitor by measuring its ability to compete with a radiolabeled ligand for binding to PSMA on cancer cells.
References
- 1. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative study of the dosimetry of various PSMA-targeted radiopharmaceuticals
The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment has been significantly advanced by the advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceutical therapies. These novel agents, which deliver targeted radiation to cancer cells, have shown considerable promise. A critical aspect of their clinical use and development is understanding their dosimetric profiles—quantifying the absorbed radiation dose in tumors and healthy organs. This guide provides a comparative overview of the dosimetry of several key PSMA-targeted radiopharmaceuticals, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Dosimetry Data
The following tables summarize the absorbed radiation doses to critical organs and tumors for various PSMA-targeted radiopharmaceuticals, compiled from published literature. Dosimetry is a crucial factor in evaluating the therapeutic index of these agents, balancing tumoricidal efficacy with potential toxicity to healthy tissues. The data presented are pooled from multiple studies and are expressed in Gray per Gigabecquerel (Gy/GBq) of administered activity.
Lutetium-177 (¹⁷⁷Lu)-Labeled PSMA Ligands
¹⁷⁷Lu is a beta-emitter that has been widely adopted for radiopharmaceutical therapy due to its favorable physical characteristics.
Table 1: Comparative Dosimetry of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T
| Organ/Tissue | ¹⁷⁷Lu-PSMA-617 (Gy/GBq) | ¹⁷⁷Lu-PSMA-I&T (Gy/GBq) | Key Observations |
| Kidneys | 0.43 - 4.04[1][2] | 0.92 - 4.70[1][2][3] | While some studies show a trend towards a higher kidney dose with ¹⁷⁷Lu-PSMA-I&T, a meta-analysis found no significant difference. |
| Parotid Glands | 0.5 - 5.85 | 0.5 - 2.62 | ¹⁷⁷Lu-PSMA-617 consistently demonstrates a significantly higher absorbed dose to the parotid glands. |
| Submandibular Glands | 5.15 | 4.35 | No significant difference has been observed between the two agents. |
| Lacrimal Glands | 11.03 | 19.23 | A trend towards a lower absorbed dose for ¹⁷⁷Lu-PSMA-617 has been noted, though not always statistically significant. |
| Bone Marrow | 0.035 - 0.24 | 0.19 | The absorbed doses to the bone marrow are comparable and generally low for both radiopharmaceuticals. |
| Liver | 1.11 | 0.56 | Data on liver dosimetry is somewhat variable across studies. |
| Tumor (Soft Tissue) | 4.19 | 2.94 | There is a trend towards higher tumor doses with ¹⁷⁷Lu-PSMA-617. |
| Tumor (Bone) | 6.0 | 5.9 | Absorbed doses to bone metastases appear to be comparable for both agents. |
Table 2: Dosimetry of Other Notable ¹⁷⁷Lu-Labeled PSMA Agents
| Radiopharmaceutical | Kidneys (Gy/GBq) | Bone Marrow (Gy/GBq) | Liver (Gy/GBq) | Tumor (Gy/GBq) | Key Observations |
| ¹⁷⁷Lu-J591 | 1.41 - 3.95 | 0.32 - 0.90 | 2.10 - 5.88 | Not widely reported | Data for ¹⁷⁷Lu-J591 is more limited, but it appears to deliver a higher dose to the liver and bone marrow compared to small molecule agents. |
| ¹⁷⁷Lu-rhPSMA-7.3 | 2.3 times higher than I&T | 2.2 times higher than I&T | Not specified | 6.44 (2.4 times higher than I&T) | This agent shows significantly higher tumor uptake and absorbed dose compared to ¹⁷⁷Lu-PSMA-I&T, but also higher doses to normal organs. |
Actinium-225 (²²⁵Ac)-Labeled PSMA Ligands
²²⁵Ac is a potent alpha-emitter, which deposits high energy over a very short range, making it a promising candidate for targeted alpha therapy. Dosimetry for alpha-emitters is more complex and often involves extrapolation from beta-emitters and the use of a Relative Biological Effectiveness (RBE) factor.
Table 3: Dosimetry Estimates for ²²⁵Ac-PSMA-617
| Organ/Tissue | Absorbed Dose (Sv/MBq) with RBE of 5 | Key Observations |
| Salivary Glands | 2.3 | Xerostomia (dry mouth) is the primary dose-limiting toxicity. |
| Kidneys | 0.7 | The absorbed dose to the kidneys is a key consideration for treatment planning. |
| Red Marrow | 0.05 | Hematological toxicity is generally low. |
Subcellular dosimetry studies suggest that ²²⁵Ac-PSMA-617 can be thousands of times more potent than ¹⁷⁷Lu-PSMA-617 in killing single cells and micrometastases due to the high linear energy transfer of alpha particles.
Experimental Protocols for Dosimetry Studies
The accurate determination of absorbed doses relies on a standardized and rigorous experimental protocol. While specific parameters may vary between clinical trials, a generalized workflow for PSMA radiopharmaceutical dosimetry is outlined below.
Patient Preparation and Radiopharmaceutical Administration
-
Patient Selection: Patients are typically selected based on PSMA-positive disease confirmed by PET/CT imaging (e.g., with ⁶⁸Ga-PSMA-11).
-
Informed Consent: All patients provide written informed consent for the procedure and data collection.
-
Radiopharmaceutical Administration: The radiopharmaceutical (e.g., ¹⁷⁷Lu-PSMA-617) is administered intravenously at a prescribed activity.
Imaging Procedures
-
Serial Imaging: To determine the biodistribution and clearance of the radiopharmaceutical, patients undergo a series of whole-body scans at multiple time points post-injection. Common imaging time points for ¹⁷⁷Lu-based agents are 4, 24, 48, 72, and up to 168 hours.
-
Imaging Modality: Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) is the preferred modality for quantitative imaging, as it provides 3D information and allows for attenuation and scatter correction, which is more accurate than 2D planar imaging.
-
Image Acquisition and Reconstruction: Standardized protocols for image acquisition and reconstruction are crucial for accurate quantification of radioactivity in different organs and tumors.
Dosimetric Calculations
-
Image Analysis and Quantification:
-
Regions of Interest (ROIs) or Volumes of Interest (VOIs) are drawn around source organs (e.g., kidneys, salivary glands, liver) and tumors on the serial SPECT/CT images.
-
The activity in each VOI is quantified at each time point to generate time-activity curves.
-
-
Time-Activity Curve Fitting: The time-activity curves are fitted to mathematical models (e.g., exponential functions) to calculate the total number of radioactive decays that occur in each source organ over time (time-integrated activity).
-
Absorbed Dose Calculation: The absorbed dose is calculated using the Medical Internal Radiation Dose (MIRD) schema. This formalism combines the time-integrated activity in the source organs with S-values, which represent the mean absorbed dose to a target organ per unit of time-integrated activity in a source organ. Specialized software, such as OLINDA/EXM, is commonly used for these calculations.
-
Dosimetry for ²²⁵Ac-PSMA-617: Due to the challenges in imaging the low activities of ²²⁵Ac, dosimetry is often estimated by extrapolating the biodistribution data from its ¹⁷⁷Lu-labeled analogue (¹⁷⁷Lu-PSMA-617). The physical half-life of ²²⁵Ac is used in these calculations, and an RBE is applied to account for the higher biological damage of alpha particles.
Visualizations
PSMA Signaling and Radiopharmaceutical Action
Generalized Experimental Workflow for Dosimetry
References
Safety Operating Guide
Personal protective equipment for handling PSMA binder-1
Essential Safety and Handling Guide for PSMA Binder-1
Immediate Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The recommended PPE is detailed below and should be selected based on the specific laboratory procedures being performed.
Personal Protective Equipment (PPE) Summary
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy gloves tested to ASTM D6978 standard.[1] Double gloving is recommended. | Prevents skin contact with the chemical. |
| Gown | Impermeable, long-sleeved gown that closes in the back.[1] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield. | Protects eyes from splashes or aerosols. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2] If not feasible, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended, especially when handling powders.[1] | Prevents inhalation of dust or aerosols.[2] |
| Hair & Shoe Covers | As per institutional guidelines for handling hazardous chemicals. | Minimizes contamination of personal belongings. |
Handling and Storage Protocols
This compound should only be handled by trained personnel in a designated laboratory setting.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the workspace within a certified chemical fume hood to ensure adequate ventilation.
-
Handling: Avoid direct contact with the skin, eyes, and inhalation of any dust or aerosols that may form.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
Spill Management: In the event of a spill, evacuate the immediate area. Wearing full PPE, absorb the spilled solution with a liquid-binding material such as diatomite or universal binders. Decontaminate the affected surfaces by scrubbing with alcohol. All contaminated materials should be collected and disposed of as hazardous waste according to institutional and local regulations.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Context and Advanced Safety Considerations
This compound is often used as a ligand in the synthesis of molecules for targeted radionuclide therapies, such as with Lutetium-177 or Actinium-225. When working with radiolabeled compounds, additional and more stringent safety protocols are mandatory.
Handling Radioconjugates:
-
All work with radiolabeled this compound must be conducted in a licensed radiochemistry facility with appropriate shielding and monitoring equipment.
-
Personnel must wear dosimetry badges to monitor radiation exposure.
-
Waste generated from these experiments is considered radioactive and must be segregated and disposed of according to the institution's radiation safety program and regulatory requirements.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental use of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
